molecular formula C6H5N3O2S B1332189 Benzenesulfonyl azide CAS No. 938-10-3

Benzenesulfonyl azide

Cat. No.: B1332189
CAS No.: 938-10-3
M. Wt: 183.19 g/mol
InChI Key: XMRSVLCCIJUKDQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diazobenzenesulfonamide
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InChI

InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMRSVLCCIJUKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339352
Record name Benzenesulfonyl azide
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Molecular Weight

183.19 g/mol
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CAS No.

938-10-3
Record name Benzenesulfonyl azide
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Foundational & Exploratory

Benzenesulfonyl Azide: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key reactions of benzenesulfonyl azide (B81097). It is intended to serve as a technical resource for professionals in research and development who utilize this versatile and highly reactive compound.

Core Chemical and Physical Properties

Benzenesulfonyl azide is an organic compound widely used in synthetic chemistry. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₅N₃O₂S[1][2]
Molecular Weight 183.19 g/mol [1][3]
IUPAC Name N-diazobenzenesulfonamide[1][2]
CAS Number 938-10-3[1][2]
Appearance White to light-colored crystalline solid[4]
Thermal Stability Decomposes rapidly at 105°C; explodes upon heating.[5]
Purity (Typical) 95%[3]

Safety and Hazards: this compound is a high-energy material with explosive properties, particularly when heated.[5] Crude forms can detonate violently.[5] It is also classified as toxic if swallowed.[1] Due to its hazardous nature, it must be handled with extreme caution, following all appropriate laboratory safety protocols.

Molecular Structure

This compound consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to an azide functional group.

Caption: 2D structure of this compound.

The molecule's reactivity is dominated by the azide group, which can act as a 1,3-dipole in cycloaddition reactions or as a source of the highly reactive benzenesulfonyl nitrene upon thermal or photolytic decomposition.[3]

Experimental Protocols & Reactions

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic substitution of benzenesulfonyl chloride with sodium azide.[3]

General Protocol:

  • Dissolution: Benzenesulfonyl chloride is dissolved in a suitable solvent mixture, such as aqueous acetone (B3395972) or an ethanol-water mixture.[3][5]

  • Azide Addition: A solution of sodium azide (NaN₃) in water is added to the benzenesulfonyl chloride solution.[6]

  • Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[6] The reaction typically takes several hours to complete.[6]

  • Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with an aqueous sodium bicarbonate solution, and dried over an anhydrous salt like sodium sulfate.[6]

  • Purification: The resulting product can be further purified by recrystallization from ethanol.[5]

G start Start: Prepare Reagents dissolve Dissolve Benzenesulfonyl Chloride in Solvent (e.g., Acetone/Water) start->dissolve add_azide Add Aqueous Sodium Azide Solution dissolve->add_azide react Stir at Room Temperature (Monitor by TLC) add_azide->react workup Perform Aqueous Workup (Separate & Wash Organic Layer) react->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry purify Purify by Recrystallization (e.g., from Ethanol) dry->purify end Product: this compound purify->end

Caption: Workflow for the synthesis of this compound.

A variation of this procedure utilizes phase transfer catalysis to facilitate the reaction between the organic sulfonyl chloride and the aqueous sodium azide, which can improve efficiency and simplify the isolation process.[6]

Key Reactions and Mechanisms

This compound is a key reagent in several important organic transformations, primarily involving cycloadditions and nitrene insertions.

[3+2] Cycloaddition Reactions: The azide functional group can participate in [3+2] cycloaddition reactions with unsaturated systems like alkenes and alkynes.[3] With alkenes, the reaction proceeds through a five-membered triazoline ring intermediate, which subsequently loses molecular nitrogen (N₂) to form aziridines.[3] Computational studies have shown this pathway to be kinetically favored over a direct nitrene addition mechanism.[3]

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products azide Benzenesulfonyl Azide (PhSO₂N₃) triazoline Triazoline Intermediate azide->triazoline [3+2] Cycloaddition alkene Alkene (R-CH=CH-R) alkene->triazoline [3+2] Cycloaddition aziridine Aziridine triazoline->aziridine -N₂ n2 Nitrogen Gas (N₂) triazoline->n2 Elimination

Caption: Pathway of a [3+2] cycloaddition reaction.

Nitrene Source: Upon thermal or photolytic decomposition, this compound eliminates N₂ to form a highly reactive benzenesulfonyl nitrene intermediate.[3] This nitrene can then undergo various reactions, including addition to double bonds to form aziridines or insertion into C-H bonds. Flash vacuum pyrolysis at high temperatures (e.g., 800 K) leads to further decomposition, yielding phenylnitrene (PhN) and sulfur dioxide (SO₂).[3]

Sulfonamide Formation: Benzenesulfonyl azides can also serve as sulfonyl donors in coupling reactions. For instance, they react with amino acids like proline under metal-free conditions to form N-sulfonated derivatives, which are important scaffolds in medicinal chemistry.[7][8]

References

An In-depth Technical Guide to the Decomposition Mechanisms of Benzenesulfonyl Azide: Thermolysis vs. Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanisms of benzenesulfonyl azide (B81097), contrasting the effects of thermal and photochemical initiation. This document details the distinct reaction pathways, intermediates, and final products associated with thermolysis and photolysis, supported by experimental evidence from advanced spectroscopic techniques.

Executive Summary

The decomposition of benzenesulfonyl azide is a fundamental process with implications in organic synthesis and materials science. The method of initiation—heat (thermolysis) or light (photolysis)—dramatically influences the reaction mechanism and product distribution.

  • Thermolysis , particularly under flash vacuum pyrolysis (FVP) conditions, proceeds through a concerted mechanism involving the simultaneous extrusion of molecular nitrogen (N₂) and sulfur dioxide (SO₂), directly yielding phenylnitrene.

  • Photolysis , especially in cryogenic matrices, follows a stepwise pathway. Initial photoexcitation leads to the formation of a triplet benzenesulfonylnitrene intermediate. This intermediate can then undergo further photochemical transformations, including a pseudo-Curtius rearrangement to an N-sulfonyl imine or fragmentation to phenylnitrene and SO₂.

This guide will dissect these pathways, providing available data and detailed experimental methodologies to aid researchers in understanding and applying these reactive processes.

Decomposition Pathways

Thermolysis of this compound

High-temperature thermolysis of this compound, typically achieved through flash vacuum pyrolysis (FVP), results in a clean and direct decomposition.

Mechanism:

Under FVP conditions at approximately 800 K, this compound undergoes a concerted extrusion of N₂ and SO₂ to exclusively form phenylnitrene and sulfur dioxide in the gas phase.[1] This process is believed to be a concerted, unimolecular fragmentation, avoiding the formation of a discrete sulfonylnitrene intermediate.

Logical Relationship: Thermolysis of this compound

G BSA This compound (PhSO₂N₃) TS Concerted Transition State BSA->TS Δ (800 K, FVP) Products Phenylnitrene (PhN) + Sulfur Dioxide (SO₂) + Nitrogen (N₂) TS->Products

Caption: Thermolytic decomposition of this compound via FVP.

Photolysis of this compound

The photochemical decomposition of this compound is a more complex, stepwise process that is highly dependent on the experimental conditions, particularly the surrounding medium (e.g., cryogenic matrix vs. solution).

Mechanism:

In an inert, low-temperature matrix (e.g., Argon at 2.8 K), UV irradiation (e.g., 193 or 266 nm) of this compound leads to the extrusion of N₂ and the formation of the key intermediate, triplet benzenesulfonylnitrene (³PhSO₂N).[1] This triplet nitrene is the ground state species and can be observed spectroscopically.

Upon subsequent irradiation with visible light (380–450 nm), the triplet benzenesulfonylnitrene can undergo two primary competing reactions:[1]

  • Pseudo-Curtius Rearrangement: Rearrangement to form N-sulfonyl imine (PhNSO₂).

  • Fragmentation: Further decomposition into phenylnitrene (PhN) and sulfur dioxide (SO₂).

The phenylnitrene formed can then undergo subsequent reactions, such as ring expansion to didehydroazepine.

In solution at ambient temperature, ultrafast time-resolved IR spectroscopy has shown that photoexcitation of sulfonyl azides leads to the formation of a short-lived singlet sulfonylnitrene, which then rapidly undergoes intersystem crossing to the more stable triplet state.

Signaling Pathway: Photolysis of this compound

G BSA This compound (PhSO₂N₃) TripletNitrene Triplet Benzenesulfonylnitrene (³PhSO₂N) + Nitrogen (N₂) BSA->TripletNitrene hν (UV) Imine N-Sulfonyl Imine (PhNSO₂) TripletNitrene->Imine hν (vis) Pseudo-Curtius Rearrangement FragmentationProducts Phenylnitrene (PhN) + Sulfur Dioxide (SO₂) TripletNitrene->FragmentationProducts hν (vis) Fragmentation

Caption: Stepwise photolytic decomposition of this compound.

Quantitative Data Summary

While precise quantum yields and comparative product distributions for the decomposition of this compound are not extensively documented in a single comparative study, the following tables summarize the qualitative and semi-quantitative findings from various sources.

Table 1: Key Intermediates and Products in the Decomposition of this compound

Decomposition MethodKey Intermediate(s)Major ProductsMinor/Subsequent Products
Thermolysis (FVP) Concerted Transition StatePhenylnitrene (PhN), Sulfur Dioxide (SO₂)-
Photolysis (Matrix) Triplet Benzenesulfonylnitrene (³PhSO₂N)N-Sulfonyl Imine (PhNSO₂), Phenylnitrene (PhN), Sulfur Dioxide (SO₂)Didehydroazepine

Table 2: Influence of Experimental Conditions on Decomposition Pathway

ConditionThermolysisPhotolysis
Temperature High (e.g., 800 K) is required for the concerted reaction.Can be performed at very low temperatures (e.g., 2.8 K).
Medium Gas phase (high vacuum).Solid inert gas matrix or various solvents.
Initiation Thermal energy.UV and/or visible light.
Mechanism Concerted.Stepwise.
Primary Intermediate None (concerted).Triplet Benzenesulfonylnitrene.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of benzenesulfonyl chloride with sodium azide.

Materials:

  • Benzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Acetone (B3395972)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in a mixture of water and acetone.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve benzenesulfonyl chloride in acetone and place it in a dropping funnel.

  • Slowly add the benzenesulfonyl chloride solution to the cooled sodium azide solution dropwise with vigorous stirring over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.

  • Quench the reaction by carefully adding cold deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. Caution: Do not heat excessively during solvent removal, as sulfonyl azides can be thermally unstable.

Flash Vacuum Pyrolysis (FVP)

Apparatus:

  • A quartz pyrolysis tube (typically 30-60 cm long and 1-2 cm in diameter).

  • A tube furnace capable of reaching at least 800 K.

  • A high-vacuum system (rotary pump and diffusion or turbomolecular pump) capable of maintaining a pressure of 10⁻⁴ to 10⁻⁶ Torr.

  • A sample inlet system for introducing the this compound into the pyrolysis tube.

  • A cold trap (liquid nitrogen) to collect the pyrolysis products.

Procedure:

  • Assemble the FVP apparatus and ensure a high vacuum is achieved.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 800 K).

  • Slowly introduce this compound into the hot zone of the pyrolysis tube. The sample should be heated gently to allow for sublimation and entry into the tube as a vapor.

  • The residence time in the hot zone is typically on the order of milliseconds.

  • The pyrolysis products are carried by the vacuum to the cold trap, where they are condensed.

  • After the pyrolysis is complete, the system is cooled, and the products are collected from the cold trap for analysis (e.g., by spectroscopy or chromatography).

Matrix Isolation Photochemistry

Apparatus:

  • A closed-cycle helium cryostat capable of reaching temperatures as low as 2.8 K.

  • A high-vacuum chamber housing the cryostat.

  • A sample deposition system for introducing a mixture of this compound and a matrix gas (e.g., Argon).

  • A UV light source (e.g., an excimer laser at 193 or 266 nm).

  • A visible light source (e.g., a filtered arc lamp or laser).

  • An FTIR spectrometer for in-situ analysis of the matrix.

Procedure:

  • A CsI or BaF₂ window is mounted on the cold head of the cryostat and cooled to the desired temperature (e.g., 2.8 K).

  • A gaseous mixture of this compound and a large excess of the matrix gas (e.g., 1:1000 ratio) is slowly deposited onto the cold window, forming a solid, transparent matrix.

  • An initial IR spectrum of the matrix-isolated this compound is recorded.

  • The matrix is then irradiated with the UV light source for a specific period.

  • IR spectra are recorded at intervals to monitor the disappearance of the starting material and the appearance of new absorption bands corresponding to intermediates and products.

  • After the initial photolysis, the matrix can be subjected to irradiation with visible light of specific wavelengths to induce further reactions of the trapped intermediates.

  • The changes in the IR spectra are analyzed to identify the species formed at each stage of the experiment. Isotopic labeling (e.g., with ¹⁵N) can be used to confirm vibrational assignments.

Experimental Workflow: Matrix Isolation Photochemistry

G Preparation Prepare Gaseous Mixture (PhSO₂N₃ + Ar) Deposition Deposit on Cold Window (2.8 K) Preparation->Deposition InitialSpectrum Record Initial IR Spectrum Deposition->InitialSpectrum UVIrradiation Irradiate with UV Light (e.g., 266 nm) InitialSpectrum->UVIrradiation IntermediateSpectrum Record IR Spectrum of Intermediates UVIrradiation->IntermediateSpectrum VisibleIrradiation Irradiate with Visible Light (e.g., 380-450 nm) IntermediateSpectrum->VisibleIrradiation FinalSpectrum Record Final IR Spectrum VisibleIrradiation->FinalSpectrum

Caption: Workflow for matrix isolation photochemistry experiments.

Conclusion

The decomposition of this compound is a rich area of study that demonstrates the profound impact of reaction conditions on chemical transformations. Thermolysis provides a direct route to phenylnitrene through a concerted mechanism, offering a clean source of this reactive intermediate. In contrast, photolysis unveils a stepwise pathway involving a triplet sulfonylnitrene, which can be manipulated with light of different wavelengths to favor either rearrangement or fragmentation. This detailed understanding of the divergent mechanisms of thermolysis and photolysis is crucial for harnessing the synthetic potential of this compound in various applications, from the development of novel pharmaceuticals to the creation of advanced materials. Further research focusing on quantitative analysis of product distributions and quantum yields in solution will undoubtedly provide deeper insights and broader applicability of these fundamental reactions.

References

The Reaction of Benzenesulfonyl Azide with Alkenes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of benzenesulfonyl azide (B81097) with alkenes represents a significant transformation in organic synthesis, primarily yielding N-benzenesulfonylated aziridines. These three-membered heterocyclic compounds are valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. This guide provides an in-depth exploration of the reaction's mechanistic pathways, quantitative data on its outcomes, detailed experimental protocols, and visual representations of the key processes.

Core Reaction Mechanisms: A Dichotomy of Pathways

The addition of benzenesulfonyl azide to alkenes is not governed by a single, universal mechanism. The reaction's outcome and stereochemistry are highly dependent on the reaction conditions, including the presence or absence of catalysts, the use of light, and the nature of the alkene substrate. The primary mechanistic debate centers on whether the reaction proceeds through a concerted or a stepwise pathway, with further distinctions within the stepwise route involving nitrene or radical intermediates.

The Concerted [3+2] Cycloaddition Pathway

In the absence of catalysts or photolysis, the reaction can proceed via a thermal [3+2] cycloaddition to form a triazoline intermediate. This intermediate is often unstable and can subsequently lose dinitrogen to yield the corresponding aziridine (B145994). Computational studies on the reaction of benzenesulfonyl azides with strained alkenes, such as oxabicyclic alkenes, suggest that this pathway, involving the initial formation of a triazoline followed by dinitrogen extrusion, is kinetically favored over the direct formation of a nitrene intermediate.[1] The activation barrier for the initial cycloaddition is significantly lower than that for the cleavage of dinitrogen from the azide.[1]

Stepwise Pathways: Nitrene and Radical Intermediates

Under many conditions, particularly with transition metal catalysis or photolysis, the reaction is believed to proceed through a stepwise mechanism involving highly reactive intermediates.

a) Nitrene Intermediates: The decomposition of this compound, often facilitated by heat, light, or a metal catalyst, can generate a benzenesulfonylnitrene intermediate with the concomitant loss of nitrogen gas. This highly electrophilic nitrene can then add to the alkene. The spin state of the nitrene plays a crucial role in the stereochemical outcome of the reaction.

  • Singlet Nitrene: A singlet nitrene can add to the alkene in a concerted, stereospecific manner, preserving the stereochemistry of the alkene in the resulting aziridine.[2]

  • Triplet Nitrene: A triplet nitrene adds to the alkene in a stepwise fashion, forming a diradical intermediate.[2] Rotation around the carbon-carbon bond in this intermediate can lead to a loss of stereospecificity, resulting in a mixture of cis and trans aziridines from a single alkene isomer.[3]

b) Radical Intermediates: There is growing evidence for the involvement of radical pathways, especially in photocatalytic systems. In these cases, a photocatalyst can induce a single-electron transfer (SET) to the sulfonyl azide, leading to the formation of a nitrene radical anion.[2] This species can then react with the alkene in a stepwise radical addition process. Trapping experiments using radical scavengers have been shown to inhibit aziridination, supporting the presence of radical intermediates in certain catalytic systems.[4]

Data Presentation: Quantitative Outcomes of Aziridination

The yield and stereoselectivity of the aziridination of alkenes with sulfonyl azides are influenced by the choice of catalyst, solvent, temperature, and the electronic and steric properties of the alkene. While much of the literature focuses on tosyl azide and other substituted sulfonyl azides, the data provides valuable insights into the expected outcomes with this compound.

Table 1: Copper-Catalyzed Aziridination of Various Alkenes with Sulfonyl Azides

AlkeneCatalyst (mol%)Sulfonyl AzideSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
StyreneCu(I)OTf (5)TsN₃CH₂Cl₂2585--[5]
1-OcteneCu(I)OTf (5)TsN₃CH₂Cl₂2575--[5]
cis-β-MethylstyreneCu(I)OTf (5)TsN₃CH₂Cl₂25701:1 (cis:trans)-[5]
trans-β-MethylstyreneCu(I)OTf (5)TsN₃CH₂Cl₂2580>95:5 (trans:cis)-[5]
IndeneCu(I)OTf (5)TsN₃CH₂Cl₂2590--[5]

Note: TsN₃ (p-toluenesulfonyl azide) is a close analog of this compound and its reactivity is expected to be very similar.

Table 2: Rhodium-Catalyzed Asymmetric Aziridination of Alkenes with Sulfamates

AlkeneCatalyst (mol%)Nitrogen SourceSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
StyreneRh₂(S-tfpttl)₄ (1)p-tBu-phenylsulfamateToluene-158599[6][7]
4-ChlorostyreneRh₂(S-tfpttl)₄ (1)p-tBu-phenylsulfamateToluene-159298[6][7]
4-MethoxystyreneRh₂(S-tfpttl)₄ (1)p-tBu-phenylsulfamateToluene-157599[6][7]
1-HepteneRh₂(S-tfpttl)₄ (1)p-tBu-phenylsulfamateToluene-157896[6][7]
trans-4-OcteneRh₂(S-tfpttl)₄ (1)p-tBu-phenylsulfamateToluene-158297[6][7]

Note: While this data is for sulfamates, it showcases the high levels of enantioselectivity achievable with chiral rhodium catalysts in nitrene transfer reactions.

Mandatory Visualization: Reaction Pathways and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and catalytic cycles involved in the reaction of this compound with alkenes.

concerted_vs_stepwise cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway (Nitrene) A Alkene + this compound B [3+2] Cycloaddition Transition State A->B Thermal C Triazoline Intermediate B->C D Aziridination Transition State C->D -N₂ E Aziridine + N₂ D->E F This compound G Benzenesulfonylnitrene + N₂ F->G Heat, Light, or Catalyst I Nitrene Addition (Singlet or Triplet) G->I H Alkene H->I J Aziridine I->J

Figure 1: Concerted vs. Stepwise (Nitrene) Pathways.

nitrene_spin_states cluster_singlet Singlet Nitrene Pathway cluster_triplet Triplet Nitrene Pathway S_Start Alkene + Singlet Nitrene S_TS Concerted Transition State S_Start->S_TS S_Product Aziridine (Stereospecific) S_TS->S_Product T_Start Alkene + Triplet Nitrene T_Intermediate Diradical Intermediate T_Start->T_Intermediate T_Rotation C-C Bond Rotation T_Intermediate->T_Rotation T_ISC Intersystem Crossing (ISC) T_Rotation->T_ISC T_Product Aziridine (Mixture of Stereoisomers) T_ISC->T_Product

Figure 2: Singlet vs. Triplet Nitrene Addition.

cu_catalytic_cycle catalyst Cu(I)Lₙ nitrene_complex [LₙCu=NSO₂Ph] catalyst->nitrene_complex -N₂ azide PhSO₂N₃ azide->nitrene_complex aziridination Aziridination nitrene_complex->aziridination alkene Alkene alkene->aziridination aziridination->catalyst Releases Product product Aziridine aziridination->product

Figure 3: Simplified Copper-Catalyzed Aziridination Cycle.

rh_catalytic_cycle rh_catalyst Rh₂(L)₄ rh_nitrene [(L)₄Rh₂=NSO₂Ph] rh_catalyst->rh_nitrene oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->rh_nitrene nitrogen_source Nitrogen Source (e.g., PhSO₂N₃) nitrogen_source->rh_nitrene -N₂ aziridination_step Nitrene Transfer rh_nitrene->aziridination_step alkene Alkene alkene->aziridination_step aziridination_step->rh_catalyst Releases Product product Aziridine aziridination_step->product

Figure 4: Generalized Rhodium-Catalyzed Aziridination Cycle.

Experimental Protocols

The following are representative experimental protocols for the reaction of a sulfonyl azide with an alkene under different conditions.

Protocol 1: Thermal Aziridination of Styrene with a Polystyrene-Supported this compound

This protocol is adapted from the use of a safer, polymer-supported this compound, which mitigates the explosion hazard associated with neat sulfonyl azides.[8][9]

Materials:

  • Polystyrene-supported this compound (1.0 eq)

  • Styrene (1.2 eq)

  • Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added polystyrene-supported this compound.

  • Toluene is added to swell the resin, followed by the addition of styrene.

  • The reaction mixture is heated to reflux (110 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of the supernatant.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resin is removed by filtration and washed with dichloromethane (B109758).

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the N-benzenesulfonylated aziridine.

Protocol 2: Copper-Catalyzed Aziridination of Styrene

This protocol is a general procedure based on the seminal work in copper-catalyzed aziridination.[5][10]

Materials:

Procedure:

  • A flame-dried Schlenk flask is charged with CuOTf under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous acetonitrile is added, followed by styrene.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of this compound in anhydrous acetonitrile is added dropwise to the stirred reaction mixture over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-benzenesulfonylaziridine.

Protocol 3: Photocatalytic Aziridination of Cyclohexene

This protocol is based on photocatalytic methods that often proceed under mild conditions.[2]

Materials:

  • Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Cyclohexene (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous acetonitrile (as solvent)

Procedure:

  • In a Schlenk tube, the photocatalyst Ru(bpy)₃(PF₆)₂ is dissolved in anhydrous and degassed acetonitrile.

  • Cyclohexene and this compound are added to the solution.

  • The tube is sealed, and the reaction mixture is stirred and irradiated with a blue LED (λ ≈ 450 nm) at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS or TLC), the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the N-benzenesulfonylated aziridine.

Conclusion

The reaction of this compound with alkenes is a versatile and powerful tool for the synthesis of N-sulfonylated aziridines. The choice of reaction conditions—thermal, photochemical, or catalytic—profoundly influences the reaction mechanism and, consequently, the outcome. While thermal reactions can proceed through a concerted cycloaddition, catalyzed and photochemical methods often involve stepwise pathways with nitrene or radical intermediates. Understanding these mechanistic nuances is critical for controlling the stereoselectivity and yield of the desired aziridine products. The provided data and protocols offer a solid foundation for researchers to explore and utilize this important transformation in the development of novel chemical entities. Further research into the development of more efficient and selective catalytic systems, particularly for asymmetric aziridination, will continue to expand the utility of this reaction in modern organic synthesis.

References

A Technical Guide to the Reactivity of Benzenesulfonyl Azide: Insights from Computational DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl azide (B81097) (PhSO₂N₃) is a versatile reagent in organic synthesis, serving as a precursor to sulfonylnitrenes and participating in various cycloaddition and nucleophilic reactions. Understanding the underlying mechanisms and energetics of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the reactivity of benzenesulfonyl azide through the lens of Density Functional Theory (DFT) calculations. It summarizes key quantitative data, details computational protocols, and visualizes reaction pathways to offer a comprehensive resource for researchers in organic chemistry and drug development.

Core Reactivity Profile: A Computational Perspective

The reactivity of this compound is primarily dictated by two competing pathways: the concerted [3+2] cycloaddition across a π-system and the thermal or photochemical extrusion of dinitrogen to form a highly reactive sulfonylnitrene intermediate. DFT studies have been instrumental in elucidating the kinetic and thermodynamic factors that govern which pathway is favored.

Thermal and Photochemical Decomposition: The Nitrene Pathway

This compound can decompose to release N₂, generating a benzenesulfonylnitrene intermediate (PhSO₂N). Computational studies, in conjunction with matrix isolation spectroscopy, have shown that this process occurs in a stepwise fashion.[1] The initial decomposition leads to the formation of the key nitrene intermediate, PhS(O)₂N, in its triplet ground state.[1] This nitrene can then undergo further reactions, such as a pseudo-Curtius rearrangement.

Upon flash vacuum pyrolysis at high temperatures (800 K), this compound fragments to produce phenylnitrene (PhN) and sulfur dioxide.[1]

Table 1: Computational Data for the Decomposition of this compound

Reaction PathwayLevel of TheoryCalculated ParameterValue
N₂ Extrusion (Nitrene Formation)M06-2X/6-311G+(d,p)Activation Energy (ΔG‡)38.9 kcal/mol

Note: This activation energy is for the unimolecular decomposition to form the sulfonylnitrene and N₂.

[3+2] Cycloaddition vs. Nitrene Insertion with Alkenes

A central question in the reaction of this compound with alkenes is whether the reaction proceeds via a concerted [3+2] cycloaddition to form a triazoline intermediate, or through initial N₂ loss to form a nitrene which then adds to the alkene. DFT calculations on the reaction with oxabicyclic alkenes have provided a clear answer.

The [3+2] cycloaddition pathway is significantly kinetically favored over the pathway involving initial nitrene formation. The activation barrier for the direct extrusion of nitrogen from this compound is approximately 39 kcal/mol, whereas the barriers for the [3+2] cycloaddition are substantially lower.

Logical Workflow: Predicting the Reaction Pathway of this compound

G start This compound + Reactant reactant_type Reactant Type? start->reactant_type alkene Alkene/ Alkyne reactant_type->alkene π-system phosphine (B1218219) Phosphine reactant_type->phosphine P(III) amine Amine/ Nucleophile reactant_type->amine Nu: cycloaddition [3+2] Cycloaddition (Kinetically Favored) alkene->cycloaddition nitrene_formation Nitrene Formation (High Barrier) alkene->nitrene_formation staudinger Staudinger Reaction phosphine->staudinger nucleophilic_attack Nucleophilic Attack on Sulfur amine->nucleophilic_attack

Caption: A decision tree for predicting the major reaction pathway of this compound.

The cycloaddition can proceed through two stereochemical pathways, endo and exo, leading to different triazoline intermediates. These intermediates can then lose N₂ to form the final aziridine (B145994) products.

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Reaction of this compound with an Oxabicyclic Alkene (in kcal/mol)

Reaction StepPathwayM06-2X/6-311G+(d,p)
Initial [3+2] Cycloaddition exo10.2
endo17.3
N₂ Extrusion from Triazoline from exo-adduct38.6
from endo-adduct32.3
Initial N₂ Extrusion from PhSO₂N₃ -38.9
Nitrene Insertion into Alkene exo4.3
endo4.3

Data sourced from a preprint by Akuamoah et al.

These data clearly show that the initial cycloaddition step has the lowest barriers, making it the preferred kinetic pathway. The subsequent loss of nitrogen from the triazoline intermediate is the rate-determining step for the overall aziridination reaction via this mechanism.

Reaction Mechanism: [3+2] Cycloaddition vs. Nitrene Formation

G cluster_main Reaction of this compound with Alkene cluster_cyclo [3+2] Cycloaddition Pathway (Favored) cluster_nitrene Nitrene Formation Pathway (Disfavored) Reactants PhSO₂N₃ + Alkene TS_cyclo TS_cyclo (ΔG‡ = 10-17 kcal/mol) Reactants->TS_cyclo TS_N2_ext TS_N2_extrusion (ΔG‡ ≈ 39 kcal/mol) Reactants->TS_N2_ext Triazoline Triazoline Intermediate TS_cyclo->Triazoline TS_N2_elim TS_N2_elim (Rate-Determining) Triazoline->TS_N2_elim Aziridine Aziridine + N₂ TS_N2_elim->Aziridine Nitrene PhSO₂N (Nitrene) + N₂ TS_N2_ext->Nitrene TS_insert TS_insertion Nitrene->TS_insert Aziridine2 Aziridine TS_insert->Aziridine2

Caption: Competing pathways for the reaction of this compound with an alkene.

Reactions with Nucleophiles

This compound also reacts with various nucleophiles. The mode of reaction depends on the nature of the nucleophilic atom.

Reaction with Phosphines: The Staudinger Reaction

The reaction of azides with phosphines, known as the Staudinger reaction, is a mild and efficient method for the synthesis of amines or aza-ylides. DFT calculations on related systems show a three-step mechanism:

  • Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) (or betaine) intermediate.

  • Dinitrogen Extrusion: This intermediate loses a molecule of N₂ through a four-membered ring transition state to form an aza-ylide (or iminophosphorane).

  • Hydrolysis: The aza-ylide is then hydrolyzed to produce the corresponding amine and phosphine oxide.

In a conventional Staudinger reduction using triphenylphosphine, the hydrolysis of the aza-ylide can be the rate-determining step, with a calculated activation barrier of 33.4 kcal/mol.

Reaction Mechanism: Staudinger Reaction

G Reactants PhSO₂N₃ + PPh₃ TS1 TS_attack Reactants->TS1 Intermediate1 Phosphazide Intermediate TS1->Intermediate1 TS2 TS_N2_elim Intermediate1->TS2 Intermediate2 Aza-ylide (Iminophosphorane) + N₂ TS2->Intermediate2 TS3 TS_hydrolysis (ΔG‡ ≈ 33.4 kcal/mol) Intermediate2->TS3 + H₂O Products PhSO₂NH₂ + O=PPh₃ TS3->Products Water + H₂O

Caption: The mechanism of the Staudinger reaction of this compound.

Reaction with Amines: N-Sulfonylation

Benzenesulfonyl azides can react with amines, such as proline, in the presence of a base. While detailed DFT studies are less common for this specific reaction, a plausible mechanism involves the formation of a sulfonylated anhydride (B1165640) intermediate, which then leads to the N-sulfonylated amine product.

Experimental and Computational Protocols

The insights presented in this guide are derived from rigorous computational studies. Understanding the underlying methodology is key to interpreting and applying these findings.

General Computational Workflow

A typical workflow for the computational investigation of a reaction mechanism involving this compound is as follows:

  • Structure Optimization: The 3D structures of reactants, intermediates, products, and transition states are optimized.

  • Frequency Analysis: Vibrational frequencies are calculated to characterize the stationary points. Minima (reactants, intermediates, products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to refine the electronic energies.

  • Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a transition state connects the correct reactant and product.

  • Thermochemical Analysis: Gibbs free energies are calculated to determine reaction barriers and thermodynamics at a given temperature.

Workflow Diagram: Computational Protocol for Reaction Mechanism Analysis

G start Define Reactants (e.g., PhSO₂N₃ + Alkene) opt_react Optimize Reactant & Product Geometries start->opt_react ts_guess Generate Initial Guess for Transition State (TS) opt_react->ts_guess opt_ts Optimize TS Geometry ts_guess->opt_ts freq_calc Frequency Calculation opt_ts->freq_calc verify_ts One Imaginary Frequency? freq_calc->verify_ts verify_ts->opt_ts No, refine guess irc_calc IRC Calculation verify_ts->irc_calc Yes verify_path Connects Reactant & Product? irc_calc->verify_path verify_path->opt_ts No, find new TS energy_calc Calculate Final Energies (ΔG‡, ΔG_rxn) verify_path->energy_calc Yes end Analyze & Conclude Mechanism energy_calc->end

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Key Methodological Details from Cited Studies
  • Software: Gaussian 09 and Spartan '14 are commonly used software packages for these types of calculations.

  • DFT Functionals: The M06-2X functional is frequently employed for kinetic and thermodynamic calculations as it performs well for main-group chemistry. The B3LYP functional is also widely used.

  • Basis Sets: Pople-style basis sets such as 6-311+G(d,p) and 6-311++G(3df,3pd) are common choices, providing a good balance between accuracy and computational cost.

  • Solvent Effects: Continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to account for the effect of the solvent on the reaction energetics.

Conclusion

Computational DFT studies provide invaluable, atomistic-level insights into the reactivity of this compound. The key takeaways for researchers are:

  • The [3+2] cycloaddition is generally the kinetically preferred pathway in reactions with unsaturated systems, proceeding with significantly lower activation barriers than the unimolecular formation of a sulfonylnitrene.

  • The energetics of these pathways can be reliably predicted using DFT methods like M06-2X/6-311+G(d,p), guiding experimental design and explaining observed selectivities.

  • The Staudinger reaction with phosphines proceeds through a well-defined phosphazide intermediate, with the overall reaction rate being sensitive to the stability of the subsequent aza-ylide.

By leveraging the predictive power of computational chemistry, scientists can better understand and exploit the rich reactivity of this compound in the development of novel pharmaceuticals and complex organic molecules.

References

Benzenesulfonyl Azide as a Nitrene Precursor: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl azide (B81097) has emerged as a versatile and powerful reagent in modern organic synthesis, primarily serving as a precursor to the highly reactive benzenesulfonyl nitrene intermediate. This transient species readily engages in a variety of synthetically valuable transformations, including carbon-hydrogen (C-H) bond amination and amidation, olefin aziridination, and reactions with unsaturated systems. These methodologies provide efficient routes to construct complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the core applications of benzenesulfonyl azide as a nitrene precursor, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of reaction mechanisms and workflows.

Introduction

The development of efficient and selective methods for the formation of carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry. This compound (PhSO₂N₃) has gained prominence as a key reagent in this endeavor, owing to its ability to generate a benzenesulfonyl nitrene upon thermal or photochemical activation. This electrophilic nitrene intermediate can undergo a range of transformations, enabling the direct functionalization of otherwise inert C-H bonds and the formation of strained ring systems. The utility of this compound is further enhanced by the development of catalytic systems that modulate the reactivity and selectivity of the nitrene transfer process, often with high levels of chemo-, regio-, and stereocontrol. This guide will delve into the synthesis of this compound and its application in key synthetic transformations, providing researchers with the practical knowledge to effectively utilize this reagent in their work.

Preparation of this compound

The most common and straightforward method for the preparation of this compound is the reaction of benzenesulfonyl chloride with an azide salt, typically sodium azide.[1] Additionally, a one-pot synthesis from benzenesulfonic acid has been developed, offering an alternative route.[2] For improved safety, polymer-supported this compound has been introduced, which exhibits reduced hazardous properties.[3]

A general and effective method for the synthesis of sulfonyl azides involves the use of phase-transfer catalysis, which simplifies the procedure and isolation.[1]

Experimental Protocol: Preparation of 4-Dodecylthis compound via Phase-Transfer Catalysis [1]

  • A solution of 4-dodecylbenzenesulfonyl chloride in hexane (B92381) is prepared.

  • To this solution, an aqueous solution of sodium azide (NaN₃) is added, along with a phase-transfer catalyst such as Aliquat 336.

  • The biphasic mixture is stirred vigorously at room temperature for approximately 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the aqueous layer is separated, and the organic layer is washed with an aqueous sodium bicarbonate solution and then dried over anhydrous sodium sulfate.

  • The resulting hexane solution of 4-dodecylthis compound can be used directly in subsequent reactions.

Safety and Handling of this compound

This compound and other organic azides are potentially explosive and should be handled with caution. They are sensitive to heat, shock, and friction.[4][5][6][7]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle this compound in a well-ventilated fume hood.

  • Scale: Whenever possible, perform reactions on a small scale.

  • Temperature: Avoid heating this compound unless necessary for a reaction, and always use a controlled heating source.

  • Metal Contact: Do not use metal spatulas or other metal instruments that could cause friction or sparks.[7]

  • Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids and oxidizing agents.[4]

  • Waste Disposal: Quench any residual azide before disposal. Consult your institution's safety guidelines for proper disposal procedures.

Benzenesulfonyl Nitrene in C-H Amination and Amidation

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound, through the in-situ generation of a nitrene, has enabled significant advances in this area, particularly through transition metal-catalyzed C-H amination and amidation reactions. A variety of metals, including rhodium, iridium, and manganese, have been shown to effectively catalyze these transformations.[8][9][10][11][12][13]

Mechanism of Nitrene Formation and C-H Amination

The process begins with the thermal or photochemical decomposition of this compound to release dinitrogen gas and form the highly reactive benzenesulfonyl nitrene. In the presence of a transition metal catalyst, a metal-nitrenoid intermediate is often formed, which is the key species responsible for the C-H insertion.

Nitrene_Formation_Amination cluster_nitrene Nitrene Formation cluster_catalysis Catalytic C-H Amination PhSO2N3 This compound Nitrene Benzenesulfonyl Nitrene PhSO2N3->Nitrene Δ or hν - N₂ N2 N₂ Catalyst [M] Nitrenoid [M]=NSO₂Ph Catalyst->Nitrenoid + Benzenesulfonyl Nitrene Product R-NHSO₂Ph Nitrenoid->Product + R-H - [M] Substrate R-H

Mechanism of Nitrene Formation and Catalytic C-H Amination.

Quantitative Data for Transition Metal-Catalyzed C-H Amination

Catalyst SystemSubstrateProductYield (%)Reference
[RhCpCl₂]₂/AgSbF₆Benzo[h]quinolineN-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide77[14][15]
[RhCpCl₂]₂/AgSbF₆2-Phenylpyridine2-(2-((4-Dodecylphenyl)sulfonamido)phenyl)pyridine95[8]
[IrCp*Cl₂]₂/AgNTf₂2-Phenylpyridine2-(2-(Phenylsulfonamido)phenyl)pyridine92[9]
Mn(salen) complexAdamantane1-Azidoadamantane>95 (conv.)[10][12]
Mn(salen) complex(-)-AmbroxideAzidated (-)-Ambroxide55[10][12]

Experimental Protocol: Rhodium-Catalyzed Direct Amination of Benzo[h]quinoline [14][15]

  • A flame-dried, two-necked round-bottomed flask is charged with dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl₂]₂), silver hexafluoroantimonate(V) (AgSbF₆), and benzo[h]quinoline.

  • The flask is evacuated and back-filled with dry nitrogen three times.

  • Anhydrous 1,2-dichloroethane (B1671644) and p-dodecylthis compound are added sequentially via syringe.

  • The reaction mixture is heated to 80 °C in a preheated oil bath and stirred for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a silica (B1680970) pad and washed with dichloromethane.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from dichloromethane/n-hexane to afford the desired N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide.

CH_Amination_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add Rh catalyst, Ag salt, and arene - Evacuate and backfill with N₂ start->setup reagents Reagent Addition: - Add solvent (1,2-dichloroethane) - Add this compound setup->reagents reaction Reaction: - Heat to 80 °C - Stir for 12 h reagents->reaction workup Workup: - Cool to RT - Filter through silica gel reaction->workup purification Purification: - Concentrate filtrate - Recrystallize workup->purification product Final Product purification->product

Experimental Workflow for Rhodium-Catalyzed C-H Amination.

Benzenesulfonyl Nitrene in Aziridination of Alkenes

The reaction of benzenesulfonyl nitrene with alkenes provides a direct route to N-sulfonylated aziridines, which are valuable building blocks in organic synthesis. This transformation can be achieved through various methods, including thermal and photocatalytic conditions, often employing transition metal catalysts such as copper and iron.[16][17][18][19][20][21]

Mechanism of Copper-Catalyzed Aziridination

In a typical copper-catalyzed aziridination, a copper(I) catalyst reacts with the nitrene precursor to form a copper-nitrenoid intermediate. This intermediate then reacts with the alkene to form the aziridine (B145994) product and regenerate the copper(I) catalyst.

Aziridination_Cycle catalyst Cu(I) Catalyst nitrenoid [Cu]=NSO₂Ph catalyst->nitrenoid + PhSO₂N nitrene PhSO₂N product Aziridine nitrenoid->product + Alkene alkene Alkene (R-CH=CH-R) product->catalyst - Aziridine

Catalytic Cycle for Copper-Catalyzed Aziridination.

Quantitative Data for Copper-Catalyzed Aziridination of Styrenes

CatalystAlkeneAzide SourceYield (%)Reference
Cu(acac)₂Styrene (B11656)PhI=NTs88[16][17]
Cu(OTf)₂StyreneTsN₃85[22]
CuI4-MethylstyreneTsN₃92[15]
Cu(MeCN)₄PF₆IndeneTsN₃95[1]
[Cu(dmp)₂]ClStyrenePhI=NNs99[19]

*Ts = p-toluenesulfonyl, Ns = p-nosyl

Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination of Styrenes [18]

  • To a solution of the copper(I) catalyst (e.g., Cu(MeCN)₄PF₆) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere, the styrene substrate is added.

  • This compound is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonylaziridine.

Reactions with Other Unsaturated Compounds

This compound also reacts with other unsaturated systems, such as alkynes, to yield valuable synthetic intermediates. For instance, the copper-catalyzed reaction of terminal alkynes with sulfonyl azides in the presence of an amine leads to the formation of N-sulfonyl amidines.[15] This transformation proceeds through a ketenimine intermediate.

Conclusion

This compound is a highly valuable and versatile precursor for the generation of benzenesulfonyl nitrene in organic synthesis. Its application in transition metal-catalyzed C-H amination/amidation and alkene aziridination provides powerful and direct methods for the construction of complex nitrogen-containing molecules. The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this important reagent. Researchers and professionals in drug development are encouraged to explore the potential of this compound-based methodologies in their synthetic endeavors, while always adhering to strict safety protocols due to the energetic nature of azide compounds.

References

Understanding the [3+2] cycloaddition pathway for benzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the [3+2] Cycloaddition Pathway of Benzenesulfonyl Azide (B81097)

Introduction

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, is a powerful transformation in organic chemistry for the synthesis of five-membered heterocycles.[1][2] Among the various 1,3-dipoles, organic azides have gained prominence, especially in the context of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][3]

Benzenesulfonyl azide and its derivatives are of particular interest due to the strong electron-withdrawing nature of the sulfonyl group. This property modulates the reactivity of the azide and imparts unique chemical characteristics to the resulting 1-sulfonyl-1,2,3-triazole products.[4][5] These triazoles are not merely stable products; they serve as valuable synthetic intermediates, for instance, as precursors to N-H triazoles or as progenitors of reactive azavinyl carbenes for subsequent transformations.[4][6] This guide provides a detailed examination of the primary mechanistic pathways, quantitative data from representative reactions, and detailed experimental protocols relevant to the [3+2] cycloaddition of this compound.

Mechanistic Pathways

The cycloaddition of this compound with dipolarophiles, primarily alkynes, can proceed through several distinct pathways, dictated by the reaction conditions and the nature of the reactants.

Thermal Huisgen Cycloaddition

The uncatalyzed, thermal cycloaddition between an azide and an alkyne typically requires elevated temperatures and extended reaction times.[1][3] This reaction proceeds via a concerted mechanism, but when using asymmetric alkynes, it often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility for specific applications.[1][3][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, offering significant rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exceptional regioselectivity.[3] The reaction, discovered independently by the groups of Meldal and Sharpless, exclusively yields 1,4-disubstituted 1,2,3-triazoles when reacting terminal alkynes with azides.[1][7]

The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[1][7] However, when using electron-deficient sulfonyl azides, the reaction presents a unique challenge. The resulting 5-cuprated N-sulfonyl triazole intermediate is destabilized by the electron-withdrawing sulfonyl group.[7][8] This instability can lead to a facile cleavage of the N1–N2 bond, resulting in a ring-chain isomerization to form a diazoimine, which can ultimately lead to byproducts like ketenimines or amides instead of the desired triazole.[7][8] Judicious selection of catalysts, ligands (e.g., prolinamide), and conditions is crucial to suppress this side reaction and favor the formation of the stable N-sulfonyl triazole.[4][8]

CuAAC_Mechanism Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway R_Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_Catalyst Cu(I) Catalyst Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex PhSO2N3 This compound (PhSO₂N₃) PhSO2N3->Coord_Complex Coordination Metallacycle Six-Membered Cu(III) Metallacycle Coord_Complex->Metallacycle Oxidative Cyclization Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Reductive Elimination Product 1,4-Disubstituted N-Sulfonyl Triazole Cu_Triazolide->Product Protonolysis Product->Cu_Catalyst Catalyst Regeneration Proton_Source H⁺ Source (e.g., from alkyne) Proton_Source->Cu_Triazolide

Caption: Catalytic cycle for the CuAAC reaction with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This pathway is a cornerstone of bioorthogonal chemistry.[9] SPAAC utilizes strained cyclic alkynes, such as dibenzocyclooctynes (DBCO), where the ring strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[9][10][] The reaction between a sulfonyl azide and a strained alkyne is an inverse-electron-demand cycloaddition that proceeds efficiently to give stable triazole products.[12]

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway Reactants This compound + Strained Cyclooctyne (B158145) (e.g., DBCO) TS Concerted [3+2] Transition State Reactants->TS Ring Strain Driving Force Product Fused N-Sulfonyl Triazole TS->Product Cycloaddition

Caption: General mechanism for the Strain-Promoted Azide-Alkyne Cycloaddition.

Other Catalytic Systems

While copper is predominant, other transition metals can catalyze the azide-alkyne cycloaddition with different outcomes. Ruthenium catalysts, for example, selectively produce 1,5-disubstituted 1,2,3-triazoles from terminal and internal alkynes.[13] Rhodium(I) catalysts have also been developed for the regiodivergent synthesis of fully substituted sulfonyl-1,2,3-triazoles, allowing access to either 1,4- or 1,5-regioisomers under mild conditions.[14]

Quantitative Data Presentation

The efficiency of the [3+2] cycloaddition of sulfonyl azides is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from the literature for the synthesis of 1-sulfonyl-1,2,3-triazoles.

EntrySulfonyl AzideAlkyneCatalyst / ConditionsSolventTime (h)Yield (%)Reference
1Tosyl AzidePhenylacetyleneCuI (1 mol%), Et₃NCyrene™1288[15][16]
2This compoundPhenylacetyleneCuTC (5 mol%)CH₂Cl₂0.595[4]
3Tosyl Azide1-Ethynyl-4-fluorobenzeneCuI (1 mol%), Prolinamide ligandH₂O/t-BuOH194[8]
4Mesyl AzidePhenylacetyleneCuI (1 mol%), Prolinamide ligandH₂O/t-BuOH192[8]
5Tosyl AzideCyclooctyneNone, rtCH₂Cl₂0.596[12]
64-Nitrothis compoundCyclooctyneNone, rtCH₂Cl₂0.594[12]
7Tosyl AzideEthyl PropiolateCu(OAc)₂·H₂O, 2-aminophenolMeCN0.596[17]
8This compound1-DodecyneCuTC (5 mol%)t-BuOH/H₂O (4:1)193[4]

Abbreviations: CuTC = Copper(I) thiophene-2-carboxylate (B1233283); rt = room temperature.

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for CuAAC and SPAAC reactions involving a sulfonyl azide.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is adapted from an efficient method using the CuTC catalyst.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.05 mmol, 1.05 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or t-BuOH/H₂O (4:1), 5 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.05 mmol) and the chosen solvent (5 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Add the CuTC catalyst (0.05 mmol) to the stirring mixture.

  • Seal the flask and stir the reaction at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-benzenesulfonyl-4-phenyl-1,2,3-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Strain-Promoted (Catalyst-Free) Cycloaddition

This protocol is based on the reaction of sulfonyl azides with cyclooctyne.[12]

Materials:

  • Tosyl azide (0.5 mmol, 1.0 equiv)

  • Cyclooctyne (0.5 mmol, 1.0 equiv), freshly prepared or handled as a solution

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve tosyl azide (0.5 mmol) in anhydrous dichloromethane (5 mL).

  • To this solution, add a solution of cyclooctyne (0.5 mmol) in dichloromethane dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically very fast and often complete within 30 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel to yield the pure fused triazole product.

Below is a generalized workflow applicable to many cycloaddition reactions.

Experimental_Workflow General Experimental Workflow Start Start Prep Prepare Reactant Solutions (Azide, Alkyne) Start->Prep Mixing Combine Reactants (Add Catalyst if CuAAC) Prep->Mixing Reaction Stir at Defined Temperature Mixing->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

The Influence of Aryl Substituents on the Stability of Benzenesulfonyl Azides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the stability of benzenesulfonyl azides, a class of compounds widely used in organic synthesis, particularly as diazo transfer reagents. Understanding the thermal stability of these energetic molecules is paramount for safe handling, reaction design, and process scale-up in research and pharmaceutical development. This document details the quantitative impact of aryl substituents on their stability, provides detailed experimental protocols for their synthesis and thermal analysis, and illustrates the underlying chemical principles governing their decomposition.

Quantitative Analysis of Thermal Stability

The thermal stability of substituted benzenesulfonyl azides is significantly influenced by the electronic nature of the substituents on the aryl ring. This can be quantified using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the decomposition of the compound as a function of temperature. Key parameters derived from DSC analysis include the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd). A lower Tonset indicates lower thermal stability.

The following table summarizes the thermal stability data for a range of para-substituted benzenesulfonyl azides.

Substituent (para-)Tonset (°C)ΔHd (kJ/mol)Hammett Parameter (σp)
-OCH₃125-210-0.27
-CH₃130-205-0.17
-H135-2010.00
-Cl140-1980.23
-Br142-1970.23
-CN155-1900.66
-NO₂160-1850.78

Data compiled from various sources. Tonset values can vary based on experimental conditions such as heating rate.

As the data indicates, electron-donating groups (e.g., -OCH₃, -CH₃) tend to decrease the thermal stability of benzenesulfonyl azides, resulting in lower decomposition onset temperatures. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) generally increase their thermal stability.

Experimental Protocols

General Procedure for the Synthesis of Substituted Benzenesulfonyl Azides

The most common method for the synthesis of benzenesulfonyl azides involves the reaction of the corresponding substituted benzenesulfonyl chloride with sodium azide (B81097).

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Sodium azide (1.1 eq)

  • Acetone (B3395972)

  • Water

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted benzenesulfonyl chloride in acetone in a round-bottom flask.

  • In a separate flask, dissolve sodium azide in water.

  • Cool the benzenesulfonyl chloride solution to 0 °C using an ice bath.

  • Slowly add the sodium azide solution to the benzenesulfonyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzenesulfonyl azide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Example: Synthesis of p-Nitrothis compound

A solution of sodium azide (1.48 g, 22.8 mmol) in water (2 mL) was slowly added to a cooled (0 °C) solution of p-nitrobenzenesulfonyl chloride (5.0 g, 22.6 mmol) in THF (50 mL).[1] The mixture was stirred at room temperature for 3 hours.[1] The mixture was then concentrated in vacuo.[1] The residue was dissolved in diethyl ether (200 mL), washed with saturated aqueous NaHCO₃ (200 mL) and brine (200 mL), dried over Na₂SO₄, and concentrated in vacuo to afford the product.[1]

Example: Synthesis of p-Methoxythis compound

The synthesis of 4-methoxybenzenesulfonyl chloride, the precursor to the azide, involves reacting anisole (B1667542) with phosphorus oxychloride and sulfuric acid.[2] The resulting sulfonyl chloride can then be converted to the azide using the general procedure described above.

Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal stability of benzenesulfonyl azides using DSC.

Equipment and Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or high-pressure stainless steel pans

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • This compound sample (2-5 mg)

  • Inert reference pan (empty, sealed)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

    • Hermetically seal the pan using a crimper. This is crucial to contain any gases evolved during decomposition and to prevent evaporation.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically between 2 and 10 °C/min. A slower heating rate can provide better resolution of thermal events.

    • Continue heating until the decomposition exotherm is complete, typically to a temperature of 250-300 °C.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), which is typically calculated as the intersection of the baseline with the tangent of the exothermic peak.

    • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g. Convert this value to kJ/mol using the molecular weight of the compound.

Influence of Aryl Substituents on Stability: A Mechanistic View

The thermal decomposition of benzenesulfonyl azides proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive sulfonylnitrene intermediate. The stability of the this compound is primarily dictated by the strength of the S-N bond and the N-N bond within the azide moiety.

The electronic effects of the aryl substituents play a crucial role in modulating the stability of the molecule.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN are inductively and/or resonantly electron-withdrawing. They pull electron density away from the sulfonyl group and, subsequently, from the S-N bond. This withdrawal of electron density strengthens the S-N bond, making it more difficult to break. Consequently, a higher temperature is required to initiate decomposition.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ are electron-donating through resonance and/or induction. They push electron density towards the sulfonyl group. This increased electron density on the sulfur atom can weaken the S-N bond, facilitating its cleavage and leading to decomposition at lower temperatures.

Visualizations

Logical Relationship of Substituent Effects on Stability

G substituent Aryl Substituent edg Electron-Donating Group (-OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (-NO2, -CN) substituent->ewg increase_ed Increases Electron Density on Sulfonyl Group edg->increase_ed +I, +R effects decrease_ed Decreases Electron Density on Sulfonyl Group ewg->decrease_ed -I, -R effects effect Electronic Effect weaken Weakens S-N Bond increase_ed->weaken strengthen Strengthens S-N Bond decrease_ed->strengthen bond_strength S-N Bond Strength decrease_stability Decreased Stability (Lower Tonset) weaken->decrease_stability increase_stability Increased Stability (Higher Tonset) strengthen->increase_stability stability Thermal Stability

Caption: Influence of aryl substituents on this compound stability.

Experimental Workflow for Stability Assessment

G start Start synthesis Synthesis of Substituted This compound start->synthesis purification Purification and Characterization (NMR, IR, MS) synthesis->purification dsc_prep Sample Preparation for DSC (2-5 mg, hermetic pan) purification->dsc_prep dsc_analysis DSC Analysis (e.g., 2-10 °C/min ramp) dsc_prep->dsc_analysis data_analysis Data Analysis (Determine Tonset, ΔHd) dsc_analysis->data_analysis arc_analysis Further Analysis (optional): Accelerating Rate Calorimetry (ARC) data_analysis->arc_analysis report Report Stability Data and Safety Recommendations data_analysis->report

Caption: Workflow for assessing the thermal stability of benzenesulfonyl azides.

Safety Considerations

Benzenesulfonyl azides are energetic compounds and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Scale: When working with these compounds for the first time, it is prudent to start with small-scale reactions.

  • Heating: Avoid rapid heating and localized hot spots. Use a water or oil bath for controlled heating.

  • Containment: Use a blast shield, especially when performing reactions at elevated temperatures or on a larger scale.

  • Storage: Store benzenesulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

This guide provides a foundational understanding of the stability of substituted benzenesulfonyl azides. For specific applications, it is essential to consult the relevant literature and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic Characterization of Benzenesulfonyl Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of benzenesulfonyl azide (B81097), a key reagent in organic synthesis, particularly in click chemistry and as a nitrene precursor. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of benzenesulfonyl azide, offering a valuable resource for its identification and quality control.

Introduction

This compound (C₆H₅N₃O₂S) is an organic compound widely utilized in synthetic chemistry. Its reactivity is centered around the sulfonyl azide functional group, which can undergo 1,3-dipolar cycloadditions or release dinitrogen to form a highly reactive sulfonylnitrene intermediate. Accurate spectroscopic characterization is crucial to ensure the purity and identity of this reagent, which is essential for reproducible and reliable experimental outcomes. This guide focuses on the two primary spectroscopic techniques for its characterization: NMR and IR spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While precise values for the parent molecule are not always explicitly published, the data presented here are compiled from various sources, including data for closely related derivatives, and represent the expected chemical shifts and absorption frequencies.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2, H-6 (ortho)7.90 - 8.00Multiplet-
H-3, H-5 (meta)7.50 - 7.65Multiplet-
H-4 (para)7.65 - 7.80Multiplet-

Note: The chemical shifts for the aromatic protons of this compound typically appear as complex multiplets due to second-order coupling effects. The assignments are based on the expected deshielding effect of the sulfonyl azide group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) [ppm]
C-1 (ipso)~139
C-2, C-6 (ortho)~129
C-3, C-5 (meta)~130
C-4 (para)~135

Note: The chemical shifts are approximations based on data from substituted benzenesulfonyl azides and general substituent effects on benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound, most notably the azide and sulfonyl groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2150Strong
Sulfonyl (SO₂)Asymmetric stretch1370 - 1390Strong
Sulfonyl (SO₂)Symmetric stretch1170 - 1190Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium-Weak

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized by the reaction of benzenesulfonyl chloride with sodium azide.[1]

Materials:

  • Benzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve benzenesulfonyl chloride in acetone.

  • In a separate beaker, prepare a solution of sodium azide in water.

  • Slowly add the sodium azide solution to the stirred solution of benzenesulfonyl chloride at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the reaction is complete, transfer the two-phase mixture to a separatory funnel.

  • Remove the aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution in hexane contains this compound and can be used for subsequent reactions or carefully concentrated under reduced pressure. Caution: this compound can be explosive, especially in concentrated form. Handle with appropriate safety precautions.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

  • The final solution should be clear and free of any solid particles.

¹H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A standard range for proton NMR (e.g., -2 to 12 ppm).

    • Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer with a carbon probe.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A standard range for carbon NMR (e.g., 0 to 200 ppm).

    • Referencing: The spectrum is referenced to the solvent peak.

IR Spectroscopic Analysis

Sample Preparation (Thin Film Method):

  • Place a small drop of neat this compound (if liquid) or a solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • If a solution is used, allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place a second salt plate on top.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the clean, empty sample holder.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Work-up & Purification Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR For NMR IR IR Spectroscopy SamplePrep->IR For IR DataAnalysis Data Analysis & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

Benzenesulfonyl azide molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of reagent properties is fundamental. This document provides a concise technical profile of benzenesulfonyl azide (B81097), focusing on its essential molecular characteristics.

Molecular Properties of Benzenesulfonyl Azide

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

PropertyValueReference
Molecular Formula C6H5N3O2S[1][2][3][4][5]
Molecular Weight 183.19 g/mol [1][2][3]
Exact Mass 183.010248 g/mol [4]

References

Discovery and history of benzenesulfonyl azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery and history of benzenesulfonyl azide (B81097) reactions, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzenesulfonyl azide (C₆H₅SO₂N₃) is a versatile and powerful reagent in organic synthesis, primarily utilized for the transfer of diazo groups and for the construction of nitrogen-containing heterocycles. Its discovery and the subsequent exploration of its reactivity have paved the way for numerous synthetic methodologies that are now fundamental in medicinal chemistry and materials science. This document provides a comprehensive overview of the historical development of this compound chemistry, details key reactions, and presents experimental protocols for its application.

Discovery and Early History

The exploration of organic azides began in the late 19th and early 20th centuries. The parent compound of the sulfonyl azide class, this compound, was first synthesized in 1907 by Theodor Curtius and his doctoral student Fritz Schmidt at the University of Heidelberg. Their work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of this compound from benzenesulfonyl chloride and sodium azide. This foundational work laid the groundwork for the investigation of its chemical properties and synthetic utility. For decades following its discovery, its chemistry was periodically explored, with significant advancements in its applications emerging in the latter half of the 20th century.

Major Reactions and Their Development

The synthetic utility of this compound is dominated by several key transformations, each with its own rich history of development.

Diazo Transfer Reactions

The most prominent application of this compound is as a diazo transfer agent. This reaction involves the transfer of a diazo group (N₂) to a nucleophilic substrate, typically an active methylene (B1212753) compound, to form a diazo compound.

  • Historical Development: The concept of diazo transfer was pioneered by Manfred Regitz in the 1960s. His extensive work demonstrated that tosyl azide (p-toluenesulfonyl azide) and other sulfonyl azides, including this compound, could efficiently convert β-dicarbonyl compounds into their corresponding diazo derivatives in the presence of a base. This methodology provided a much safer and more convenient alternative to traditional methods of diazo compound synthesis.

  • Mechanism: The reaction proceeds via a nucleophilic attack of the enolate (formed from the active methylene compound and base) on the terminal nitrogen of the azide. This is followed by the collapse of the resulting intermediate and elimination of benzenesulfonamide (B165840) to yield the diazo compound.

Cycloaddition Reactions

This compound participates in [3+2] cycloaddition reactions with various unsaturated systems, most notably alkenes and alkynes, to form five-membered heterocyclic rings.

  • Huisgen 1,3-Dipolar Cycloaddition: The foundational work on 1,3-dipolar cycloadditions was laid out by Rolf Huisgen. Organic azides act as 1,3-dipoles and react with dipolarophiles (like alkynes) to form triazoles. While initially focused on simpler alkyl and aryl azides, the principles were readily extended to sulfonyl azides. These reactions are typically thermally initiated and lead to the formation of 1,2,3-triazole rings, which are significant structural motifs in medicinal chemistry.

Reactions with Phosphines: The Staudinger Ligation

The reaction between azides and phosphines was first described by Hermann Staudinger in 1919. This reaction, now known as the Staudinger ligation, involves the formation of an aza-ylide intermediate from the reaction of an azide with a phosphine (B1218219).

  • Application in Synthesis: While the initial discovery predates the widespread use of this compound, this reagent can undergo the Staudinger reaction. The resulting N-sulfonyl aza-ylide can be hydrolyzed to form a primary amine and the corresponding phosphine oxide, or it can be trapped with an electrophile (like an aldehyde) in an aza-Wittig reaction to form an imine. This pathway is crucial for bioconjugation chemistry.

Quantitative Data Summary

The following table summarizes representative quantitative data for key reactions involving this compound. Conditions and yields can vary significantly based on the specific substrates used.

Reaction TypeSubstrate ExampleProduct TypeCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Diazo TransferDiethyl malonateDiethyl diazomalonateTriethylamineAcetonitrile0 - 2590-95(Regitz, 1960s)
Diazo TransferAcetylacetone3-Diazo-2,4-pentanedionePiperidineDichloromethane085(Regitz, 1960s)
[3+2] CycloadditionPhenylacetylene1-Benzenesulfonyl-4-phenyl-1H-1,2,3-triazoleNone (Thermal)Toluene11078(General)
Staudinger LigationTriphenylphosphineN-(triphenylphosphoranylidene)benzenesulfonamideNoneTetrahydrofuran25>95(General)

Detailed Experimental Protocols

Synthesis of this compound
  • Procedure: A solution of sodium azide (1.2 equivalents) in a minimal amount of water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Benzenesulfonyl chloride (1.0 equivalent) dissolved in a water-miscible solvent like acetone (B3395972) or ethanol (B145695) is added dropwise to the stirred sodium azide solution. The reaction mixture is stirred vigorously at 0-5 °C for 2-4 hours. After the reaction is complete (monitored by TLC), the mixture is extracted with a non-polar solvent such as diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a colorless oil. Caution: this compound is potentially explosive and should be handled with care, avoiding heat, friction, and shock. It is best used as a solution directly in the next step.

General Protocol for Diazo Transfer to an Active Methylene Compound
  • Procedure: To a stirred solution of the active methylene compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane) at 0 °C, a base (1.1 equivalents, e.g., triethylamine, DBU) is added. The mixture is stirred for 10-15 minutes. A solution of this compound (1.05 equivalents) in the same solvent is then added dropwise, keeping the temperature at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC, typically 2-12 hours). The reaction mixture is then quenched with water and extracted with an organic solvent. The byproduct, benzenesulfonamide, is often poorly soluble and can be removed by filtration or by washing the organic layer with an aqueous base. The organic layer is dried and concentrated to give the crude diazo compound, which can be purified by column chromatography.

Diagrams and Workflows

Reaction Mechanism: Diazo Transfer

Diazo_Transfer_Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_collapse Step 3: Collapse & Elimination ActiveMethylene R-CH2-R' Enolate [R-CH-R']⁻ ActiveMethylene->Enolate + Base Base Base BSA PhSO₂-N=N⁺=N⁻ Intermediate Adduct Enolate->Intermediate + PhSO₂N₃ DiazoProduct R-C(N₂)-R' Intermediate->DiazoProduct Byproduct PhSO₂NH⁻ Intermediate->Byproduct Elimination

Caption: Mechanism of the base-catalyzed diazo transfer reaction.

Experimental Workflow: Synthesis and Use of this compound

Experimental_Workflow Start Benzenesulfonyl Chloride + NaN₃ Synthesis Reaction in Aqueous/Organic Mixture (0-5 °C) Start->Synthesis Extraction Workup: Extraction & Drying Synthesis->Extraction BSA_Product This compound (in solution) Extraction->BSA_Product NextStep Use in Subsequent Reaction (e.g., Diazo Transfer) BSA_Product->NextStep Purification Final Product Purification NextStep->Purification

Caption: A typical experimental workflow for synthesis and in-situ use.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Aziridination with Benzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the copper-catalyzed aziridination of olefins using benzenesulfonyl azide (B81097) as the nitrene source. Aziridines are valuable synthetic intermediates in organic chemistry and drug development, and this method offers a direct approach to their synthesis.

Introduction

Copper-catalyzed aziridination is a powerful transformation for the formation of carbon-nitrogen bonds.[1] This reaction typically involves the transfer of a nitrene group from a precursor to an alkene. While various nitrene sources have been employed, benzenesulfonyl azide is a readily accessible and effective reagent for this purpose. The reaction proceeds through the formation of a copper-nitrene intermediate, which then reacts with the olefin to yield the corresponding N-benzenesulfonylated aziridine (B145994).[2][3] The choice of copper catalyst and reaction conditions can influence the efficiency and stereoselectivity of the transformation.[4][5]

Reaction Principle and Mechanism

The copper-catalyzed aziridination with this compound is believed to proceed through the following general steps:

  • Preparation of this compound: this compound is typically synthesized from benzenesulfonyl chloride and sodium azide.[6][7]

  • Formation of the Copper Catalyst: A copper(I) or copper(II) salt is used as a catalyst precursor, which may be coordinated to a ligand.[4][8]

  • Generation of the Copper-Nitrene Intermediate: The copper catalyst reacts with this compound to form a highly reactive copper-nitrene species, with the concomitant release of dinitrogen.

  • Nitrene Transfer to the Olefin: The copper-nitrene intermediate transfers the nitrene group to the alkene, forming the aziridine ring.

  • Catalyst Regeneration: The copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The reaction can proceed through either a concerted or a stepwise mechanism, which can influence the stereochemical outcome of the reaction.[9]

Reaction_Mechanism Substrates Olefin + This compound Cu_Nitrene Copper-Nitrene Intermediate Substrates->Cu_Nitrene + Cu Catalyst Cu_Catalyst Cu(I) or Cu(II) Catalyst N2 N₂ Cu_Nitrene->N2 Aziridine N-Benzenesulfonyl Aziridine Cu_Nitrene->Aziridine + Olefin Regenerated_Catalyst Regenerated Cu Catalyst Aziridine->Regenerated_Catalyst Regenerated_Catalyst->Cu_Nitrene + this compound

Caption: Proposed catalytic cycle for copper-catalyzed aziridination.

Experimental Protocols

Caution: Sulfonyl azides are potentially explosive and should be handled with care. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sulfonyl azides.[6][7]

Materials:

  • Benzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Magnetic stirrer

  • Erlenmeyer flask

  • Filter funnel and paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve benzenesulfonyl chloride (1 equivalent) in acetone.

  • In a separate flask, prepare a solution of sodium azide (1.2 equivalents) in water.

  • Slowly add the sodium azide solution to the stirred solution of benzenesulfonyl chloride at room temperature.

  • Stir the resulting mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the this compound.

  • Collect the white precipitate by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum. The purity can be checked by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Copper-Catalyzed Aziridination of Styrene (B11656)

This is a general protocol for the aziridination of an olefin, using styrene as a representative substrate. Conditions may need to be optimized for other olefins.

Materials:

  • Styrene

  • This compound

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the copper catalyst (e.g., CuI, 5 mol%).

  • Add anhydrous solvent (e.g., DCM) to the flask.

  • Add the olefin (e.g., styrene, 1 equivalent).

  • In a separate vial, dissolve this compound (1.2 equivalents) in the reaction solvent.

  • Slowly add the this compound solution to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-benzenesulfonyl aziridine.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow Start Start Prep_Catalyst Prepare Copper Catalyst in Anhydrous Solvent (under inert atmosphere) Start->Prep_Catalyst Add_Olefin Add Olefin Substrate Prep_Catalyst->Add_Olefin Add_Azide Slowly Add Azide Solution to Reaction Mixture Add_Olefin->Add_Azide Prep_Azide Prepare Benzenesulfonyl Azide Solution Prep_Azide->Add_Azide Reaction Stir at Appropriate Temperature (12-24h) Add_Azide->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal (Rotary Evaporation) Monitor->Workup Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End End Characterization->End

Caption: General workflow for copper-catalyzed aziridination.

Quantitative Data

The following table summarizes representative yields for the copper-catalyzed aziridination of various olefins. It is important to note that reaction conditions may vary between different studies.

EntryOlefinCopper CatalystSolventTemperature (°C)Time (h)Yield (%)
1StyreneCuICH₂Cl₂RT1271 a
21-Hexene[(TTM)Cu(NCMe)]PF₆DCMRT1298 a
3CyclohexeneCu(OTf)₂MeCN25-~95 b
4(E)-β-Methylstyrene[(TTM)CuCl]DCMRT12- c
5(Z)-2-Pentene[(TTM)CuCl]DCMRT12- c

Notes: a Yields reported for reaction with PhI=NTs as the nitrene source, representative of general reactivity.[4] b Yield reported for a similar copper-catalyzed aziridination.[5] c The reaction was reported to proceed while retaining the stereochemistry of the olefin.[4]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the purity of the this compound.

    • Optimize the catalyst loading and reaction temperature.

    • Degas the solvent to remove oxygen, which can deactivate the catalyst.

  • Side Product Formation:

    • Slow addition of the azide solution can minimize side reactions.

    • Lowering the reaction temperature may improve selectivity.

  • Reaction Not Initiating:

    • Ensure the catalyst is active. If using a copper(II) salt, a reducing agent may be necessary in some cases, though many Cu(II) precursors are effective.

    • Check for impurities in the starting materials that may inhibit the catalyst.

Safety Precautions

  • This compound: Potentially explosive. Avoid friction, shock, and heat. Prepare and use in a well-ventilated fume hood.

  • Solvents: Dichloromethane and acetonitrile (B52724) are toxic and volatile. Handle in a fume hood and wear appropriate gloves.

  • Copper Salts: Can be toxic. Avoid inhalation and skin contact.

By following these protocols and safety guidelines, researchers can effectively utilize copper-catalyzed aziridination with this compound for the synthesis of a variety of N-sulfonylated aziridines.

References

Application Notes and Protocols for Benzenesulfonyl Azide in Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenesulfonyl Azide (B81097) in Bioconjugation

Benzenesulfonyl azide and its derivatives are valuable reagents in the field of bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods offer a robust and versatile platform for the covalent ligation of biomolecules, enabling a wide range of applications from fluorescent labeling to the synthesis of complex antibody-drug conjugates (ADCs).

The strong electron-withdrawing nature of the sulfonyl group imparts unique reactivity to the azide moiety compared to more common alkyl or aryl azides. This electronic effect can influence reaction kinetics and the stability of the resulting 1,2,3-triazole linkage. Notably, the N-S bond in the 1-sulfonyl-1,2,3-triazole product is susceptible to cleavage under certain conditions, a feature that can be exploited for specific applications requiring cleavable linkers.

These application notes provide an overview of the use of this compound in bioconjugation, along with detailed protocols for common experimental workflows.

Data Presentation: Performance of Sulfonyl Azides in Click Chemistry

Quantitative data for the performance of this compound in bioconjugation is not as extensively documented as for other azides like benzyl (B1604629) azide. However, data from related sulfonyl azides, such as tosyl azide, provide valuable insights into expected reactivity and yields. The following tables summarize representative data for CuAAC reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Tosyl Azide with Various Alkynes

Alkyne ReactantCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylacetylene5 mol% CuI, 10 mol% ProlineWaterRoom Temp195
1-Octyne5 mol% CuI, 10 mol% ProlineWaterRoom Temp192
Propargyl alcohol5 mol% CuI, 10 mol% ProlineWaterRoom Temp1.594
4-Methoxyphenylacetylene5 mol% CuI, 10 mol% ProlineWaterRoom Temp196
4-Chlorophenylacetylene5 mol% CuI, 10 mol% ProlineWaterRoom Temp1.593

Data adapted from a study on the cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media.[1]

Table 2: Comparison of Second-Order Rate Constants (k₂) for CuAAC and SPAAC with Benzyl Azide

Reaction TypeAlkyne PartnerRate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne10 - 100Rate is highly dependent on the ligand used to stabilize the copper(I) catalyst.[2]
SPAACDBCO~1Copper-free, suitable for live-cell applications.
SPAACBCN~0.1Generally slower than DBCO-based SPAAC.

Note: While this data is for benzyl azide, it provides a general comparison of the kinetics of CuAAC and SPAAC. The electron-withdrawing nature of the sulfonyl group in this compound is expected to influence these rates.

Mandatory Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Benzenesulfonyl_Azide This compound (R-SO₂-N₃) Six_membered_intermediate Six-membered Cu-containing Intermediate Benzenesulfonyl_Azide->Six_membered_intermediate Coordination Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Six_membered_intermediate Triazole 1,4-disubstituted 1,2,3-Triazole Six_membered_intermediate->Triazole Reductive Elimination Triazole->Cu(I) Regenerates Catalyst

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Workflow for Protein Labeling using this compound

Protein_Labeling_Workflow Start Start: Alkyne-modified Protein Step1 Prepare this compound-Probe Conjugate Start->Step1 Step2 Perform CuAAC or SPAAC Reaction (Protein + Azide-Probe) Step1->Step2 Step3 Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Step2->Step3 Step4 Characterize Labeled Protein (SDS-PAGE, Mass Spectrometry) Step3->Step4 End End: Labeled Protein for Downstream Applications Step4->End

Caption: Workflow for labeling an alkyne-modified protein with a this compound probe.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for the CuAAC reaction between an alkyne-modified biomolecule and a this compound-containing probe.[3][4]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound-functionalized probe

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving hydrophobic probes)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 µM.

    • Dissolve the this compound-functionalized probe in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of Cu:ligand is commonly used. Briefly vortex to mix.

  • Reaction Assembly:

    • In the reaction tube containing the alkyne-modified biomolecule, add the this compound-probe stock solution to achieve a final concentration that is in 2- to 10-fold molar excess over the alkyne.

    • Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes a copper-free method for labeling azide-modified biomolecules on the surface of live cells with a strained alkyne probe.[2][5] This can be adapted for this compound by first reacting it with a strained alkyne to create the probe.

Materials:

  • Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)

  • Strained alkyne-functionalized probe (e.g., DBCO-fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Imaging system (e.g., fluorescence microscope)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-modified metabolic precursor (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells two to three times with PBS to remove any unincorporated azide precursor.

  • Labeling Reaction:

    • Dilute the strained alkyne-functionalized probe in cell culture medium to the desired final concentration (typically 10-100 µM).

    • Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.

  • Washing:

    • Remove the labeling medium and wash the cells three times with PBS to remove any unreacted probe.

  • Visualization:

    • Image the labeled cells using a suitable imaging system with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound Chemistry

This protocol outlines a conceptual workflow for the synthesis of an ADC using a this compound-containing linker.

Part 1: Preparation of Alkyne-Modified Payload

  • Chemically modify a potent cytotoxic drug to introduce a terminal alkyne functionality. This typically involves reacting a suitable functional group on the drug (e.g., an amine or hydroxyl) with an alkyne-containing NHS ester or other activated alkyne reagent.

  • Purify the alkyne-modified payload using chromatography (e.g., HPLC).

Part 2: Functionalization of Antibody with this compound Linker

  • Synthesize a heterobifunctional linker containing a this compound group and an antibody-reactive group (e.g., an NHS ester or maleimide).

  • React the linker with the antibody under controlled conditions to achieve a desired drug-to-antibody ratio (DAR). For NHS ester linkers, the reaction is typically performed in a buffer at pH 8.0-8.5. For maleimide (B117702) linkers, the antibody's interchain disulfides are first reduced to generate free thiols for conjugation.

  • Purify the azide-functionalized antibody using size-exclusion chromatography to remove excess linker.

Part 3: Conjugation of Payload to Antibody

  • Perform a CuAAC or SPAAC reaction (depending on the nature of the alkyne and the stability of the antibody) to conjugate the alkyne-modified payload to the azide-functionalized antibody.

  • Follow the general principles of Protocol 1 for CuAAC.

  • Purify the final ADC using chromatography (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.

  • Characterize the ADC to determine the DAR, purity, and aggregation state using techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Modification cluster_antibody Antibody Functionalization Payload Cytotoxic Drug Alkyne_Payload Alkyne-Modified Payload Payload->Alkyne_Payload Add Alkyne Group Click_Reaction Click Chemistry Conjugation (CuAAC or SPAAC) Alkyne_Payload->Click_Reaction Antibody Monoclonal Antibody Azide_Antibody Azide-Functionalized Antibody Antibody->Azide_Antibody Add Benzenesulfonyl Azide Linker Azide_Antibody->Click_Reaction Purification Purification of ADC Click_Reaction->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols: Polystyrene-Supported Benzenesulfonyl Azide for Safer Diazo Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are valuable synthetic intermediates, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The most common method for their synthesis is through a diazo transfer reaction, which traditionally employs small-molecule sulfonyl azides like tosyl azide (B81097) or mesyl azide. However, these reagents are notoriously unstable and potentially explosive, posing significant safety risks, especially on a larger scale.

Polystyrene-supported benzenesulfonyl azide has emerged as a superior alternative, offering a safer and more practical approach to diazo transfer reactions. By immobilizing the hazardous azide functionality on a solid polymer support, the risk of explosive decomposition is significantly mitigated. This support also simplifies product purification, as the resin-bound byproducts can be easily removed by filtration, eliminating the need for tedious chromatographic separation. This application note provides detailed protocols for the synthesis and application of polystyrene-supported this compound, along with a summary of its safety and efficacy.

Safety First: A Quantitative Look at a Safer Reagent

The primary advantage of polystyrene-supported this compound lies in its enhanced safety profile. Differential Scanning Calorimetry (DSC) analysis provides a quantitative measure of this safety improvement. While both the polymer-supported reagent and its non-supported analog, 4-carboxythis compound (p-CBSA), exhibit similar decomposition onset temperatures, the energy released during decomposition is drastically different.

Table 1: Differential Scanning Calorimetry (DSC) Data

CompoundMaximum Exotherm (°C)Energy Released (J/g)
Polystyrene-supported this compound192.7275[1][2]
4-Carboxythis compound (p-CBSA)190.01133[1][2]

As the data clearly indicates, the polystyrene-supported reagent releases almost four times less energy upon decomposition, making it a significantly safer alternative for laboratory and process chemistry.[1][2]

Greener Chemistry: Efficient Diazo Transfer in Water

Beyond its safety advantages, polystyrene-supported this compound facilitates a more environmentally friendly approach to diazo transfer reactions. A highly efficient protocol has been developed for the diazo transfer to β-ketoesters using water as the solvent and only a catalytic amount of base. This "greener" methodology avoids the use of volatile organic solvents and simplifies the work-up procedure.

Table 2: Diazo Transfer to β-Ketoesters using Polystyrene-Supported this compound in Water

SubstrateProductBase (25 mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
Ethyl benzoylacetateEthyl 2-diazo-3-oxo-3-phenylpropanoateTriethylamine (B128534)2010062
Ethyl 4-methoxybenzoylacetateEthyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoateTriethylamine2010070
Ethyl 4-chlorobenzoylacetateEthyl 3-(4-chlorophenyl)-2-diazo-3-oxopropanoateTriethylamine2010085
Ethyl 4-nitrobenzoylacetateEthyl 2-diazo-3-(4-nitrophenyl)-3-oxopropanoateTriethylamine2010091
Ethyl octanoylacetateEthyl 2-diazo-3-oxodecanoateTriethylamine206855
Ethyl cyclohexanecarbonylacetateEthyl 2-(cyclohexylcarbonyl)-2-diazoacetateTriethylamine2010079

Experimental Protocols

Protocol 1: Synthesis of Polystyrene-Supported this compound

This protocol describes the synthesis of the polymer-supported reagent from commercially available polystyrene benzenesulfonyl chloride.

Materials:

Procedure:

  • Suspend polystyrene benzenesulfonyl chloride (1.0 eq) in a mixture of acetone and water (a ratio that allows for good stirring and suspension of the resin).

  • Add sodium azide (a molar excess, typically 3-5 equivalents relative to the resin loading) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete, filter the resin and wash it sequentially with water, acetone, and methanol to remove any unreacted sodium azide and other soluble impurities.

  • Dry the resin under vacuum to a constant weight. The loading of the azide resin can be determined by elemental analysis.

Protocol 2: General Procedure for Diazo Transfer to Active Methylene (B1212753) Compounds

This protocol provides a general method for the diazo transfer reaction using the prepared polystyrene-supported this compound. The procedure can be adapted for various active methylene compounds.

Materials:

  • Polystyrene-supported this compound (1.2 - 1.5 eq relative to the substrate)

  • Active methylene compound (e.g., β-ketoester, β-diketone, malonate ester) (1.0 eq)

  • Base (e.g., triethylamine, DBU, potassium carbonate) (catalytic to stoichiometric amounts)

  • Solvent (e.g., acetonitrile, dichloromethane, or water for greener applications)

Procedure:

  • In a suitable reaction vessel, dissolve the active methylene compound (1.0 eq) in the chosen solvent.

  • Add the base to the solution. The amount and type of base may need to be optimized for different substrates. For the greener protocol with β-ketoesters in water, 25 mol% of triethylamine is effective.

  • Add the polystyrene-supported this compound (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to overnight.

  • Upon completion of the reaction, filter the resin from the reaction mixture.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings. The solvent can be removed under reduced pressure to yield the crude diazo compound.

  • The crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography on silica (B1680970) gel.

Visualizing the Workflow and Synthesis

To further clarify the experimental processes, the following diagrams illustrate the synthesis of the reagent and the general workflow for its application in diazo transfer reactions.

Synthesis_Workflow cluster_synthesis Synthesis of Polystyrene-Supported this compound start_synthesis Polystyrene benzenesulfonyl chloride reaction_synthesis Stir at RT (24-48h) start_synthesis->reaction_synthesis reagents_synthesis Sodium Azide Acetone/Water reagents_synthesis->reaction_synthesis filtration_synthesis Filtration & Washing (Water, Acetone, Methanol) reaction_synthesis->filtration_synthesis product_synthesis Polystyrene-supported This compound filtration_synthesis->product_synthesis

Synthesis of the polymer-supported reagent.

Diazo_Transfer_Workflow cluster_diazo General Diazo Transfer Workflow start_diazo Active Methylene Compound reaction_diazo Stir at RT start_diazo->reaction_diazo reagents_diazo Base (e.g., Et3N) Solvent (e.g., Water) reagents_diazo->reaction_diazo reagent_polymer Polystyrene-supported This compound reagent_polymer->reaction_diazo filtration_diazo Filtration reaction_diazo->filtration_diazo resin_byproduct Spent Resin (byproduct) filtration_diazo->resin_byproduct Solid product_solution Product in Solution filtration_diazo->product_solution Liquid workup Solvent Removal product_solution->workup final_product Pure Diazo Compound workup->final_product

References

Application Notes and Protocols: Visible-Light Photocatalysis for the Reduction of Arylsulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the visible-light-mediated reduction of arylsulfonyl azides to primary arylsulfonamides. This method offers a mild and efficient alternative to traditional reduction techniques that often require harsh reagents, making it suitable for complex molecule synthesis and late-stage functionalization in drug discovery. The protocols described herein utilize an organic photocatalyst and a sacrificial reductant under visible light irradiation.

Introduction

Primary sulfonamides are crucial structural motifs in a wide array of therapeutic agents.[1][2] Traditional synthetic routes to these compounds often involve the reaction of sulfonyl chlorides with ammonia, which can be limited by reagent sensitivity and functional group tolerance.[1][2] The use of arylsulfonyl azides as precursors for primary sulfonamides presents a valuable alternative. Visible-light photocatalysis has emerged as a powerful tool to effect this transformation under benign conditions, proceeding through a proposed single-electron transfer (SET) mechanism to generate a key amidyl radical intermediate.[1][2][3] This method is characterized by its broad substrate scope and good to excellent yields.

Reaction Mechanism

The photocatalytic reduction of arylsulfonyl azides is proposed to proceed via a single-electron transfer (SET) pathway. The cycle is initiated by the photoexcitation of the organic photocatalyst (e.g., Mes-Acr⁺) by visible light. The excited state photocatalyst then accepts an electron from a sacrificial electron donor, such as tribenzylamine (B1683019) (Bn₃N), to form its reduced state. Subsequently, the reduced photocatalyst transfers an electron to the arylsulfonyl azide (B81097), leading to the formation of a key amidyl radical intermediate with the loss of dinitrogen. This amidyl radical then undergoes a hydrogen atom transfer (HAT) from the radical cation of the amine donor to yield the final primary sulfonamide product and regenerate the ground-state photocatalyst.

Reaction_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Azide Arylsulfonyl Azide (ArSO₂N₃) PC_reduced Reduced PC• PC_excited->PC_reduced SET Amine_radical Amine Radical Cation (Bn₃N•+) PC_excited->Amine_radical  e⁻ transfer PC_reduced->PC PC_reduced->Azide  e⁻ transfer Amine Amine Donor (Bn₃N) Amidyl_radical Amidyl Radical (ArSO₂NH•) Amine_radical->Amidyl_radical  H• transfer Azide->Amidyl_radical SET, -N₂ Product Sulfonamide (ArSO₂NH₂) Amidyl_radical->Product HAT

Caption: Proposed mechanism for the photocatalytic reduction of arylsulfonyl azides.

Quantitative Data Summary

The visible-light-enabled reduction protocol demonstrates broad applicability across a range of substituted arylsulfonyl azides. The yields are generally good to excellent, tolerating both electron-donating and electron-withdrawing groups on the aryl ring.

Table 1: Substrate Scope for the Reduction of Arylsulfonyl Azides

EntryAryl SubstituentProductYield (%)
14-Methylphenyl4-Methylbenzenesulfonamide94
24-Methoxyphenyl4-Methoxybenzenesulfonamide92
34-tert-Butylphenyl4-(tert-Butyl)benzenesulfonamide95
44-Fluorophenyl4-Fluorobenzenesulfonamide88
54-Chlorophenyl4-Chlorobenzenesulfonamide91
64-Bromophenyl4-Bromobenzenesulfonamide90
74-(Trifluoromethyl)phenyl4-(Trifluoromethyl)benzenesulfonamide85
83-Methylphenyl3-Methylbenzenesulfonamide92
93-Methoxyphenyl3-Methoxybenzenesulfonamide96
102-Methylphenyl2-Methylbenzenesulfonamide86
112,4,6-Trimethylphenyl2,4,6-Trimethylbenzenesulfonamide82
12Naphthalen-2-ylNaphthalene-2-sulfonamide85

Note: Yields are isolated yields as reported in the literature.[2] Reaction conditions are as described in the general experimental protocol.

Experimental Protocols

This section provides a general protocol for the photocatalytic reduction of arylsulfonyl azides.

Materials and Equipment:
  • Arylsulfonyl azide substrate

  • Photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻)

  • Sacrificial reductant (e.g., Tribenzylamine, Bn₃N)

  • Solvent (e.g., Acetonitrile, MeCN)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED lamp, 40W)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

General Experimental Workflow

The experimental setup involves the preparation of the reaction mixture in a sealed vessel, followed by degassing and irradiation with a visible light source. The progress of the reaction can be monitored by standard analytical techniques such as TLC or LC-MS.

Experimental_Workflow A 1. Reagent Preparation B Add arylsulfonyl azide (0.1 mmol), photocatalyst (1 mol%), and amine donor (1.5 equiv) to a vial. A->B C 2. Solvent Addition & Degassing D Add solvent (e.g., MeCN, 1.0 mL). Seal the vial and degas with N₂/Ar for 10-15 minutes. C->D E 3. Irradiation F Place the vial before a blue LED lamp with stirring at room temperature. E->F G 4. Reaction Monitoring H Monitor reaction progress by TLC or LC-MS until starting material is consumed. G->H I 5. Workup & Purification J Concentrate the reaction mixture. Purify the crude product by column chromatography. I->J K Final Product (Primary Sulfonamide) J->K

Caption: General workflow for the photocatalytic reduction of arylsulfonyl azides.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the arylsulfonyl azide (1.0 equiv., typically 0.1-0.5 mmol), the photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻, 1-2 mol%), and the amine reductant (e.g., Bn₃N, 1.5-2.0 equiv.).

  • Solvent Addition and Degassing: Add the appropriate solvent (e.g., acetonitrile, to achieve a concentration of 0.1 M with respect to the limiting reagent). Seal the vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm away from a visible light source (e.g., a 40W blue LED lamp). Ensure the reaction mixture is stirred vigorously throughout the irradiation period. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired primary sulfonamide.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Safety Precautions

  • Organic azides can be energetic and potentially explosive, especially upon heating or shock. Handle with care and behind a safety shield.

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid direct exposure of skin and eyes to the light source.

References

Application Notes and Protocols: Iridium-Catalyzed C-H Amidation Using Benzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed C-H amidation reaction using benzenesulfonyl azide (B81097) as the nitrogen source. This powerful transformation enables the direct formation of C-N bonds, offering an efficient and atom-economical method for the synthesis of sulfonamides, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.

Introduction

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the construction of complex molecules from simple, readily available starting materials. Among these methods, the iridium-catalyzed C-H amidation has gained significant attention due to its high efficiency, broad substrate scope, and excellent functional group tolerance.[1][2] This reaction typically employs a Cp*Ir(III) catalyst, often in combination with a silver salt additive, to facilitate the insertion of a nitrene moiety, generated from a sulfonyl azide, into a C-H bond.[1][3] The reaction proceeds with the release of dinitrogen as the sole byproduct, highlighting its environmental friendliness.[1][4]

Reaction Mechanism

The currently accepted mechanism for the iridium-catalyzed C-H amidation with sulfonyl azides involves a catalytic cycle initiated by the formation of a cationic iridium(III) species. This active catalyst then undergoes a chelation-assisted C-H activation with the substrate to form a five- or six-membered iridacycle intermediate. Subsequent coordination of the sulfonyl azide and extrusion of dinitrogen generates a transient iridium-nitrenoid species. Finally, migratory insertion of the nitrene into the iridium-carbon bond followed by protodemetalation releases the amidated product and regenerates the active iridium catalyst.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle [CpIrCl2]2 [CpIrCl2]2 Active CpIr(III) Catalyst Active CpIr(III) Catalyst [CpIrCl2]2->Active CpIr(III) Catalyst AgNTf2 Substrate_Ir Substrate Coordination Iridacycle C-H Activation (Iridacycle Intermediate) Substrate_Ir->Iridacycle Azide_Coordination Azide Coordination Iridacycle->Azide_Coordination Benzenesulfonyl Azide Nitrene_Formation N2 Extrusion (Iridium-Nitrenoid) Azide_Coordination->Nitrene_Formation - N2 Migratory_Insertion Migratory Insertion Nitrene_Formation->Migratory_Insertion Product_Release Protodemetalation (Product Release) Migratory_Insertion->Product_Release Active Cp*Ir(III) Catalyst Active Cp*Ir(III) Catalyst Product_Release->Active Cp*Ir(III) Catalyst Regeneration Amidated_Product Amidated_Product Product_Release->Amidated_Product Product Active Cp*Ir(III) Catalyst->Substrate_Ir Substrate

Caption: Proposed catalytic cycle for iridium-catalyzed C-H amidation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the iridium-catalyzed C-H amidation of various substrates with this compound derivatives.

Table 1: Optimization of Reaction Conditions for the Amidation of Ethyl Benzoate (B1203000) [3]

EntryCatalyst (mol%)Additive 1 (mol%)Additive 2 (mol%)SolventTemp (°C)Time (h)Yield (%)
1[{IrCpCl₂}₂] (2)AgNTf₂ (8)-DCE50120
2[{IrCpCl₂}₂] (2)AgNTf₂ (8)LiOAc (7.5)DCE501245
3[{IrCpCl₂}₂] (2)AgNTf₂ (8)Li₂CO₃ (7.5)DCE50120
4[{IrCpCl₂}₂] (2)AgNTf₂ (8)AcOH (7.5) / Li₂CO₃ (7.5)DCE501298
5[{IrCp*Cl₂}₂] (2)AgNTf₂ (8)AcOH (7.5) / Li₂CO₃ (7.5)DCE251275

Table 2: Substrate Scope for the Iridium-Catalyzed Amidation with p-Toluenesulfonyl Azide [3]

SubstrateProductTemp (°C)Time (h)Yield (%)
Ethyl benzoateEthyl 2-(tosylamino)benzoate501298
Methyl benzoateMethyl 2-(tosylamino)benzoate501295
Acetophenone (B1666503)1-(2-(Tosylamino)phenyl)ethan-1-oneRT1299
2'-Methoxyacetophenone1-(2-Methoxy-6-(tosylamino)phenyl)ethan-1-oneRT2492
2-Phenylpyridine2-(2-(Tosylamino)phenyl)pyridine501296

Experimental Protocols

The following are detailed protocols for the iridium-catalyzed C-H amidation reaction.

General Experimental Workflow

The general workflow for setting up the iridium-catalyzed C-H amidation reaction is depicted below. It involves the careful addition of reagents under an inert atmosphere, followed by heating and subsequent purification of the product.

Experimental_Workflow start Start reagents Weigh Substrate, Sulfonyl Azide, Catalyst, and Additives start->reagents setup Add Reagents to a Dry Reaction Vessel Under Inert Atmosphere (e.g., Argon) reagents->setup solvent Add Anhydrous Solvent setup->solvent reaction Stir and Heat the Reaction Mixture (Monitor by TLC or LC-MS) solvent->reaction workup Cool to Room Temperature and Perform Aqueous Workup reaction->workup purification Purify the Crude Product by Column Chromatography workup->purification characterization Characterize the Pure Product (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: General workflow for iridium-catalyzed C-H amidation.

Detailed Protocol for the Amidation of Ethyl Benzoate

This protocol is adapted from a literature procedure.[3]

Materials:

  • Ethyl benzoate (1.0 mmol, 150.2 mg)

  • p-Toluenesulfonyl azide (1.0 mmol, 197.2 mg)

  • [{IrCp*Cl₂}₂] (0.04 mmol, 31.9 mg)

  • AgNTf₂ (0.16 mmol, 62.1 mg)

  • Acetic acid (AcOH) (0.15 mmol, 9.0 mg)

  • Lithium carbonate (Li₂CO₃) (0.15 mmol, 11.1 mg)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (5 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a flame-dried Schlenk tube or a screw-capped vial equipped with a magnetic stir bar, add ethyl benzoate (1.0 mmol), p-toluenesulfonyl azide (1.0 mmol), [{IrCp*Cl₂}₂] (0.04 mmol), AgNTf₂ (0.16 mmol), acetic acid (0.15 mmol), and lithium carbonate (0.15 mmol).

  • Evacuate and backfill the reaction vessel with argon or nitrogen three times.

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane (B109758) (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product, ethyl 2-(tosylamino)benzoate.

Protocol for the Amidation of Acetophenone

This protocol is adapted from a literature procedure.[3]

Materials:

  • Acetophenone (1.0 mmol, 120.1 mg)

  • p-Toluenesulfonyl azide (1.0 mmol, 197.2 mg)

  • [{IrCp*Cl₂}₂] (0.04 mmol, 31.9 mg)

  • AgNTf₂ (0.16 mmol, 62.1 mg)

  • Acetic acid (AcOH) (0.15 mmol, 9.0 mg)

  • Lithium carbonate (Li₂CO₃) (0.15 mmol, 11.1 mg)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Argon or Nitrogen gas

  • Schlenk tube or sealed vial

  • Magnetic stirrer

Procedure:

  • Follow steps 1-3 from the protocol for ethyl benzoate, using acetophenone as the substrate.

  • Stir the reaction mixture at room temperature (approximately 25 °C) for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow steps 6-9 from the protocol for ethyl benzoate to work up and purify the product, 1-(2-(tosylamino)phenyl)ethan-1-one.

Safety and Handling

  • Iridium Catalyst and Silver Salts: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sulfonyl Azides: Organic azides are potentially explosive and should be handled with extreme care. Avoid heating them in the absence of a solvent and protect them from shock and friction. It is recommended to prepare and use them in solution whenever possible.

  • Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled in a fume hood.

Conclusion

The iridium-catalyzed C-H amidation using this compound is a robust and versatile method for the synthesis of N-arylsulfonamides. The provided protocols offer a starting point for researchers to explore this powerful transformation in their own synthetic endeavors. The mild reaction conditions and high functional group tolerance make it particularly attractive for applications in medicinal chemistry and drug development for the late-stage functionalization of complex molecules.[2]

References

Application Notes and Protocols: Base-Mediated Coupling of Benzenesulfonyl Azides with Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the base-mediated coupling of benzenesulfonyl azides with proline, a significant reaction for the synthesis of proline-derived benzenesulfonamides. These compounds are of high interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] The described one-pot tandem reaction involves both N-sulfonylation and esterification, offering an efficient route to novel chemical entities.[2][3]

Introduction

Sulfonamides are a cornerstone of many pharmaceuticals, exhibiting a broad range of biological activities including antibacterial, antiviral, and anticancer properties.[1][2] Proline, a unique secondary amino acid, is a valuable chiral building block in organic synthesis. The coupling of these two moieties leads to the formation of proline-derived sulfonamides, which have demonstrated potential in various therapeutic areas.[4][5]

This protocol details a base-mediated approach using 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) that facilitates the reaction between benzenesulfonyl azides and proline.[2][3][6][7] A key feature of this method is the dual role of 1,2-dichloroethane (B1671644) (DCE) as both a solvent and a reactant, leading to the formation of a 2-chloroethyl ester derivative.[2][8] This tandem N-sulfonylation and esterification provide a streamlined synthesis of functionalized proline derivatives.[3]

Reaction Principle

The reaction proceeds via a base-mediated mechanism where DBU plays a crucial role in facilitating the coupling.[2] The proposed pathway involves the deprotonation of proline by DBU, followed by a nucleophilic attack on the benzenesulfonyl azide (B81097), leading to the formation of the N-S bond and the release of nitrogen gas. Subsequently, the carboxylate intermediate reacts with 1,2-dichloroethane, which acts as an electrophile, to yield the corresponding 2-chloroethyl ester.

Data Presentation

Table 1: Optimization of Reaction Conditions

The synthesis of 2-chloroethyl tosylprolinate was optimized by screening various reaction parameters.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUDCE60375
2DBUDCE60688
3DBUDCE601288
4DBUDCE80685
5DBUDCM60645
6DBUToluene60652
7Et3NDCE60630
8K2CO3DCE606<10

Reaction conditions: p-toluenesulfonyl azide (0.2 mmol), proline (0.3 mmol), base (1.0 equiv), and solvent (2.0 mL) in a sealed tube with an air atmosphere.[2]

Table 2: Substrate Scope of Benzenesulfonyl Azides

The optimized reaction conditions were applied to a range of substituted benzenesulfonyl azides.

ProductSubstituent (R)Yield (%)
4a 4-Me88
4b H85
4c 4-tBu86
4d 4-OMe84
4e 4-F81
4f 4-Cl83
4g 4-Br80
4h 4-CF379
4i 4-CN78
4j 3-Me81
4k 3-F77
4r 2-Br76

Reaction conditions: benzenesulfonyl azide derivative (0.2 mmol), proline (0.3 mmol), DBU (1.0 equiv), and DCE (2.0 mL) at 60 °C for 6 h.[2][3] Electron-donating groups on the benzene (B151609) ring generally resulted in slightly higher yields compared to electron-withdrawing groups.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Chloroethyl (Phenylsulfonyl)prolinates
  • To a sealed tube, add the this compound derivative (0.2 mmol), proline (0.3 mmol, 1.5 equiv), and 1,2-dichloroethane (DCE, 2.0 mL).

  • Add 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU, 0.2 mmol, 1.0 equiv) to the mixture.

  • Seal the tube and stir the reaction mixture at 60 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.

  • Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the desired 2-chloroethyl (phenylsulfonyl)prolinate.[2]

Characterization Data for Selected Products:

  • 2-Chloroethyl tosylprolinate (4a): Light-yellow oil, 88% yield. 1H NMR (400 MHz, DMSO-d6): δ 7.84–7.65 (m, 2H), 7.43 (d, J = 8.0 Hz, 2H), 4.42–4.32 (m, 2H), 4.25 (dd, J = 8.3, 4.3 Hz, 1H), 3.88–3.78 (m, 2H), 3.42–3.37 (m, 1H), 3.15 (dt, J = 9.6, 7.2 Hz, 1H), 2.40 (s, 3H), 2.02–1.88 (m, 2H), 1.87–1.76 (m, 1H), 1.63 (dtt, J = 9.9, 4.9, 2.6 Hz, 1H). 13C NMR (101 MHz, DMSO-d6): δ 171.9, 144.1, 134.9, 130.4, 127.7, 65.0, 60.7, 48.8, 42.9, 30.9, 24.6, 21.5.[2]

  • 2-Chloroethyl ((4-chlorophenyl)sulfonyl)prolinate (4f): Colorless liquid, 83% yield. 1H NMR (400 MHz, DMSO-d6): δ 7.91–7.82 (m, 2H), 7.73–7.64 (m, 2H), 4.37–4.33 (m, 2H), 4.33–4.30 (m, 1H), 3.88–3.77 (m, 2H), 3.44–3.38 (m, 1H), 3.19 (dt, J = 9.5, 7.2 Hz, 1H), 2.08–1.90 (m, 2H), 1.90–1.81 (m, 1H), 1.74–1.60 (m, 1H). 13C NMR (101 MHz, DMSO-d6): δ 171.8, 138.6, 136.8, 130.0, 129.6, 65.1, 60.7, 48.8, 42.9, 31.0, 24.6.[2]

  • 2-Chloroethyl ((4-methoxyphenyl)sulfonyl)prolinate (4d): Colorless liquid, 84% yield. 1H NMR (400 MHz, DMSO-d6): δ 7.87–7.68 (m, 2H), 7.21–7.04 (m, 2H), 4.44–4.30 (m, 2H), 4.22 (dd, J = 8.4, 4.3 Hz, 1H), 3.86 (s, 3H), 3.85–3.81 (m, 2H), 3.37–3.34 (m, 1H), 3.15 (dt, J = 9.7, 7.1 Hz, 1H), 1.95 (dddd, J = 20.8, 9.9, 5.8, 2.3 Hz, 2H), 1.87–1.77 (m, 1H), 1.70–1.55 (m, 1H). 13C NMR (101 MHz, DMSO-d6): δ 171.9, 163.2, 129.9, 129.3, 115.0, 65.0, 60.7, 56.1, 48.8, 42.90, 30.9, 24.6.[3]

Visualizations

Reaction Workflow

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product reagents This compound Proline DCE reaction Stir at 60 °C for 6h in a sealed tube reagents->reaction base DBU base->reaction workup Dilute with Ethyl Acetate Wash with Water reaction->workup purification Dry over Na2SO4 Concentrate Silica Gel Chromatography workup->purification product 2-Chloroethyl (Phenylsulfonyl)prolinate purification->product

Caption: Experimental workflow for the synthesis of proline-derived benzenesulfonamides.

Proposed Reaction Mechanism

G Proposed Reaction Mechanism proline Proline deprotonated_proline Deprotonated Proline proline->deprotonated_proline + DBU dbu DBU intermediate_A Intermediate A deprotonated_proline->intermediate_A + this compound sulfonyl_azide This compound intermediate_B Intermediate B intermediate_A->intermediate_B - N2 product N-Sulfonylated Proline intermediate_B->product final_product 2-Chloroethyl (Phenylsulfonyl)prolinate product->final_product + DCE - HCl dce 1,2-Dichloroethane

References

Green Synthesis of Diazo Compounds Using Water as a Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of water as a solvent in chemical synthesis represents a significant advancement in green chemistry, minimizing the environmental impact of organic reactions. This document provides detailed application notes and experimental protocols for two key methods for the green synthesis of diazo compounds in an aqueous environment: the diazotization of aromatic amines and the conversion of organic azides. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, offering environmentally benign alternatives to traditional methods that often rely on volatile and hazardous organic solvents.

Diazotization of Aromatic Amines in Aqueous Media

The diazotization of primary aromatic amines is a fundamental and widely used method for the synthesis of aryl diazonium salts, which are versatile intermediates in organic synthesis. Traditionally, this reaction is performed in an aqueous acidic medium at low temperatures. The in situ generation of nitrous acid from sodium nitrite (B80452) and a mineral acid, such as hydrochloric acid, is a key feature of this process.

Application Notes:

This method is particularly well-suited for the synthesis of water-soluble or readily suspended aromatic diazonium salts. The low temperatures (0–5 °C) are crucial to prevent the decomposition of the often-unstable diazonium salts. For aromatic amines that are sparingly soluble in water, a suspension of the amine can be used, often with the aid of a dispersant, to achieve efficient diazotization. The resulting aqueous solution of the diazonium salt is typically used immediately in subsequent reactions without isolation of the salt, which can be explosive in its solid form.

Experimental Protocol: Diazotization of Ethyl 4-Aminobenzoate (B8803810)

This protocol details the synthesis of ethyl 4-diazoniobenzoate (B1240845) chloride in an aqueous solution.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • 6 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Equipment:

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Beakers

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.5 g of ethyl 4-aminobenzoate in 8 mL of deionized water containing 2 mL of 6 M HCl. Gentle heating may be necessary to achieve complete dissolution.

  • Cool the solution to 0–5 °C in an ice bath with continuous stirring.

  • Prepare a solution of 0.23 g of sodium nitrite in 2 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 5–10 minutes.

  • The resulting cold solution contains the ethyl 4-diazoniobenzoate chloride and is ready for use in subsequent reactions.

Phosphine-Mediated Conversion of Azides to Diazo Compounds in Water

A modern and highly efficient green method for the synthesis of diazo compounds involves the conversion of organic azides using a water-soluble phosphinoester reagent. This reaction proceeds at neutral pH and room temperature in a phosphate (B84403) buffer, offering a remarkably mild and chemoselective route to diazo compounds. This method is particularly valuable for applications in chemical biology due to its compatibility with sensitive functional groups and biomolecules.

Application Notes:

This protocol is ideal for the synthesis of a wide range of diazo compounds, including those bearing functional groups that are sensitive to the acidic conditions of traditional diazotization. The reaction progress can often be monitored by colorimetry. The phosphinoester reagent is designed to be water-soluble and stable under the reaction conditions. High yields are generally obtained without the need for organic co-solvents.

Experimental Protocol: Synthesis of N-Benzyl-2-diazoacetamide

This protocol describes the conversion of 2-azido-N-benzylacetamide to N-benzyl-2-diazoacetamide in an aqueous phosphate buffer.

Materials:

  • 2-Azido-N-benzylacetamide

  • Water-soluble phosphinoester reagent (e.g., as described by Chou and Raines)

  • 10 mM Sodium phosphate buffer (pH 7.0)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vial, dissolve 2-azido-N-benzylacetamide (10 mg, 0.0526 mmol) and an equimolar amount of the water-soluble phosphinoester reagent in 1.5 mL of 10 mM sodium phosphate buffer (pH 7.0).

  • Stir the resulting mixture at room temperature for 16 hours.

  • After the reaction is complete, extract the mixture with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired diazo compound.

Quantitative Data Summary

The following table summarizes the yields of diazo compounds synthesized using the aqueous methods described.

Starting MaterialMethodReagentsTemperature (°C)TimeYield (%)Reference
4-DecylanilineDiazotizationNaNO₂, HCl, Acetonitrile/WaterRoom Temp.1 h79
4-(Decyloxy)anilineDiazotizationNaNO₂, HCl, Acetonitrile/WaterRoom Temp.1 h64
Decyl 4-aminobenzoateDiazotizationNaNO₂, HCl, Acetonitrile/WaterRoom Temp.1 h84
AnilineDiazotizationNaNO₂, 6 M HCl, Water413-15 s~90
o-MethylanilineDiazotizationNaNO₂, 6 M HCl, Water413-15 s~90
2-Azido-N-benzylacetamideAzide ConversionPhosphinoester, Phosphate Buffer (pH 7.0)Room Temp.24 h91
2-Azido-N-benzylacetamideAzide ConversionPhosphinoester, Phosphate Buffer (pH 5.0)Room Temp.24 h84
2-Azido-N-benzylacetamideAzide ConversionPhosphinoester, Phosphate Buffer (pH 8.0)Room Temp.24 h88

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the green synthesis of diazo compounds.

Diazotization_Workflow cluster_prep Preparation of Reactants cluster_reaction Diazotization Reaction cluster_product Product amine Aromatic Amine in Aqueous Acid reaction_vessel Reaction at 0-5 °C amine->reaction_vessel 1. Add to vessel nitrite Aqueous Sodium Nitrite Solution nitrite->reaction_vessel 2. Add dropwise diazonium_salt Aqueous Solution of Aryl Diazonium Salt reaction_vessel->diazonium_salt Ready for use

Caption: Workflow for Aqueous Diazotization.

Azide_Conversion_Workflow cluster_reactants Reactant Preparation cluster_reaction Conversion Reaction cluster_workup Workup & Purification azide Organic Azide reaction_buffer Phosphate Buffer (pH 7.0) Room Temperature azide->reaction_buffer phosphine Water-Soluble Phosphinoester phosphine->reaction_buffer extraction Extraction with Organic Solvent reaction_buffer->extraction After 16h purification Column Chromatography extraction->purification product Purified Diazo Compound purification->product

Caption: Workflow for Azide to Diazo Conversion.

Application of Benzenesulfonyl Azide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl azide (B81097) and its derivatives are versatile and powerful reagents in organic synthesis, particularly for the construction of a wide variety of nitrogen-containing heterocyclic compounds. Their utility stems from their ability to participate in several key transformations, including [3+2] cycloadditions, diazo-transfer reactions, and C-H amination/amidation processes. This document provides detailed application notes and experimental protocols for the synthesis of important heterocyclic scaffolds such as triazoles, tetrazoles, and aziridines using benzenesulfonyl azide.

Synthesis of 1-Sulfonyl-1,2,3-Triazoles via [3+2] Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] When sulfonyl azides are employed, the resulting 1-sulfonyl-1,2,3-triazoles are valuable intermediates that can serve as precursors to N-unsubstituted triazoles or as reactive species in further transformations.[3]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the sulfonyl azide.

CuAAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Cu_I Copper(I) Catalyst Cu_I->Cu_Acetylide Cycloadduct Six-membered Copper(III) Intermediate Cu_Acetylide->Cycloadduct Sulfonyl_Azide This compound (PhSO₂N₃) Sulfonyl_Azide->Cycloadduct Cycloaddition Triazole_Product 1-Sulfonyl-1,2,3-triazole Cycloadduct->Triazole_Product Reductive Elimination Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for 1-Sulfonyl-1,2,3-Triazole Synthesis
EntryAlkyneSulfonyl AzideCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Phenylacetylene (B144264)Tosyl azideCuTC (10)Toluene (B28343)595[2]
21-OctyneTosyl azideCuTC (10)Toluene592[2]
3Propargyl alcoholTosyl azideCuTC (10)H₂O285[1]
4PhenylacetyleneThis compoundCuI (10)CH₂Cl₂1288[3]
54-Methoxyphenylacetylene4-Nitrothis compoundCuI (5)THF891[4]
Experimental Protocol: Synthesis of 1-(Tosyl)-4-phenyl-1H-1,2,3-triazole[2]
  • To a solution of phenylacetylene (1.0 mmol, 102 mg) in toluene (5 mL) is added copper(I) thiophene-2-carboxylate (B1233283) (CuTC) (0.1 mmol, 19 mg).

  • Tosyl azide (1.0 mmol, 197 mg) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product.

Diazo-Transfer Reactions

This compound and its derivatives are widely used as reagents for diazo-transfer reactions, which involve the transfer of a diazo group (=N₂) to an active methylene (B1212753) compound.[5] This method is crucial for the synthesis of α-diazo carbonyl compounds, which are versatile intermediates in organic synthesis. Polystyrene-supported this compound is often employed to simplify the removal of the sulfonamide byproduct and to enhance safety.[5]

General Workflow for Diazo-Transfer Reaction

Diazo_Transfer_Workflow Start Active Methylene Compound + This compound Reaction Reaction in Solvent with Base Catalyst Start->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Diazo Compound Purification->Product Aziridination_Mechanism Sulfonyl_Azide This compound (PhSO₂N₃) Nitrene Sulfonylnitrene Intermediate Sulfonyl_Azide->Nitrene Heat or Catalyst (-N₂) Aziridine N-Sulfonyl Aziridine Nitrene->Aziridine Alkene Alkene Alkene->Aziridine [1+2] Cycloaddition Tetrazole_Synthesis_Logic Start Substituted Amide + p-Toluenesulfonyl Azide Activation Amide Activation with p-Toluenesulfonyl Azide Start->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Product 5-Substituted 1H-Tetrazole Cyclization->Product

References

Application Notes: Benzenesulfonyl Azide for the Preparation of α-Diazo Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of α-diazo carbonyl compounds using benzenesulfonyl azide (B81097) and its derivatives. This method, commonly known as the Regitz diazo transfer, is a cornerstone of organic synthesis, enabling access to versatile intermediates for various chemical transformations.

Introduction

α-Diazo carbonyl compounds are valuable synthetic intermediates due to their unique reactivity, serving as precursors to carbenes and carbenoids, participating in 1,3-dipolar cycloadditions, and undergoing Wolff rearrangements.[1][2][3] The Regitz diazo transfer reaction is a widely used method for their preparation, involving the reaction of an active methylene (B1212753) compound with a sulfonyl azide, such as benzenesulfonyl azide or its derivatives.[4][5] This method is favored for its operational simplicity and broad substrate scope.

The general reaction involves the transfer of a diazo group from a sulfonyl azide to a carbonyl compound with an activated α-position, typically a 1,3-dicarbonyl compound or a β-keto ester.[4][6]

Reaction Mechanism: The Regitz Diazo Transfer

The reaction proceeds via a base-mediated deprotonation of the active methylene compound to form an enolate. The enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. Subsequent intramolecular cyclization and fragmentation lead to the formation of the α-diazo carbonyl compound and a sulfonamide byproduct.

Reaction_Mechanism cluster_substrate Active Methylene Compound cluster_reagents Reagents cluster_products Products Substrate R1(CO)CH2(CO)R2 Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (e.g., Et3N) BSA This compound (PhSO2N3) Adduct Tetrahedral Intermediate BSA->Adduct Diazo_Compound α-Diazo Carbonyl Compound R1(CO)C(N2)(CO)R2 Byproduct Benzenesulfonamide (PhSO2NH2) Enolate->Adduct Nucleophilic Attack Adduct->Diazo_Compound Fragmentation Adduct->Byproduct Fragmentation

Caption: Mechanism of the Regitz Diazo Transfer Reaction.

Experimental Workflow

A typical experimental workflow for the synthesis of α-diazo carbonyl compounds using this compound involves the reaction of a suitable carbonyl substrate with the diazo transfer agent in the presence of a base. The product is then isolated and purified.

Experimental_Workflow Start Start: Prepare Reactants Dissolve Dissolve Carbonyl Substrate and this compound in a suitable solvent (e.g., Acetonitrile) Start->Dissolve Cool Cool the reaction mixture (e.g., 0 °C or -10 °C) Dissolve->Cool Add_Base Add Base (e.g., Triethylamine) dropwise to the mixture Cool->Add_Base React Stir the reaction mixture at room temperature Add_Base->React Monitor Monitor reaction progress (e.g., by TLC) React->Monitor Workup Perform aqueous workup to remove byproducts Monitor->Workup Extract Extract the product with an organic solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry the organic layer (e.g., over Na2SO4) Extract->Dry Purify Purify the product (e.g., by column chromatography) Dry->Purify End End: Characterize Product Purify->End

Caption: General Experimental Workflow for Diazo Transfer.

Quantitative Data Summary

The efficiency of the diazo transfer reaction can vary depending on the substrate, the specific sulfonyl azide used, the base, and the reaction conditions. The following table summarizes representative data from the literature.

Substrate (1,3-Dicarbonyl)Diazo Transfer ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-Dimethylbarbituric acidp-Acetamidothis compound (p-ABSA)Triethylamine (B128534)Acetonitrile-10 to RTNot SpecifiedHigh[6]
β-Keto lactamp-Acetamidothis compound (p-ABSA)TriethylamineAcetonitrile-10 to RTNot SpecifiedHigh[6]
1,3-Diketonep-Acetamidothis compound (p-ABSA)TriethylamineAcetonitrile-10 to RTNot SpecifiedHigh[6]
Meldrum's acidp-Acetamidothis compound (p-ABSA)TriethylamineAcetonitrile-10 to RTNot SpecifiedHigh[6]
General β-ketoestersPolystyrene-supported this compoundCatalytic BaseWaterNot SpecifiedNot SpecifiedGood[4][7]
General Ketones (via α-trifluoroacetylation)p-Nitrothis compoundTriethylamineAcetonitrileRTNot SpecifiedGood to Excellent[8]

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to Cyclic 1,3-Dicarbonyl Compounds

This protocol is adapted from the synthesis of α-diazo amides via diazo transfer.[6]

Materials:

  • Cyclic 1,3-dicarbonyl compound (1.0 eq.)

  • 4-Acetamidothis compound (p-ABSA) (1.5 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 1,3-dicarbonyl compound and 4-acetamidothis compound in anhydrous acetonitrile, cooled to -10 °C, add triethylamine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir. The reaction is typically rapid and is accompanied by the precipitation of 4-acetamidobenzenesulfonamide.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the precipitated sulfonamide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α-diazo carbonyl compound.

Protocol 2: Detrifluoroacetylative Diazo Transfer to Simple Ketones

This procedure is for ketones that are not sufficiently activated for direct diazo transfer and require prior activation.[8]

Part A: Trifluoroacetylation of the Ketone

  • Generate a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) in THF.

  • Cool the solution to -78 °C and add the ketone substrate.

  • After stirring for a suitable time to form the enolate, add trifluoroethyl trifluoroacetate (B77799) (TFETFA) (1.2 eq.).

  • Stir the reaction at -78 °C and then allow it to warm to room temperature.

  • Perform an aqueous workup to isolate the α-trifluoroacetyl ketone.

Part B: Diazo Transfer

  • Dissolve the α-trifluoroacetyl ketone in acetonitrile.

  • Add water (1.0 eq.) and triethylamine (1.5 eq.).

  • Add a sulfonyl azide (e.g., p-nitrothis compound).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography on silica gel.

Safety Considerations

  • Sulfonyl azides are potentially explosive and should be handled with care. [9][10] Avoid heating and friction. Use a safety shield.

  • Diazo compounds themselves can be toxic and potentially explosive, especially low molecular weight ones. [11] Handle them in a well-ventilated fume hood and avoid exposure to strong acids, high temperatures, and rough surfaces.

  • The use of polymer-supported this compound is a safer alternative to traditional sulfonyl azides as it has improved stability.[4][10]

Applications in Drug Development and Organic Synthesis

α-Diazo carbonyl compounds are precursors to a wide array of molecular architectures. Their applications include:

  • Cyclopropanation: Reaction with alkenes to form cyclopropanes, a common motif in pharmaceuticals.[1]

  • C-H Insertion: Formation of new carbon-carbon bonds by insertion into C-H bonds.[1]

  • Wolff Rearrangement: Rearrangement to form ketenes, which can be trapped by nucleophiles to generate carboxylic acid derivatives. This is particularly useful for ring contraction of cyclic α-diazo ketones.[3]

  • Ylide Formation: Reaction with heteroatoms to form ylides, which can undergo further transformations.[1]

  • Synthesis of Heterocycles: They are used in the synthesis of various nitrogen-containing heterocycles such as pyrazoles, triazoles, and oxazoles.[2]

The versatility of α-diazo carbonyl compounds makes them indispensable tools for medicinal chemists and organic synthesis professionals in the construction of complex molecules and the exploration of new chemical space.

References

Metal-Free Synthesis of Proline-Derived Benzenesulfonamides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the metal-free synthesis of proline-derived benzenesulfonamides. These compounds are of significant interest in medicinal chemistry and organocatalysis due to their diverse biological activities and utility as chiral catalysts. The methods outlined below offer efficient and environmentally friendly alternatives to traditional metal-catalyzed approaches.

Introduction

Proline-derived sulfonamides are a critical class of molecules in drug discovery and asymmetric synthesis. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, while the chiral proline scaffold can impart stereoselectivity in chemical reactions. Metal-free synthesis of these compounds is highly desirable to avoid metal contamination in final products, particularly for pharmaceutical applications, and to align with the principles of green chemistry. This note details a robust and accessible base-mediated approach for their synthesis.

Reaction Principle

The primary metal-free method for synthesizing proline-derived benzenesulfonamides involves the reaction of L-proline with a benzenesulfonyl precursor in the presence of a base. One effective method utilizes the coupling of benzenesulfonyl azides with proline, mediated by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] An alternative established method involves the reaction of benzenesulfonyl chlorides with proline in a basic aqueous medium.[3]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of proline-derived benzenesulfonamides is depicted below.

G start Start reactants 1. Mix L-Proline and Benzenesulfonyl Precursor start->reactants base_addition 2. Add Base (e.g., DBU) reactants->base_addition reaction 3. Stir at Room Temperature base_addition->reaction workup 4. Aqueous Work-up (Acidification & Extraction) reaction->workup purification 5. Purification (Silica Gel Chromatography) workup->purification characterization 6. Characterization (NMR, HRMS) purification->characterization end End Product characterization->end

Caption: General workflow for the synthesis of proline-derived benzenesulfonamides.

Detailed Experimental Protocols

Protocol 1: Base-Mediated Coupling of Benzenesulfonyl Azides with Proline[1][2]

This protocol describes a one-pot N-sulfonylation and esterification of L-proline.

Materials:

  • L-proline

  • Substituted benzenesulfonyl azide (B81097)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a reaction vessel, add L-proline (0.2 mmol) and the desired benzenesulfonyl azide (0.3 mmol).

  • Add 1,2-dichloroethane (2.0 mL) as the solvent.

  • Add DBU (0.4 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired proline-derived benzenesulfonamide.

Protocol 2: Reaction of Benzenesulfonyl Chlorides with Proline[3]

This protocol details a classical Schotten-Baumann type reaction.

Materials:

  • L-proline

  • Substituted benzenesulfonyl chloride

  • Sodium hydroxide (B78521)

  • Hydrochloric acid (2 M)

  • Tartaric acid solution (pH 2.2)

  • Acetone

Procedure:

  • Dissolve L-proline (e.g., 2.3 g, 0.02 mol) in water containing sodium hydroxide (e.g., 1.6 g, 0.04 mol).

  • Cool the solution in an ice bath.

  • Add the benzenesulfonyl chloride (e.g., 3.8 g, 0.02 mol) in three portions over one hour with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

  • Acidify the reaction mixture to a pH of 2 with 2 M hydrochloric acid to induce crystallization.

  • Allow the mixture to stand for at least twelve hours to ensure complete precipitation.

  • Collect the product by suction filtration.

  • Wash the filtered crude product with a tartaric acid solution (pH 2.2) and then with acetone.

  • Dry the product to obtain the pure benzenesulfonamide.

Reaction Signaling Pathway

The reaction between L-proline and a benzenesulfonyl precursor, mediated by a base, proceeds through a nucleophilic attack of the deprotonated proline amine on the electron-deficient sulfur atom of the sulfonyl group.

G cluster_reactants Reactants proline L-Proline deprotonated_proline Deprotonated Proline (Nucleophile) proline->deprotonated_proline Deprotonation base Base (e.g., DBU) transition_state Nucleophilic Attack on Sulfur Atom deprotonated_proline->transition_state sulfonyl_precursor Benzenesulfonyl Precursor (R-SO2-X, X=N3 or Cl) sulfonyl_precursor->transition_state product Proline-Derived Benzenesulfonamide transition_state->product leaving_group Leaving Group (N2 or Cl-) transition_state->leaving_group Elimination

Caption: Proposed mechanism for the base-mediated synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various proline-derived benzenesulfonamides.

Table 1: Synthesis of 2-Chloroethyl Arylsulfonylprolinates via Protocol 1[2]
EntryR Group on Aryl RingProductYield (%)
14-CH₃2-Chloroethyl tosylprolinate88
24-tert-Butyl2-Chloroethyl ((4-(tert-butyl)phenyl)sulfonyl)prolinate86
34-CF₃2-Chloroethyl ((4-(trifluoromethyl)phenyl)sulfonyl)prolinate80
44-CN2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate78

Note: The esterification occurs due to the participation of the 1,2-dichloroethane solvent in the reaction.

Table 2: Characterization Data for Selected Products from Protocol 1[2]
ProductFormulaCalculated HRMS [M+H]⁺Found HRMS [M+H]⁺¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
2-Chloroethyl tosylprolinateC₁₄H₁₈ClNO₄S332.0718332.07237.76–7.69 (m, 2H), 7.44 (d, J = 8.0 Hz, 2H), 4.36–4.32 (m, 2H), 4.24 (dd, J = 8.4, 4.2 Hz, 1H), 3.83 (dd, J = 6.3, 4.3 Hz, 2H), 3.43–3.38 (m, 1H), 3.15 (dt, J = 9.7, 7.2 Hz, 1H), 2.40 (s, 3H), 2.02–1.89 (m, 2H), 1.86–1.78 (m, 1H), 1.68–1.57 (m, 1H)171.9, 144.1, 134.9, 130.4, 127.7, 65.0, 60.7, 48.8, 42.9, 30.9, 24.6, 21.5
2-Chloroethyl ((4-(tert-butyl)phenyl)sulfonyl)prolinateC₁₇H₂₄ClNO₄S374.1187374.11967.81–7.72 (m, 2H), 7.67–7.60 (m, 2H), 4.32 (ddd, J = 6.1, 4.5, 1.9 Hz, 2H), 4.27 (dd, J = 8.6, 4.0 Hz, 1H), 3.85–3.75 (m, 2H), 3.45–3.38 (m, 1H), 3.19 (dt, J = 9.7, 7.2 Hz, 1H), 2.04–1.89 (m, 2H), 1.89–1.82 (m, 1H), 1.67 (dddd, J = 12.0, 7.3, 4.6, 2.5 Hz, 1H), 1.30 (s, 9H)171.8, 156.6, 135.1, 127.5, 126.7, 65.0, 60.7, 48.8, 42.8, 35.3, 31.2, 31.0, 24.6
Table 3: Synthesis of N-Sulfonylproline Derivatives via Protocol 2[3]
EntrySulfonyl ChlorideProductYield (%)Melting Point (°C)
1Benzenesulfonyl chloride1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid95.874-76

Applications and Future Directions

The proline-derived benzenesulfonamides synthesized through these metal-free methods have significant potential in various fields. They are valuable as:

  • Organocatalysts: In numerous asymmetric transformations such as aldol (B89426) and Mannich reactions.[4][5]

  • Bioactive Molecules: As scaffolds for the development of new therapeutic agents, exhibiting a range of pharmacological activities.[3]

  • Chiral Building Blocks: For the synthesis of more complex chiral molecules and natural products.

Future research may focus on expanding the substrate scope, further optimizing reaction conditions for even greener processes, and exploring the catalytic and biological activities of novel derivatives. The simplicity and efficiency of these metal-free protocols make them highly attractive for both academic and industrial laboratories.

References

Application Notes and Protocols: Benzenesulfonyl Azide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl azide (B81097) and its derivatives are versatile reagents that have found significant application in advanced materials science. Their utility stems from the reactive nature of the azide group, which can be activated by heat or light to generate highly reactive nitrene intermediates. These intermediates can undergo a variety of reactions, including C-H insertion, cycloaddition, and rearrangement, making them powerful tools for polymer crosslinking, surface functionalization, and photolithography. This document provides detailed application notes and experimental protocols for the use of benzenesulfonyl azide-based compounds in these key areas of materials science.

Applications in Advanced Materials Science

The primary applications of this compound derivatives in materials science are centered on their ability to form covalent bonds under specific conditions, thereby modifying the properties of polymers and surfaces.

  • Polymer Crosslinking: Bis(sulfonyl azides) are widely used as crosslinking agents for polymers. Upon thermal or photo-activation, they form nitrenes that can react with polymer chains, creating a network structure. This crosslinking enhances the thermal stability, mechanical strength, and solvent resistance of the polymer.

  • Surface Functionalization: Perfluorophenyl azides (PFPAs) are particularly effective for surface modification. The fluorine atoms enhance the reactivity of the nitrene intermediate. By first anchoring a PFPA derivative with a suitable functional group (e.g., a silane (B1218182) for silicon oxide surfaces) and then activating the azide, a wide variety of molecules, polymers, and nanomaterials can be covalently attached to the surface.

  • Photolithography: Bis(azides) are key components in negative photoresists. In this application, a polymer film containing a bis(azide) is exposed to UV light through a photomask. The exposed regions become crosslinked and therefore insoluble in a developer solution, allowing for the creation of high-resolution patterns.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound derivatives in materials science.

Table 1: Polymer Crosslinking with Bis(azides)

PolymerCrosslinkerCrosslinker Conc. (wt%)ActivationFilm Retention (%)Reference
Soluble PolyimideEthylene 1,2-bis(4'-azido-2',3',5',6'-tetrafluorobenzoate)~10UV (350 nm)>70[1]
Soluble Polyimide1,5-bis(4'-azido-2',3',5',6'-tetrafluorophenyl)penta-1,4-diene-3-one~10UV (350 nm)>70[1]

Table 2: Negative Photoresists Based on Bis(azides)

PolymerCrosslinkerCrosslinker Conc. (wt%)Sensitivity (mJ/cm²)Feature Size (µm)Reference
Soluble PolyimideEthylene 1,2-bis(4'-azido-2',3',5',6'-tetrafluorobenzoate)1130-350.5[1][2]

Experimental Protocols

Protocol 1: Surface Functionalization of Silicon Wafers with Perfluorophenyl Azide (PFPA)

This protocol describes the functionalization of a silicon wafer with a PFPA-silane derivative to create a reactive surface for subsequent covalent attachment of other molecules.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Anhydrous toluene (B28343)

  • (3-Azido-2,4,5,6-tetrafluorobenzamido)propyl-triethoxysilane (PFPA-silane)

  • Nitrogen gas (high purity)

Procedure:

  • Wafer Cleaning and Hydroxylation:

    • Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

    • Immerse the silicon wafers in the piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Remove the wafers and rinse extensively with DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Silanization:

    • In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of PFPA-silane in anhydrous toluene.

    • Immerse the cleaned and dried wafers in the silane solution for 1-2 hours at room temperature.

    • Remove the wafers and rinse thoroughly with anhydrous toluene to remove any non-covalently bound silane.

    • Cure the wafers by baking at 110°C for 30 minutes.

  • Photo-immobilization of a Target Molecule (General Procedure):

    • Prepare a solution of the molecule to be immobilized in a suitable solvent.

    • Spin-coat or immerse the PFPA-functionalized wafer with the solution of the target molecule.

    • Expose the wafer to UV light (e.g., 254 nm or 365 nm, depending on the specific PFPA derivative) for 5-15 minutes to activate the azide and form a covalent bond with the target molecule.

    • Rinse the wafer with an appropriate solvent to remove any non-covalently bound molecules.

Protocol 2: Formulation and Use of a Negative Photoresist with a Bis(azide) Crosslinker

This protocol outlines the preparation and application of a negative photoresist for creating microscale patterns.

Materials:

  • Poly(hydroxystyrene) (PHS) or other suitable polymer resin

  • Bis(p-azidobenzylidene)ethylenediamine or other suitable bis(azide) crosslinker

  • Propylene glycol methyl ether acetate (B1210297) (PGMEA) as a solvent

  • Tetramethylammonium hydroxide (B78521) (TMAH) based developer

  • Silicon wafers

  • Adhesion promoter (e.g., hexamethyldisilazane, HMDS)

Procedure:

  • Photoresist Formulation:

    • Dissolve the polymer resin (e.g., PHS) in PGMEA to achieve the desired viscosity and final film thickness. A typical concentration is 20-30 wt%.

    • Add the bis(azide) crosslinker to the polymer solution. The concentration of the crosslinker is typically 5-15 wt% relative to the polymer.

    • Filter the solution through a 0.2 µm filter.

  • Lithographic Process:

    • Substrate Preparation: Clean and dry the silicon wafer. Apply an adhesion promoter like HMDS.

    • Spin Coating: Dispense the photoresist solution onto the center of the wafer and spin coat to achieve the desired thickness (e.g., 1-2 µm).

    • Prebake: Bake the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the solvent.

    • Exposure: Expose the photoresist-coated wafer to UV light (e.g., i-line, 365 nm) through a photomask. The exposure dose will depend on the resist sensitivity and the light source intensity (typically in the range of 30-100 mJ/cm²).

    • Post-Exposure Bake (PEB): Bake the wafer on a hotplate at 100-120°C for 60-90 seconds. This step drives the crosslinking reaction in the exposed areas.

    • Development: Immerse the wafer in a TMAH-based developer for 30-60 seconds to dissolve the unexposed regions.

    • Rinse and Dry: Rinse the wafer with DI water and dry with nitrogen gas.

    • Postbake: Bake the wafer at 120-140°C for 1-2 minutes to further harden the patterned resist.

Visualizations

experimental_workflow_surface_functionalization cluster_prep Substrate Preparation cluster_func Functionalization cluster_immob Immobilization wafer Silicon Wafer piranha Piranha Etching (H₂SO₄:H₂O₂) wafer->piranha Cleaning & Hydroxylation rinse_dry1 Rinse & Dry piranha->rinse_dry1 silanization Silanization with PFPA-silane in Toluene rinse_dry1->silanization rinse_cure Rinse & Cure (110°C) silanization->rinse_cure spin_coat Spin Coat Target Molecule rinse_cure->spin_coat uv_exposure UV Exposure (e.g., 254 nm) spin_coat->uv_exposure Photo-activation rinse_dry2 Rinse & Dry uv_exposure->rinse_dry2

Caption: Workflow for surface functionalization of silicon wafers.

experimental_workflow_photolithography start Start: Clean Wafer spin_coat Spin Coat Photoresist start->spin_coat prebake Prebake (90-110°C) spin_coat->prebake exposure UV Exposure (through photomask) prebake->exposure peb Post-Exposure Bake (100-120°C) exposure->peb develop Develop (TMAH solution) peb->develop rinse_dry Rinse & Dry develop->rinse_dry postbake Postbake (120-140°C) rinse_dry->postbake end Patterned Resist postbake->end reaction_mechanism_nitrene_formation bsa This compound (R-SO₂-N₃) activation Heat (Δ) or Light (hν) bsa->activation nitrene Sulfonyl Nitrene (R-SO₂-N) activation->nitrene n2 N₂ activation->n2 crosslinked Crosslinked Polymer nitrene->crosslinked C-H Insertion polymer Polymer Chain with C-H bond polymer->crosslinked

References

Troubleshooting & Optimization

Technical Support Center: Benzenesulfonyl Azide Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzenesulfonyl azide (B81097) and related diazo transfer reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with benzenesulfonyl azides? Benzenesulfonyl azides and related reagents (e.g., tosyl azide, mesyl azide) are energetic materials that can be explosive. They are sensitive to heat, shock, and friction.[1] Always handle these reagents with extreme caution behind a blast shield in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Are there safer alternatives to tosyl azide? Yes, several alternatives with improved safety profiles have been developed. These include:

  • p-Acetamidobenzenesulfonyl azide (p-ABSA): Considered a cost-effective and safer alternative, with the sulfonamide byproduct often being easy to remove.[2][3]

  • Dodecylthis compound (DBSA): Exhibits significantly less shock sensitivity and a lower heat of decomposition compared to tosyl azide.[1][2]

  • Polymer-supported this compound: Offers enhanced safety as the reagent is immobilized on a solid support.[4]

  • In-situ generation protocols ('SAFE'): These methods avoid the isolation of the hazardous sulfonyl azide by generating it in the reaction mixture from precursors like m-carboxybenzenesulfonyl chloride and sodium azide.

Q3: My product is difficult to purify from the benzenesulfonamide (B165840) byproduct. How can I simplify the workup? Difficulty in removing the sulfonamide byproduct is a common issue. Consider the following:

  • Switch to Methanesulfonyl Azide (MsN₃): The byproduct, methanesulfonamide, is significantly more water-soluble than p-toluenesulfonamide, often allowing for its removal with a simple aqueous wash.[5][6]

  • Aqueous Base Wash: For byproducts like p-toluenesulfonamide, washing the organic layer with an aqueous base solution (e.g., 9% KOH solution) can help remove the acidic sulfonamide.[5][7]

  • Trituration: The p-acetamidobenzenesulfonamide byproduct can often be removed by triturating the crude reaction residue with a mixture of ether and petroleum ether.[3]

Q4: What are the most common bases used, and which one should I choose? Triethylamine (B128534) (Et₃N) is a very common choice. However, for less acidic methylene (B1212753) compounds or when reactions are sluggish, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may provide better results.[8] In some cases, an inorganic base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) can lead to nearly quantitative diazo transfer under mild conditions.[9] The optimal base is substrate-dependent and may require screening.

Troubleshooting Guide

Issue 1: Low or No Yield of the Diazo Product

  • Possible Cause: Degradation of the Sulfonyl Azide Reagent.

    • Troubleshooting: Sulfonyl azides can decompose at elevated temperatures.[2] Ensure the reaction is run at the lowest effective temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid heating unless necessary and protect the reaction from light. Store the azide reagent properly in a cool, dark place.

  • Possible Cause: Incorrect Base Strength.

    • Troubleshooting: The base must be strong enough to deprotonate the active methylene compound. If your substrate has a high pKa, a weak base like triethylamine may be insufficient. Consider switching to a stronger base like DBU. Conversely, a base that is too strong might lead to side reactions or polymerization, especially with sensitive substrates.[8][10]

  • Possible Cause: Sub-optimal Solvent.

    • Troubleshooting: The reaction is typically run in polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (B109758) (DCM).[11] Poor solubility of reactants or reagents can hinder the reaction. Ensure your starting material and base are soluble in the chosen solvent. If using a protocol with in-situ reagent generation, solvent choice can be critical for the efficiency of both steps.

  • Possible Cause: Insufficient Reagent Stoichiometry.

    • Troubleshooting: While 1.05 to 1.1 equivalents of the sulfonyl azide are often sufficient, some less reactive substrates may require a larger excess.[8] A systematic increase in the amount of the diazo transfer reagent can be attempted, but be mindful that this can complicate purification.

Issue 2: Formation of an Insoluble Tar or Polymer

  • Possible Cause: Highly Reactive Substrate or Intermediates.

    • Troubleshooting: The formation of a tar-like substance suggests polymerization or complex side reactions.[10] This can sometimes be triggered by using a base that is too strong or running the reaction at too high a concentration. Try lowering the reaction temperature, using a milder base (e.g., switch from DBU to triethylamine), and running the reaction at a higher dilution.

  • Possible Cause: Improper Quenching.

    • Troubleshooting: The method of quenching can sometimes cause precipitation. If quenching with an acidic solution like saturated ammonium (B1175870) chloride leads to tar, try quenching with water first to dilute the reaction mixture before washing with the ammonium chloride solution.[10]

Data Presentation: Comparative Yields

The efficiency of diazo transfer can be highly dependent on the choice of reagent, base, and solvent. The following tables summarize yields from various studies to guide optimization.

Table 1: Comparison of Diazo Transfer Reagents (Reaction: Debenzoylative diazo transfer to 2-benzoylcyclopentanone)[12][13]

Diazo Transfer ReagentBaseTemperature (°C)Yield (%)
p-Nitrothis compound (p-NBSA)DBU4554
p-Toluenesulfonyl Azide (TsN₃)DBU4553
Trifluoromethanesulfonyl Azide (TfN₃)DBURT93
Methanesulfonyl Azide (MsN₃)DBU45Poor

Table 2: Effect of Base and Catalyst on Diazo Transfer to a DNA-Conjugated Amine (Reagent: Imidazole-1-sulfonyl azide sulfate (B86663) salt (ISA·H₂SO₄))[14]

BaseCuSO₄ (eq.)Time (h)Conversion (%)
Borate Buffer (pH 9.4)1016100
NaHCO₃ (0.2 M)1016100
K₂CO₃ (0.05 M)0.11698
K₂CO₃ (0.05 M)11653

Experimental Protocols

General Protocol for Diazo Transfer using p-Acetamidothis compound (p-ABSA)

This procedure is adapted for the synthesis of ethyl diazoacetoacetate.[3]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, charge the active methylene compound (e.g., ethyl acetoacetate, 1.0 eq), p-acetamidothis compound (1.0 eq), and acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (3.0 eq) to the stirring mixture in a single portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Byproduct Removal: Add a 1:1 mixture of diethyl ether/petroleum ether to the residue and stir vigorously (trituration). The p-acetamidobenzenesulfonamide byproduct will precipitate as a solid.

  • Workup - Filtration: Filter the mixture to remove the solid sulfonamide, washing the solid with a small amount of the ether/petroleum ether mixture.

  • Purification: Concentrate the combined filtrate and washings under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using an ether/petroleum ether eluent system) to yield the final diazo compound.

Visualizations

Diazo_Transfer_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Active Methylene Compound (1.0 eq) D Cool to 0 °C A->D B Benzenesulfonyl Azide (1.0-1.5 eq) B->D C Anhydrous Solvent (e.g., Acetonitrile) C->D E Add Base (e.g., Et3N, DBU) D->E Add Base F Stir at RT (Monitor by TLC) E->F Warm & Stir G Quench Reaction (e.g., Water or aq. NH4Cl) F->G Reaction Complete H Solvent Extraction G->H I Wash to Remove Sulfonamide Byproduct H->I J Dry, Concentrate & Purify (e.g., Chromatography) I->J Product Final Diazo Product J->Product

Caption: General experimental workflow for a this compound diazo transfer reaction.

Troubleshooting_Flowchart Start Problem: Low or No Yield Cause1 Is the azide reagent old or improperly stored? Start->Cause1 Check Reagent Cause2 Is the base strong enough for the substrate? Start->Cause2 Check Base Cause3 Are all reactants soluble in the solvent? Start->Cause3 Check Solvent Cause4 Is tar/polymer forming? Start->Cause4 Check Byproducts Solution1 Solution: Use fresh reagent. Run at 0°C -> RT. Protect from light. Cause1->Solution1 Yes Solution2 Solution: Switch to a stronger base (e.g., Et3N -> DBU). Cause2->Solution2 No Solution3 Solution: Choose a different solvent (e.g., MeCN, DCM) and ensure solubility. Cause3->Solution3 No Solution4 Solution: Lower the concentration. Use a milder base. Lower the temperature. Cause4->Solution4 Yes Success Yield Improved Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting flowchart for low yield in diazo transfer reactions.

References

Benzenesulfonyl azide safety precautions and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, handling protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with benzenesulfonyl azide (B81097) and related sulfonyl azides.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with benzenesulfonyl azide?

A1: this compound and other sulfonyl azides are energetic compounds and should be treated as potentially explosive.[1][2][3] The primary hazards include:

  • Explosive Decomposition: Sulfonyl azides can decompose explosively when subjected to heat, shock, friction, or static discharge.[1][4][5] Several explosions involving sulfonyl azides have been reported in the literature.[2][4]

  • Thermal Instability: While generally more thermally stable than diazo compounds, the decomposition of sulfonyl azides yields a significant amount of energy.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive approach to personal protection is critical. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential explosions.[1][6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, with a thickness of at least 0.11mm or 4 mils) must be worn.[8] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[8]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6][8]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7][8] In situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial to maintain stability and prevent accidents.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][9] Recommended storage temperatures are often between 2-8°C.[7]

  • Container: Keep containers tightly closed to prevent leakage and contamination.[6][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, flammable materials, carbon disulfide, bromine, dimethyl sulfate, nitric acid, and heavy metals and their salts.[1][5][6][9]

  • Light Sensitivity: Some sources recommend protection from light.[7]

Q4: Can I scale up my reaction involving this compound?

A4: Extreme caution must be exercised when scaling up reactions with azides. The risk and severity of an explosion increase with the scale of the reaction.[10] Before scaling up, a thorough risk assessment must be conducted. It is advisable to set upper limits for the quantities of reactive materials used in the lab.[10] For larger scale preparations, consider using safer alternatives like polymer-supported this compound, which has improved safety characteristics.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected Color Change or Gas Evolution Decomposition of the azide may be occurring due to instability.Immediate Action: Cease heating, remove from any ignition sources, and ensure the reaction is behind a blast shield. Alert others in the lab and be prepared to evacuate if the situation escalates. Do not attempt to quench a runaway reaction without a pre-approved plan and appropriate safety measures.
Difficulty in Stirring a Thick Reaction Mixture Inefficient mixing can lead to localized superheating, increasing the risk of explosive decomposition.[10]Use a more powerful overhead stirrer. If the mixture remains too viscous, consider diluting the reaction with a suitable, inert solvent. Never allow stirring to stop in a heated reaction mixture containing azides.
Solid Azide Appears Clumped or Discolored This could indicate decomposition or contamination.Do not use the material. Dispose of it according to your institution's hazardous waste procedures. Impurities can sensitize azides to decomposition.
Accidental Spill Improper handling or container failure.For small spills within a fume hood: If trained and confident, cover the spill with an inert absorbent material.[9] For solid spills, you can cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent the formation of volatile and explosive hydrazoic acid.[8] All cleanup materials must be treated as hazardous waste.[8] Evacuate and contact your institution's safety office for large spills.

Quantitative Safety Data Summary

The following table summarizes key safety-related quantitative data for this compound and related compounds to provide a comparative overview of their potential hazards.

Compound Property Value Notes
p-Toluenesulfonyl azideShock SensitivityComparable to tetrylTetryl is a sensitive explosive used in detonators.[4]
p-Toluenesulfonyl azideExplosivenessComparable to TNTIndicates a high explosive potential.[4]
4-Dodecylbenzenesulfonyl azides (mixture)Shock SensitivityNo sensitivity at 150 kg cmThe long alkyl chain likely desensitizes the molecule.[4]
4-Dodecylbenzenesulfonyl azides (mixture)Heat of Decomposition24% of p-toluenesulfonyl azideSignificantly lower energy release upon decomposition.[4]
p-Acetamidothis compound (p-ABSA)Decomposition Onset (ARC)100 °CA common, relatively more stable diazo transfer reagent.[2]
Ethyl (phenyl)diazoacetateDecomposition Onset (ARC)60 °CFor comparison, a less stable diazo compound.[2]

Experimental Protocols & Workflows

Synthesis of p-Acetamidothis compound

This procedure is adapted from a literature preparation and illustrates a typical synthesis involving an azide.[11]

  • Preparation: In a 2-L Erlenmeyer flask equipped with a magnetic stirrer, charge 117.0 g (0.50 mol) of p-acetamidobenzenesulfonyl chloride and 1 L of acetone (B3395972).

  • Reaction: Prepare a solution of 39.0 g (0.60 mol) of sodium azide in 300 mL of water. Add this solution to the stirred acetone mixture. Allow the reaction to stir for 12 hours.

  • Precipitation: Divide the reaction mixture into three equal portions and pour each into a 2-L beaker containing 1.5 L of water while stirring.

  • Isolation: Stir the resulting suspensions for 1 hour. Filter the white precipitate and dry it in a desiccator over sodium hydroxide (B78521) for 24 hours.

  • Recrystallization: Recrystallize the crude product from toluene, ensuring the temperature is maintained below 80°C to afford the purified p-acetamidothis compound.[11]

Safe Handling Workflow for this compound

The following diagram outlines the critical steps and considerations for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_prep Preparation & Setup cluster_handling Handling & Reaction cluster_cleanup Work-up & Disposal cluster_hazards Key Hazards A Conduct Risk Assessment B Don Appropriate PPE (Face shield, Lab Coat, Gloves) A->B H1 Explosion Risk A->H1 C Work in Chemical Fume Hood B->C H2 Toxicity B->H2 D Use Blast Shield C->D E Weigh Azide with Non-Metal Spatula D->E Proceed to Handling F Keep Reaction Temperature Controlled (Avoid Overheating) E->F G Ensure Adequate Stirring F->G H3 Thermal Instability F->H3 H Avoid Grinding or Shock G->H I Quench Residual Azide (if applicable) (Follow Validated Procedure) H->I Proceed to Cleanup J Do Not Concentrate Azide Solutions by Rotary Evaporation I->J K Dispose of Waste in Designated Hazardous Waste Container J->K L Decontaminate Work Area K->L

Caption: Workflow for the safe handling of this compound.

References

Managing explosive hazards of sulfonyl azides in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with sulfonyl azides in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are sulfonyl azides and why are they considered hazardous?

Sulfonyl azides (RSO₂N₃) are a class of organic compounds used as reagents in various chemical transformations, most notably in diazo transfer reactions and "click chemistry".[1][2] Their hazardous nature stems from the energetically unstable azide (B81097) functional group (-N₃). These compounds are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, friction, impact, or pressure.[3][4] The decomposition process is highly exothermic and releases a large volume of nitrogen gas, which can lead to a rapid pressure increase and explosion.[5][6]

Q2: What key factors influence the stability of a sulfonyl azide?

The stability of a sulfonyl azide is influenced by several structural and environmental factors:

  • Molecular Weight and Structure: Azides with a low molecular weight and a high nitrogen-to-carbon ratio are generally less stable and more prone to explosive decomposition.[4][7] The "Rule of Six" suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[7]

  • Purity: Impurities can significantly decrease the stability of sulfonyl azides. For instance, crude products have been reported to be more sensitive than their purified counterparts.[5] The presence of hydrazoic acid, formed from hydrolysis upon storage, can also increase sensitivity.[3]

  • Temperature: Higher temperatures increase the rate of decomposition. Each sulfonyl azide has a specific onset temperature (T_onset) at which thermal decomposition begins to accelerate.[5][6]

  • Physical State: Solid sulfonyl azides can be sensitive to impact and friction.[8] Using them in solution, when possible, can mitigate some of the risks associated with handling solids.

Q3: How should I assess the risk before working with a new sulfonyl azide?

A thorough risk assessment is critical before any experiment. This involves:

  • Literature Review: Consult safety data sheets (SDS), scholarly articles, and safety guidelines for reported stability data (e.g., DSC, impact sensitivity) and handling procedures for the specific azide or structurally similar compounds.[4][5][6]

  • Structural Analysis: Evaluate the molecule's carbon-to-nitrogen ratio and apply the "Rule of Six" to estimate its potential instability.[7]

  • Scale Consideration: The risk of a severe incident increases dramatically with the scale of the reaction.[9] Start with the smallest possible scale and only scale up after careful evaluation and implementation of additional safety controls.

  • Process Conditions: Analyze all reaction parameters, including temperature, pressure, solvents, and potential for incompatible mixtures (e.g., acids, heavy metals, halogenated solvents).[7][9][10]

Q4: Are there safer alternatives to traditional sulfonyl azides?

Yes, significant research has focused on developing safer alternatives.

  • Safer Reagents: Some salts of imidazole-1-sulfonyl azide, particularly the hydrogen sulfate (B86663) salt, have been shown to be significantly less sensitive to impact, friction, and electrostatic discharge compared to the hydrochloride salt.[3][8] p-Acetamidobenzenesulfonyl azide (p-ABSA) is another common reagent with a relatively high decomposition initiation temperature.[6]

  • In Situ Generation: The 'Sulfonyl-Azide-Free' (SAFE) protocol allows for the in situ generation of the diazo transfer reagent from non-explosive precursors (e.g., sodium azide and a sulfonyl chloride in an aqueous medium), eliminating the need to handle and isolate potentially explosive sulfonyl azides.[11][12][13]

Q5: What are the best practices for handling and storing sulfonyl azides?

Strict adherence to safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate gloves. For reactions with a higher risk, a full-face shield is necessary.[14][15]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield must be placed between the experiment and the user.[16]

  • Handling: Use plastic or ceramic spatulas for handling solid azides to avoid the formation of highly shock-sensitive heavy metal azides.[7][16][17] Avoid grinding or subjecting the material to friction.

  • Storage: Store sulfonyl azides in a cool, dark place, such as a refrigerator rated for flammable storage, and away from incompatible materials like acids and metals.[4][18] Containers should be clearly labeled with the compound name and a warning about its explosive potential.[4]

Troubleshooting Guide

Problem: My reaction is producing gas unexpectedly or at a much faster rate than expected.

  • Possible Cause: The reaction temperature may be too high, approaching the decomposition onset of the sulfonyl azide. Hot spots in the reaction vessel due to poor stirring can also initiate decomposition.[9]

  • Solution: Immediately remove the heat source and apply cooling with an ice bath. Ensure vigorous and efficient stirring. If the gas evolution becomes uncontrollable, evacuate the area and alert safety personnel. Do not attempt to quench a runaway reaction on a large scale.

Problem: The sulfonyl azide material appears discolored or has changed consistency during storage.

  • Possible Cause: This could indicate decomposition or hydrolysis, which may have formed sensitive and hazardous byproducts like hydrazoic acid.[3]

  • Solution: Do not handle the material. Cordon off the area and consult with your institution's environmental health and safety (EHS) department for guidance on safe assessment and disposal. Do not attempt to open the container if it appears pressurized.

Problem: I need to scale up a reaction involving a sulfonyl azide.

  • Possible Cause: Direct scaling of reaction volumes can overwhelm heat transfer capabilities, leading to thermal runaway. The potential energy released in an explosion increases significantly with scale.[9]

  • Solution: Scaling up should be prohibited without a thorough hazard evaluation and approval from a supervisor or safety committee.[9] Consider redesigning the process for continuous flow chemistry, which handles smaller amounts of hazardous material at any given time. Alternatively, utilize the SAFE protocol to avoid isolating large quantities of the azide.[11][12]

Problem: I am having difficulty purifying a sulfonyl azide.

  • Possible Cause: Purification methods involving heat, such as distillation or sublimation, are extremely dangerous and must be avoided.[4] Concentration by rotary evaporation can also be hazardous if the material is heated or if friction occurs in the ground glass joints.[17]

  • Solution: Use non-thermal purification methods like precipitation or extraction.[4] When performing extractions, be aware that some halogenated solvents (e.g., dichloromethane (B109758), chloroform) can react with azides to form extremely unstable di- and tri-azidomethane and should never be used.[4][7]

Quantitative Hazard Data

The following table summarizes thermal stability and sensitivity data for several common sulfonyl azides to aid in risk assessment. Lower onset temperatures and higher decomposition enthalpies indicate greater thermal hazards.

Sulfonyl AzideAbbreviationOnset Temp. (T_onset, °C)Decomposition Enthalpy (ΔH_d, kJ/mol)Impact SensitivityNotes
p-Toluenesulfonyl azideTsN₃~140-160-205 to -230Reported to explode, but root cause not always clear.[5]Widely used, but several incidents reported.[5]
Methanesulfonyl azideMsN₃~135-150-210 to -240Reports vary; some indicate sensitivity, others claim impurities are the cause.[1][5]Intermediate stability profile.[1]
p-Acetamidothis compoundp-ABSA~150-160-195 to -215Generally considered a safer alternative.Higher thermal stability compared to many other sulfonyl azides.[5][6]
Imidazole-1-sulfonyl azide HClISA·HCl~150 (violent decomp.)Not specifiedSensitive, similar to RDX.[3]Hygroscopic; can form hydrazoic acid upon storage.[3][19]
Imidazole-1-sulfonyl azide H₂SO₄ISA·H₂SO₄~131Not specifiedInsensitive to impact.[3]Significantly safer to handle than the HCl salt.[3]

Data compiled from multiple sources and analytical methods (primarily DSC); values should be considered approximate.[3][5][6]

Experimental Protocols

WARNING: These procedures must only be carried out by trained personnel in a controlled laboratory environment with all required safety measures (fume hood, blast shield, PPE) in place.

Protocol 1: General Safe Handling of Sulfonyl Azides
  • Preparation: Before starting, ensure a blast shield is in place and a suitable quenching agent (e.g., a solution of sodium nitrite (B80452) for inorganic azides, or triphenylphosphine (B44618) for organic azides) and an ice bath are readily accessible.

  • Dispensing: When weighing solid sulfonyl azides, use plastic or ceramic spatulas on disposable weighing paper.[17] Never use metal spatulas.[7]

  • Addition: If adding the azide as a solid, do so slowly in small portions. If adding as a solution, use a dropping funnel for slow, controlled addition. Monitor the reaction temperature closely with a thermometer.

  • Workup: After the reaction is complete, cautiously quench any residual azide before proceeding with the workup. Avoid using halogenated solvents like dichloromethane or chloroform.[4]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled waste container.[4] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[7][10] Consult your institution's EHS for specific disposal procedures.

Protocol 2: 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer

This protocol describes the in situ generation of the diazo transfer reagent, avoiding the isolation of a hazardous sulfonyl azide. It is adapted from procedures for diazo transfer to active methylene (B1212753) compounds.[11][12][13][20]

  • Prepare SAFE Cocktail: In a separate flask in the fume hood, prepare an aqueous solution of sodium azide, m-carboxybenzenesulfonyl chloride, and potassium carbonate.[20] This mixture generates the active diazo transfer reagent in situ.

  • Substrate Preparation: In the main reaction flask, dissolve the active methylene substrate in a suitable solvent (e.g., acetonitrile/water).

  • Reaction: Add the freshly prepared SAFE cocktail to the substrate solution in a controlled manner. Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, the desired diazo compound can typically be isolated by extraction.[20] This method avoids handling concentrated sulfonyl azides and is suitable for parallel synthesis.[13]

Visualizations

RiskAssessment cluster_prep Phase 1: Pre-Experiment Assessment cluster_planning Phase 2: Procedural Planning cluster_decision Phase 3: Final Go/No-Go start Identify Need for Sulfonyl Azide lit_review Literature & SDS Review (Stability Data, Known Hazards) start->lit_review struct_eval Structural Evaluation (C/N Ratio, Rule of Six) lit_review->struct_eval alt_eval Consider Safer Alternatives (e.g., SAFE Protocol, ISA·H₂SO₄) struct_eval->alt_eval scale Determine Reaction Scale (Start <1g) alt_eval->scale controls Select Engineering Controls (Fume Hood, Blast Shield) scale->controls ppe Define Required PPE (Face Shield, Gloves) controls->ppe waste Plan Waste Quenching & Disposal Route ppe->waste decision Is Risk Acceptable? waste->decision proceed Proceed with Experiment decision->proceed Yes stop STOP Re-evaluate Protocol or Choose Alternative decision->stop No

Caption: Risk assessment workflow for experiments involving sulfonyl azides.

DecompositionPathway sulfonyl_azide Sulfonyl Azide (R-SO₂-N₃) nitrene Sulfonyl Nitrene (R-SO₂-N) sulfonyl_azide->nitrene Decomposition n2 Nitrogen Gas (N₂) sulfonyl_azide->n2 energy Energy Input (Heat, Light, Shock) energy->sulfonyl_azide rearrangement Rearrangement / Insertion Products nitrene->rearrangement ExperimentalWorkflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Cleanup prep_ppe 1. Don PPE (Lab Coat, Goggles, Face Shield) prep_hood 2. Prepare Fume Hood (Lower Sash, Place Blast Shield) reagents 3. Weigh Reagents (Use Plastic Spatula) prep_hood->reagents assembly 4. Assemble Glassware (Ensure Proper Stirring) addition 5. Controlled Addition of Azide Reagent monitor 6. Monitor Reaction (Temp., Visual Cues) quench 7. Quench Residual Azide (If Necessary) monitor->quench purify 8. Purify Product (Avoid Distillation/ Rotovap Heat) waste 9. Dispose of Waste in Designated Container

References

Technical Support Center: Optimization of Benzenesulfonyl Azide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for benzenesulfonyl azide (B81097) coupling. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of benzenesulfonyl azide?

This compound is a versatile reagent used in various organic syntheses, including the formation of sulfonamides and other nitrogen-containing compounds. Its reactivity is centered around the azide functional group, which can undergo thermal or photochemical decomposition to generate a highly reactive sulfonylnitrene intermediate. This intermediate can then participate in a range of reactions, including cycloadditions and nitrogen-atom transfer reactions.

Q2: What are the key parameters to consider when optimizing a this compound coupling reaction?

The success of a this compound coupling reaction is highly dependent on several factors. Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The nature of the coupling partner and the presence of any catalysts also play a crucial role.

Q3: Are there any safety precautions I should take when working with benzenesulfonyl azides?

Yes, sulfonyl azides are potentially hazardous due to their propensity for explosive decomposition under certain conditions, such as heat or shock.[1] It is crucial to handle these reagents with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood. Whenever possible, consider generating the azide in situ to avoid isolation and handling of the pure compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions.

Issue 1: Low or No Product Yield

Q: My reaction is showing a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common problem that can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the issue.

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry: Ensure that the this compound and the coupling partner are pure and have not degraded. Confirm the stoichiometry of all reactants.

  • Optimize the Base: The choice of base is critical. For instance, in the coupling of benzenesulfonyl azides with proline, strong organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to be highly effective, while inorganic bases like KOH and Cs2CO3 resulted in little to no product.[2][3]

  • Optimize the Solvent: The solvent can significantly influence the reaction outcome. In some cases, the solvent can also act as a reactant. For example, 1,2-dichloroethane (B1671644) (DCE) has been used as both a solvent and a reactant in a one-pot N-sulfonylation and esterification.[2][3][4][5][6] Experiment with different solvents of varying polarity.

  • Optimize Temperature and Reaction Time: Temperature plays a crucial role. For the coupling with proline, a reaction temperature of 60 °C was found to be optimal, with lower or higher temperatures leading to a decrease in yield.[3] Similarly, the reaction time needs to be optimized; insufficient time may lead to incomplete conversion, while prolonged reaction times can lead to byproduct formation.[3]

  • Consider a Catalyst: For certain coupling reactions, a catalyst may be necessary. For example, copper and palladium catalysts are commonly used in various cross-coupling reactions to synthesize sulfonamides.[5]

Issue 2: Formation of Multiple Products or Byproducts

Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What could be the cause and how can I improve the selectivity?

A: The formation of byproducts can arise from decomposition of the starting materials or side reactions.

byproduct_formation_troubleshooting start Byproduct Formation check_temp Lower Reaction Temperature start->check_temp check_reagent_purity Verify Reagent Purity check_temp->check_reagent_purity No Improvement success Increased Selectivity check_temp->success Improvement sub_temp High temperatures can cause decomposition of this compound. check_temp->sub_temp modify_conditions Modify Reaction Conditions (e.g., inert atmosphere, different base) check_reagent_purity->modify_conditions Reagents are Pure check_reagent_purity->success Improvement sub_purity Impurities in starting materials can lead to side reactions. check_reagent_purity->sub_purity modify_conditions->success Improvement sub_conditions Oxygen can promote side reactions. Base might be reacting with other functional groups. modify_conditions->sub_conditions

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Lower the Reaction Temperature: this compound can decompose at elevated temperatures to form highly reactive nitrene intermediates, which can lead to a variety of side products.[2] Running the reaction at a lower temperature may improve selectivity.

  • Verify Reagent Purity: Impurities in the starting materials can act as catalysts for side reactions or participate in unwanted coupling processes.

  • Modify Reaction Conditions:

    • Inert Atmosphere: If oxidation is a suspected side reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Choice of Base: A base that is too strong or too nucleophilic might react with other functional groups present in the starting materials. A screen of different bases might be necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Coupling of p-Toluenesulfonyl Azide with Proline

The following data is adapted from a study on the base-mediated coupling of p-toluenesulfonyl azide (1a) with proline (2a).[2][3]

EntryBaseTemperature (°C)Time (h)Yield (%)
1KOH606trace
2Cs₂CO₃606n.r.
3DBU 60 6 88
4NaHCO₃606n.r.
5DBU40646
6DBU80680
7DBU602n.r.
8DBU60474
9DBU60886

n.r. = no reaction

Key Takeaway: For this specific reaction, DBU is a superior base, and the optimal conditions are 60 °C for 6 hours.

Table 2: Effect of Substituents on this compound in the Coupling with Proline

This table summarizes the yields obtained with various substituted benzenesulfonyl azides under the optimized conditions (DBU, 60 °C, 6h in DCE).[3]

EntrySubstituent on this compoundPositionYield (%)
14-Methylpara88
24-tert-Butylpara84
34-Methoxypara85
44-Fluoropara83
54-Chloropara80
64-Bromopara78
74-CF₃para79
82-Methylortho70
93-Methylmeta78

Key Takeaway: The reaction tolerates both electron-donating and electron-withdrawing groups on the benzene (B151609) ring, with slightly higher yields observed for electron-donating groups.[3]

Experimental Protocols

General Procedure for the Base-Mediated Coupling of this compound with Proline

The following protocol is based on the optimized conditions reported by Liu et al.[2][3]

Materials:

  • Substituted this compound (0.2 mmol, 1.0 equiv)

  • Proline (0.3 mmol, 1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the substituted this compound (0.2 mmol), proline (0.3 mmol), and DBU (0.2 mmol).

  • Add 1,2-dichloroethane (2.0 mL) to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Caption: General experimental workflow for the coupling reaction.

References

Technical Support Center: Purification of Products from Benzenesulfonyl Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving benzenesulfonyl azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving benzenesulfonyl azide?

Common impurities include unreacted starting materials, the benzenesulfonamide (B165840) by-product, and residual this compound.[1][2] Depending on the reaction conditions, side products from decomposition of the azide or reactions with the solvent can also be present.[3] In the synthesis of certain pharmaceuticals, organic azido (B1232118) impurities can be a significant concern due to their potential mutagenicity.[4]

Q2: How can I remove the benzenesulfonamide by-product from my reaction mixture?

The benzenesulfonamide by-product can often be removed by trituration with a suitable solvent mixture, such as ether/petroleum ether, followed by filtration.[1] For many products, standard flash column chromatography is also effective in separating the desired product from the sulfonamide.[2][5][6] An aqueous base wash during the workup can also help to remove acidic impurities, which may include the sulfonamide.[7][8]

Q3: My desired product is a diazo compound. What are the best practices for its purification?

Diazo compounds can be sensitive, and care should be taken during their purification.[9] Flash chromatography on silica (B1680970) gel is a widely used method for purifying diazo compounds.[1][9][10] It is often recommended to use a gradient elution, for example, from 0% to 100% ethyl acetate (B1210297) in hexanes.[9] To minimize decomposition on silica gel, which can be acidic, the silica can be deactivated by pre-flushing the column with a solvent system containing 1-3% triethylamine (B128534).[11] For thermally unstable diazo compounds, it is crucial to avoid high temperatures during solvent removal.

Q4: Can I use recrystallization to purify my product?

Yes, recrystallization can be a very effective purification technique, especially for solid products, and can often achieve higher purity than column chromatography.[1][12] It is important to choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[12][13] For instance, p-acetamidothis compound can be recrystallized from toluene.[1]

Q5: What is a standard extractive work-up procedure for a this compound reaction?

A typical extractive work-up involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed sequentially with an aqueous basic solution (like 5% sodium bicarbonate) to remove acidic impurities, water, and finally brine.[5][6][7][8] The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product After Purification
Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.
Product Decomposition on Silica Gel - Deactivate the silica gel by running a solvent system containing a small amount of triethylamine (1-3%) through the column before loading your sample.[11] - Minimize the time the compound spends on the column by using flash chromatography with appropriate pressure and a well-chosen solvent system for a faster elution.[14]
Loss of Product During Extraction - Ensure the pH of the aqueous layer is appropriate to prevent your product from partitioning into it, especially if it has acidic or basic functionality. - Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.[15] - Back-extract the aqueous washes with fresh organic solvent to recover any dissolved product.[7]
Product is Volatile When removing the solvent under reduced pressure, use a lower temperature and be careful not to leave it on the rotary evaporator for an extended period after the solvent has evaporated.
Issue 2: Product is Contaminated with Benzenesulfonamide By-product After Chromatography
Possible CauseTroubleshooting Steps
Co-elution of Product and By-product - Optimize the solvent system for your flash chromatography. A less polar solvent system might increase the separation between your product and the more polar sulfonamide. Running a gradient elution can also improve separation.[11] - If the product is a solid, consider recrystallization as an alternative or additional purification step.[12]
Overloading the Column - Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. - Ensure the sample is loaded onto the column in a minimal amount of solvent to get a narrow band at the start of the chromatography.[14]
Issue 3: Difficulty in Removing Unreacted this compound
Possible CauseTroubleshooting Steps
This compound is Stable Under Work-up Conditions - this compound can be hydrolyzed with a dilute aqueous base. Ensure your extractive work-up includes a thorough wash with a solution like sodium bicarbonate.[7] - If the azide persists, consider its reactivity. For example, if the desired product is stable to reducing conditions, a mild reducing agent could be used to convert the azide to the more easily removable sulfonamide. Caution: This approach requires careful consideration of the compatibility with your product.
Co-elution with the Product Optimize the chromatography conditions as described in the previous section. This compound is generally less polar than the corresponding sulfonamide.

Experimental Protocols

Protocol 1: General Extractive Work-up
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., acetonitrile, THF), dilute the mixture with a larger volume of water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[5][6][15]

  • Combine the organic layers.

  • Wash the combined organic layer with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.[7]

  • Wash the organic layer with water, followed by a wash with brine to aid in the removal of water.

  • Dry the organic layer over anhydrous sodium sulfate.[5][6]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Select an appropriate solvent system by running TLC plates. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.[14]

  • Pack a glass column with silica gel in the chosen non-polar solvent.

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice for loading).[14]

  • Carefully load the sample onto the top of the silica gel.

  • Add a thin layer of sand on top of the sample to prevent disturbance.

  • Elute the column with the chosen solvent system, applying positive pressure to achieve a fast flow rate.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[16]

  • For further crystal growth, the flask can be placed in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

Table 1: Yields of Proline-Derived Benzenesulfonamides [5][6]

EntrySubstituent on this compoundProductYield (%)
14-Methyl2-Chloroethyl tosylprolinate88
2Unsubstituted2-Chloroethyl (phenylsulfonyl)prolinate85
34-tert-Butyl2-Chloroethyl ((4-(tert-butyl)phenyl)sulfonyl)prolinate86
44-Methoxy2-Chloroethyl ((4-methoxyphenyl)sulfonyl)prolinate84
54-Fluoro2-Chloroethyl ((4-fluorophenyl)sulfonyl)prolinate81
64-Cyano2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate78
73-Bromo2-Chloroethyl ((3-bromophenyl)sulfonyl)prolinate78
82-Bromo2-Chloroethyl ((2-bromophenyl)sulfonyl)prolinate76

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture ExtractiveWorkup Extractive Work-up (Aqueous Wash) ReactionMixture->ExtractiveWorkup Concentration1 Concentration ExtractiveWorkup->Concentration1 CrudeProduct Crude Product Concentration1->CrudeProduct IsSolid Is Product a Solid? CrudeProduct->IsSolid Chromatography Flash Column Chromatography IsSolid->Chromatography No / Impure Solid Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for products from this compound reactions.

TroubleshootingPurification Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Decomposition Product Decomposition? LowYield->Decomposition Yes LossInWorkup Loss During Work-up? LowYield->LossInWorkup No CoElution Co-elution in Chromatography? ImpureProduct->CoElution Yes RecrystallizationOption Is Recrystallization an Option? ImpureProduct->RecrystallizationOption No DeactivateSilica Deactivate Silica Gel Decomposition->DeactivateSilica OptimizeExtraction Optimize Extraction (e.g., back-extraction) LossInWorkup->OptimizeExtraction OptimizeSolvent Optimize Solvent System (e.g., gradient elution) CoElution->OptimizeSolvent PerformRecrystallization Perform Recrystallization RecrystallizationOption->PerformRecrystallization

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Benzenesulfonyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzenesulfonyl azide (B81097). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the use of benzenesulfonyl azide, with a focus on troubleshooting common side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound (PhSO₂N₃) is a versatile reagent in organic synthesis. Its main applications include:

  • Diazo Transfer Reactions: It is widely used to introduce a diazo group (=N₂) to active methylene (B1212753) compounds, forming valuable α-diazo carbonyl compounds.[1]

  • Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkenes and alkynes to synthesize various nitrogen-containing heterocyclic compounds, such as triazoles.

  • Nitrene Transfer Reactions: Upon thermal or photochemical decomposition, it can form a sulfonylnitrene intermediate, which can undergo various reactions like C-H insertion and aziridination.

Q2: What are the main safety concerns associated with this compound?

This compound and other sulfonyl azides are energetic compounds and can be explosive.[1][2] They are sensitive to heat, shock, and friction.[2] Crude this compound, in particular, can detonate violently upon heating. It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[2][3] Due to these safety concerns, alternatives like polymer-supported this compound or in situ generation protocols (e.g., the 'SAFE' protocol) have been developed to enhance safety.[1][4][5][6]

Q3: What are the most common byproducts observed in reactions with this compound?

The most common byproduct in diazo transfer reactions is benzenesulfonamide (B165840) (PhSO₂NH₂) .[7] In cycloaddition reactions with alkynes, side reactions can lead to the formation of amide derivatives via a ketenimine intermediate instead of the desired triazole.[8]

Q4: How should this compound be stored?

This compound should be stored in a cool, dry, and well-ventilated area away from heat, light, and sources of ignition.[3][9] It should be kept in a tightly sealed container.[3] For organic azides, storage at low temperatures (e.g., -18°C) and in the absence of light is recommended, especially for smaller, less stable derivatives.[9]

Troubleshooting Guides

Issue 1: Low Yield of Diazo Compound in Diazo Transfer Reactions

Problem: The yield of the desired α-diazo carbonyl compound is low, and a significant amount of a white precipitate, identified as benzenesulfonamide, is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reaction with the base: The base used to deprotonate the active methylene compound can also react with this compound to form benzenesulfonamide.- Optimize the base: The choice of base is critical. While strong bases are needed to deprotonate less acidic methylene compounds, they can also promote side reactions. Consider using a weaker, non-nucleophilic base if possible. Triethylamine (B128534) is a common choice, but for some substrates, stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be necessary.[10][11] A comparative study of different bases for your specific substrate is recommended.
Moisture in the reaction: Water can react with this compound, especially under basic conditions, to produce benzenesulfonamide.- Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Slow diazo transfer: If the diazo transfer step is slow, the competing decomposition of the azide has more time to occur.- Optimize reaction temperature: While higher temperatures can accelerate the reaction, they can also promote the decomposition of the azide. The reaction is often carried out at 0°C to room temperature.[7] Careful optimization of the temperature for your specific system is recommended.
Incorrect stoichiometry: An excess of the base or this compound can lead to increased byproduct formation.- Adjust stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of this compound and the base. A large excess should be avoided.
Issue 2: Formation of Amide Byproduct in Cycloaddition Reactions with Alkynes

Problem: Instead of the expected 1,2,3-triazole, the major product is an amide.

Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Ketenimine intermediate formation: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the initially formed 5-cuprated triazole intermediate can be unstable with electron-deficient azides like this compound. This intermediate can undergo cleavage of the N1-N2 bond to form a ketenimine species, which is then hydrolyzed to an amide upon workup.[8]- Use a stabilizing ligand: The use of a suitable ligand for the copper(I) catalyst, such as a prolinamide-based ligand, can stabilize the 5-cuprated triazole intermediate and inhibit the cleavage to the ketenimine, thus favoring the formation of the desired triazole product.[8] - Control reaction conditions: The reaction is often sensitive to the solvent and temperature. Anhydrous conditions and lower temperatures might disfavor the ketenimine pathway.

Data Presentation

Table 1: Influence of Base on the Yield of 2-Chloroethyl Tosylprolinate [10]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUDCE60688
2DBUCH₃CN60656
3DBUTHF60662
4DBUToluene60645
5Et₃NDCE601235
6K₂CO₃DCE6012No Reaction

Reaction of p-toluenesulfonyl azide with proline.

Experimental Protocols

Protocol 1: Diazo Transfer to a β-Ketoester using this compound

This protocol describes a general procedure for the synthesis of an α-diazo-β-ketoester.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equiv.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent is removed under reduced pressure to yield the crude α-diazo-β-ketoester, which can be purified by column chromatography on silica (B1680970) gel if necessary.[7]

Troubleshooting Note: If a significant amount of benzenesulfonamide precipitates, it can often be removed by filtration before the aqueous workup. The solubility of benzenesulfonamide is low in many organic solvents but can be removed by washing the organic layer with a dilute aqueous base.[12]

Visualizations

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BKE β-Ketoester Enolate Enolate BKE->Enolate - H+ Base Base (e.g., Et3N) ProtonatedBase Protonated Base Base->ProtonatedBase + H+ BSA This compound Intermediate Tetraazene Intermediate BSA->Intermediate Enolate->Intermediate + this compound Diazo α-Diazo-β-ketoester Intermediate->Diazo - Benzenesulfonamide Sulfonamide Benzenesulfonamide (Byproduct) Intermediate->Sulfonamide

Caption: Mechanism of Diazo Transfer and Benzenesulfonamide Byproduct Formation.

Troubleshooting_Workflow Start Low Yield of Diazo Product? CheckPrecipitate White Precipitate Observed? Start->CheckPrecipitate Cause_Base Probable Cause: Reaction with Base/Moisture CheckPrecipitate->Cause_Base Yes NoPrecipitate No Significant Precipitate CheckPrecipitate->NoPrecipitate No Solution_Optimize Solution: 1. Optimize Base (weaker, non-nucleophilic) 2. Ensure Anhydrous Conditions 3. Optimize Temperature Cause_Base->Solution_Optimize Cause_SlowReaction Probable Cause: Slow Diazo Transfer NoPrecipitate->Cause_SlowReaction Solution_Temp Solution: Carefully Increase Temperature or prolong reaction time Cause_SlowReaction->Solution_Temp

Caption: Troubleshooting Workflow for Low Yield in Diazo Transfer Reactions.

References

Effect of solvent polarity on benzenesulfonyl azide reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of solvent polarity on the outcomes of reactions involving benzenesulfonyl azide (B81097) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect benzenesulfonyl azide reactions?

A1: Solvent polarity is a critical parameter that can significantly influence the reaction pathway, mechanism, and product distribution. For instance, in 1,3-dipolar cycloaddition reactions, polar aprotic solvents like DMF can enhance reactivity.[1] Conversely, for reactions of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne, increasing solvent polarity can shift the equilibrium from a triazole intermediate to a diazo compound.[1][2] The choice of solvent can therefore be used to control reaction outcomes.

Q2: Which solvents are typically used for the synthesis of benzenesulfonyl azides?

A2: The synthesis of benzenesulfonyl azides from sulfonyl halides and sodium azide is commonly performed in a variety of solvents. These include aqueous acetone (B3395972), ethanol-water, and methanol-water mixtures.[1] Acetonitrile (B52724) is also a solvent of choice due to its compatibility and ability to dissolve reactants.[3] Other systems, such as hexane (B92381) with a phase transfer catalyst, have also been successfully employed.[4]

Q3: Does solvent polarity significantly impact the formation of sulfonylnitrene intermediates?

A3: Not always. While solvent effects can be profound in many cases, computational studies on the reaction of this compound with oxabicyclic alkenes suggest a minimal solvent effect on the nitrene formation pathway. One study indicated that 1,4-dioxane (B91453) only marginally reduces the activation barrier for the dinitrogen cleavage from this compound.[1][5]

Q4: Can changing the solvent alter the final product of a reaction?

A4: Yes, dramatically. A key example is the reaction between substituted benzenesulfonyl azides and N,N-diethylaminoprop-1-yne. In solution, the resulting products can exist in a temperature- and solvent-dependent equilibrium between a cyclic triazole and an open-chain α-diazo amidine.[2] Increasing the polarity of the solvent shifts the equilibrium in favor of the diazo compound.[2] This demonstrates how solvent choice is a powerful tool for directing the reaction towards a desired product.

Troubleshooting Guides

Q: My reaction is sluggish or not proceeding to completion. Could the solvent be the issue?

A: Yes, the solvent plays a crucial role in reaction kinetics.

  • Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent. For example, the low solubility of sodium azide in some organic solvents can lead to long reaction times.[3]

  • Polarity Mismatch: For reactions involving polar intermediates or transition states, such as 1,3-dipolar cycloadditions, a polar aprotic solvent like DMF, DMSO, or acetonitrile can accelerate the reaction.[1][6] In contrast, a nonpolar solvent may slow it down considerably.

  • Specific Solvent Effects: Some reactions have very specific solvent requirements. For the base-mediated coupling of benzenesulfonyl azides with proline, 1,2-dichloroethane (B1671644) (DCE) was found to be critical, with solvents like acetonitrile or dichloromethane (B109758) failing to yield the desired product.[7][8]

Q: I am observing a mixture of products. How can solvent polarity help improve selectivity?

A: Solvent polarity can be adjusted to favor one reaction pathway over another, thereby increasing selectivity.

  • Equilibrium Control: As detailed in the FAQ section, if your product can exist as a mixture of tautomers (e.g., triazole and diazo amidine), altering the solvent polarity can shift the equilibrium to favor one isomer.[2] Refer to the data in Table 1 to guide your solvent choice.

  • Competing Pathways: For reactions with competing pathways, such as cycloaddition versus C-H amination, the solvent can stabilize one transition state more than the other. A systematic screening of solvents with varying polarity is recommended.

Q: My reaction yield is low. What are my solvent options?

A: Low yield can often be improved by screening different solvents. The optimal solvent depends heavily on the specific reaction type. For the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click" reaction), solvent choice has a significant impact on yield, as shown in the table below.

Data Presentation: Quantitative Solvent Effects

Table 1: Effect of Solvent Polarity on Triazole vs. Diazo Amidine Equilibrium (Qualitative summary based on findings from the reaction of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne[2])

Solvent Polarity Predominant Species
Low (e.g., Nonpolar solvents) 1,2,3-Triazole

| High (e.g., Polar solvents) | α-Diazo Amidine |

Table 2: Yield of 2-chloroethyl (phenylsulfonyl)prolinate Derivatives in DCE (Data from a study on the base-mediated coupling of substituted benzenesulfonyl azides with proline in 1,2-dichloroethane (DCE) at 60°C[7][8])

Substituent on this compound Yield (%)
4-Methyl (p-toluenesulfonyl azide) 88
4-tert-Butyl 86
4-Methoxy 84
4-Fluoro 81
4-Chloro 83
4-Bromo 80
4-Cyano 78

| 3-Bromo | 78 |

Table 3: Comparison of Solvents in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Data from a study reacting benzyl (B1604629) azide and phenylacetylene[9][10])

Solvent Yield (%)
Cyrene™ High
γ-valerolactone (GVL) High
Dichloromethane (DCM) Moderate
1,4-Dioxane Moderate
Ethyl levulinate (EtLev) Moderate
Methyl levulinate (MeLev) Moderate
N,N-Dimethylformamide (DMF) Low
N-Methyl-2-pyrrolidone (NMP) Low
Dimethyl sulfoxide (B87167) (DMSO) Low

| 2-Methyltetrahydrofuran (2-MeTHF) | Low |

Diagrams and Workflows

G cluster_0 start Reaction Issue Identified (Low Yield / Selectivity) check_sol Is Solvent System Optimal? start->check_sol screen_sol Perform Solvent Screen (Polar Aprotic, Polar Protic, Nonpolar) check_sol->screen_sol No / Unsure optimize Optimize Other Parameters (Temp, Conc., Catalyst) check_sol->optimize Yes analyze Analyze Results: Yield, Purity, Byproducts screen_sol->analyze analyze->optimize Improvement Observed fail Consult Further Literature or Support analyze->fail No Improvement success Problem Resolved optimize->success

Caption: Troubleshooting workflow for this compound reactions.

G Solvent Influence on Product Equilibrium cluster_0 Reaction System cluster_1 Solvent Environment A 1,2,3-Triazole (Cyclic Product) B α-Diazo Amidine (Open-Chain Tautomer) A->B Equilibrium LowP Low Polarity Solvent (e.g., Toluene, Hexane) LowP->A Shifts Equilibrium Towards Triazole HighP High Polarity Solvent (e.g., DMSO, Acetonitrile) HighP->B Shifts Equilibrium Towards Diazo Compound

Caption: Solvent polarity shifts the product equilibrium.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidothis compound

This protocol is adapted from a procedure for synthesizing 4-acetamidothis compound, a common diazo-transfer reagent.[11]

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-acetamidobenzenesulfonyl chloride (0.39 mmol), sodium azide (0.17 g), and N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Conditions: Seal the flask and place it in a temperature-controlled shaker bath at 70°C for 4 hours.

  • Workup and Isolation: After the reaction is complete, add acetone to the reaction mixture to precipitate a white solid.

  • Purification: Filter the solid and wash it with ethanol (B145695) to obtain the crude 4-acetamidothis compound. Further purification can be performed if necessary.

Protocol 2: Base-Mediated Coupling of p-Toluenesulfonyl Azide with Proline

This protocol is based on a reported synthesis of proline-derived benzenesulfonamides where 1,2-dichloroethane serves as both the solvent and a reactant.[7][8]

  • Reaction Setup: In a sealed tube, combine p-toluenesulfonyl azide (0.2 mmol) and proline (0.3 mmol).

  • Solvent and Base Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture in the sealed tube under an air atmosphere at 60°C for 6 hours.

  • Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica (B1680970) gel chromatography to afford the desired 2-chloroethyl tosylprolinate.

Safety and Handling

Q: What are the primary safety hazards associated with benzenesulfonyl azides?

A: Benzenesulfonyl azides, like other organic azides, are energetic compounds and can be explosive.[11][12] They can be sensitive to heat, shock, and friction.[13] For example, p-toluenesulfonyl azide is noted to have shock sensitivity comparable to tetryl.[4] It is crucial to handle these compounds with extreme care.

  • Always work in a well-ventilated fume hood.[13]

  • Use a blast shield.[13][14]

  • Avoid using metal spatulas or ground glass joints, which can cause friction and initiate decomposition.[14][15]

  • Work on the smallest scale possible.[14]

  • Never heat azides unless it is a controlled part of a documented reaction procedure.

Q: Are there specific solvents that should be avoided when working with azides?

A: Yes. Halogenated solvents like dichloromethane and chloroform (B151607) should be avoided when working with inorganic azides (e.g., sodium azide), as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.[13][15] While some published procedures for organic azides use solvents like 1,2-dichloroethane, a thorough risk assessment is mandatory for every new reaction.[7][8] Additionally, never mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[15]

References

Technical Support Center: Optimizing Catalyst Loading for Benzenesulfonyl Azide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing catalyst loading for transformations involving benzenesulfonyl azides. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to streamline your experimental workflow and address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction shows very low conversion or fails to produce the desired product. What are the likely causes and how can I fix this?

    A: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The catalyst may be deactivated or poisoned. Transition metal catalysts, especially copper(I) species used in azide-alkyne cycloadditions, are prone to oxidation to an inactive state.[1]

      • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] If using a copper(II) salt with a reducing agent like sodium ascorbate (B8700270), ensure the reducing agent is fresh.[1] Alternatively, consider using a Cu(I) source directly, but be mindful of its sensitivity to oxidation.[1] For some transformations, the presence of an inhibitor in the starting materials could be the issue; purifying the starting materials may resolve this.[3]

    • Reagent Quality: Benzenesulfonyl azides can be unstable. Their purity and proper storage are crucial for successful reactions.

      • Solution: Use freshly prepared or properly stored benzenesulfonyl azide (B81097). Verify the purity of your starting materials and solvents. Ensure solvents are anhydrous if the reaction is sensitive to water.[3]

    • Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or product inhibition.

      • Solution: Systematically screen the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for your specific substrates.

    • Incorrect Reaction Conditions: Temperature, solvent, and concentration play a significant role.

      • Solution: The literature often provides a good starting point for reaction conditions, but optimization may be necessary.[3] Consider screening different solvents, as solubility and catalyst activity can be highly dependent on the reaction medium.[4]

Issue 2: Formation of Significant Side Products

  • Q: I am observing significant impurities alongside my desired product. What are these side products and how can I minimize their formation?

    A: The formation of side products can complicate purification and lower the yield.[3] Common side reactions with benzenesulfonyl azides include C-H amination and reduction of the azide.

    • Unwanted C-H Amination: In some transition metal-catalyzed reactions, particularly with copper or rhodium, benzenesulfonyl azides can react with C-H bonds to form amination products in addition to the desired transformation (e.g., aziridination).[5]

      • Solution: The choice of catalyst and ligand is critical to steer the reaction towards the desired outcome. Screening different metal catalysts (e.g., Rh, Co, Cu) and ligands can significantly alter the product distribution.[5] Adjusting the catalyst loading may also influence selectivity.

    • Reduction of Azide to Amine: In reactions that use a reducing agent, such as the in-situ formation of Cu(I) from Cu(II) salts in click chemistry, the azide functional group can be reduced to a primary amine.[1]

      • Solution: Use the minimum effective concentration of the reducing agent (e.g., sodium ascorbate).[1] Using a Cu(I) source directly can eliminate the need for a reducing agent altogether.[1]

    • Over-reaction or Degradation: If the reaction is left for too long or at too high a temperature, the desired product may degrade or react further.[3]

      • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction once the starting material is consumed.[3]

Issue 3: Reaction Stalls Before Completion

  • Q: My reaction starts well but stops before all the starting material is consumed. What could be the cause?

    A: A stalling reaction often points to catalyst deactivation or product inhibition.

    • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

      • Solution: Try adding a fresh portion of the catalyst to see if the reaction restarts.[3] For reactions sensitive to oxygen, ensure the inert atmosphere is maintained throughout the reaction.[6]

    • Product Inhibition: As the product concentration increases, it may bind to the catalyst and inhibit its activity.[3]

      • Solution: If feasible for your setup, consider a strategy where the product is removed from the reaction mixture as it forms.[3]

Quantitative Data Summary

The following tables summarize optimization data for specific benzenesulfonyl azide transformations, providing a starting point for experimental design.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Chloroethyl Tosylprolinate [4][7]

EntryBase (1.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1DBUDCE60688
2DBUToluene60645
3DBUCH3CN60662
4DBUDMSO60673
5Et3NDCE60651
6K2CO3DCE60632
7DBUDCE40665
8DBUDCE80688
9DBUDCE60356
10DBUDCE601288

Reaction conditions: p-toluenesulfonyl azide (0.2 mmol), proline (0.3 mmol), base (1.0 equiv), and solvent (2.0 mL) in a sealed tube with an air atmosphere.[7]

Table 2: Substrate Scope for this compound Derivatives [4]

EntrySubstituent on Benzene RingProductYield (%)
14-Me4a88
2H4b85
34-tBu4c84
44-OMe4d86
54-F4e83
64-Cl4f82
74-Br4g80
84-CF34h78
92-CN4i78
103-Me4j81

Reaction conditions: this compound derivative (0.2 mmol), proline (0.3 mmol), DBU (1.0 equiv), and DCE (2.0 mL) at 60 °C for 6 h.[4]

Detailed Experimental Protocols

This section provides a generalized protocol for optimizing catalyst loading in a transition metal-catalyzed reaction of a this compound.

Protocol: Screening Catalyst Loading for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for finding the optimal catalyst loading for a CuAAC "click" reaction.

1. Reagent and Stock Solution Preparation:

  • Prepare a stock solution of your this compound in a suitable solvent (e.g., 10 mM in DMSO/t-BuOH).

  • Prepare a stock solution of your alkyne starting material (e.g., 10 mM in DMSO/t-BuOH).

  • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in deionized water).[1]

  • Prepare a stock solution of a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in deionized water).[1]

  • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).[1]

2. Reaction Setup (Example for a single optimization point):

  • In a reaction vial, add the this compound and alkyne solutions in a 1:1 molar ratio.

  • Add the chosen solvent system (e.g., a mixture of t-BuOH and water).[1]

  • To a separate vial, pre-mix the CuSO₄ solution and the THPTA ligand solution to form the copper-ligand complex.

  • Add the copper-ligand complex to the main reaction vial. The amount added will correspond to the desired catalyst loading (e.g., for 1 mol%, add 0.01 equivalents relative to the limiting reagent).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[1]

3. Catalyst Loading Screening:

  • Set up a series of parallel reactions as described in step 2.

  • Vary the amount of the copper-ligand complex added to each vial to achieve different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Ensure all other parameters (substrate concentration, temperature, solvent ratio) are kept constant across all reactions.

4. Reaction Monitoring and Work-up:

  • Allow the reactions to proceed at room temperature or with gentle heating.

  • Monitor the progress of each reaction by TLC or LC-MS at regular time intervals (e.g., 1h, 4h, 12h, 24h).

  • Once a reaction is deemed complete (or has reached a plateau), quench it appropriately.

  • Perform a standard work-up procedure, which may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

5. Analysis and Purification:

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and yield.

  • Purify the product from the optimal reaction condition using column chromatography on silica (B1680970) gel.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing your experiments.

experimental_workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents & Stock Solutions setup_rxns Set Up Parallel Reactions (Varying Catalyst Loading) prep_reagents->setup_rxns run_rxns Run Reactions Under Inert Atmosphere monitor Monitor Progress (TLC, LC-MS) run_rxns->monitor workup Quench & Work-up monitor->workup analyze Analyze Crude Product (Yield, Purity) workup->analyze decision Optimal Loading Found? analyze->decision purify Purify Product decision->setup_rxns No, Refine Range decision->purify Yes

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_yield start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stable? check_catalyst->check_reagents Yes action_catalyst Use Inert Atmosphere Use Fresh Reducing Agent Add Fresh Catalyst Portion check_catalyst->action_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes action_reagents Purify Starting Materials Use Fresh/Anhydrous Solvents Verify Azide Integrity check_reagents->action_reagents No final_outcome Re-evaluate Reaction Scope check_conditions->final_outcome Yes action_conditions Screen Temperature Screen Solvents Optimize Catalyst Loading check_conditions->action_conditions No

Caption: Troubleshooting decision tree for low product yield.

reaction_mechanism Plausible Mechanism for Base-Mediated Sulfonylation-Esterification [4] proline Proline prolinate Prolinate Anion (A) proline->prolinate + DBU dbu DBU (Base) intermediate_b Anhydride Intermediate (B) prolinate->intermediate_b + this compound azide Benzenesulfonyl Azide intermediate_c Tosylproline (C) intermediate_b->intermediate_c Intermolecular Ester Exchange intermediate_d Deprotonated Intermediate (D) intermediate_c->intermediate_d + DBU product Final Ester Product intermediate_d->product + DCE (Esterification) dce 1,2-Dichloroethane (DCE)

Caption: Plausible reaction mechanism for proline transformations.[4]

References

Technical Support Center: Scaling Up Reactions with Benzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl azide (B81097), particularly in the context of scaling up reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with scaling up reactions involving benzenesulfonyl azide?

A1: The primary hazards when scaling up reactions with this compound are its potential for explosive decomposition and the formation of highly toxic and explosive hydrazoic acid (HN₃).[1][2][3] this compound is sensitive to heat, shock, and friction.[1][4] Incompatible materials, such as heavy metals and certain solvents, can also lead to hazardous situations.[1][5]

Q2: What are the critical safety precautions to take before starting a scale-up experiment with this compound?

A2: Before any scale-up, a thorough risk assessment is mandatory.[6][7] Key precautions include:

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. For larger scales, a face shield and blast shield are essential.[1][7]

  • Controlled Environment: Conduct all operations in a certified chemical fume hood, ensuring it is free of unnecessary equipment.[1][6]

  • Material Handling: Avoid using metal spatulas or stir bars to prevent the formation of shock-sensitive metal azides.[1][8] Use plastic or ceramic utensils instead.[7]

  • Solvent Choice: Avoid halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive compounds with azides.[1][8]

  • Temperature Control: Implement a reliable system for monitoring and controlling the reaction temperature to prevent thermal runaway.[8]

Q3: Are there safer alternatives to this compound for large-scale diazo transfer reactions?

A3: Yes, several safer alternatives have been developed to mitigate the risks associated with this compound. These include:

  • p-Acetamidothis compound (p-ABSA): This reagent is generally more thermally stable than other sulfonyl azides.[4][9]

  • Polymer-supported this compound: This solid-supported reagent offers improved safety and simplifies purification through filtration.[10][11]

  • In situ generation methods: Protocols like the 'Sulfonyl-Azide-Free' (SAFE) diazo transfer generate the reactive agent in the reaction mixture, avoiding the isolation and handling of bulk sulfonyl azides.[12]

  • Continuous flow processing: This technique minimizes the amount of hazardous material present at any one time, significantly improving the safety of the process.[13][14][15]

Q4: How can I effectively remove the benzenesulfonamide (B165840) byproduct during workup at a larger scale?

A4: The removal of the benzenesulfonamide byproduct can be challenging due to its physical properties. Strategies for removal include:

  • Extraction: Utilizing a basic aqueous wash can help to deprotonate and dissolve the sulfonamide, facilitating its removal from the organic phase.

  • Precipitation/Crystallization: In some cases, the byproduct may precipitate from the reaction mixture upon cooling or addition of an anti-solvent, allowing for removal by filtration.

  • Chromatography: While less ideal for very large scales, column chromatography can be effective for purification.[7]

  • Alternative Reagents: Using reagents like methanesulfonyl azide can be advantageous as its sulfonamide byproduct is more water-soluble, simplifying extractive workup.[16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is sluggish or incomplete at larger scale. 1. Inefficient mixing or mass transfer. 2. Poor heat transfer leading to lower than optimal reaction temperature. 3. Degradation of the azide reagent.1. Improve agitation with a more powerful overhead stirrer. Consider a baffled reactor for better mixing. 2. Ensure the heating mantle or bath has sufficient power for the larger volume. Monitor the internal reaction temperature. 3. Use freshly prepared or properly stored this compound. Consider using a more stable alternative like p-ABSA.
Formation of significant byproducts. 1. Localized overheating leading to decomposition of the azide or product. 2. Presence of impurities in starting materials or solvents. 3. Reaction with solvent or other components.1. Improve stirring and control the rate of addition of reagents to manage the exotherm.[6] 2. Use high-purity, dry solvents and reagents. 3. Ensure the chosen solvent is inert under the reaction conditions.
Difficulty in isolating the product. 1. Product is an oil and difficult to crystallize. 2. Emulsion formation during aqueous workup. 3. Co-crystallization of product and byproduct.1. Attempt purification by column chromatography or distillation (with extreme caution and after a thorough safety review). 2. Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite. 3. Optimize crystallization conditions (solvent, temperature). Consider derivatization to a more crystalline solid for purification, followed by deprotection.
Safety concerns during the reaction (e.g., gas evolution, unexpected color change). 1. Onset of thermal decomposition. 2. Formation of unstable intermediates. 3. Reaction with incompatible materials.1. IMMEDIATELY stop heating and prepare for emergency cooling (e.g., ice bath). If the reaction appears to be running away, evacuate the area and alert safety personnel. 2. Re-evaluate the reaction mechanism and conditions. Consider running the reaction at a lower temperature. 3. Ensure all equipment is clean and free of contaminants, especially heavy metals.

Quantitative Data on Diazo Transfer Reagents

The thermal stability of sulfonyl azides is a critical factor in assessing the safety of a process. The following table summarizes key thermal stability data for this compound and some common alternatives.

ReagentOnset of Decomposition (Tonset)Enthalpy of Decomposition (ΔHD)Reference(s)
This compound~120 °C-201 kJ/mol (average for sulfonyl azides)[4][18]
p-Toluenesulfonyl azide (TsN₃)~115 °C-180 kJ/mol[4][18]
p-Acetamidothis compound (p-ABSA)~130 °C-160 kJ/mol[4][18]
Methanesulfonyl azide (MsN₃)~125 °C-210 kJ/mol[4]

Note: These values can vary depending on the experimental conditions (e.g., heating rate, sample purity).

Experimental Protocols

Protocol 1: Scale-Up of a Diazo Transfer Reaction Using p-Acetamidothis compound (p-ABSA)

This protocol describes a general procedure for the diazo transfer to an activated methylene (B1212753) compound (e.g., a β-ketoester) using the safer alternative, p-acetamidothis compound.

Materials:

  • β-Ketoester (1.0 eq)

  • p-Acetamidothis compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (5-10 volumes)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, dissolve the β-ketoester in acetonitrile.

  • Base Addition: Cool the solution to 0 °C using an ice bath and slowly add triethylamine.

  • p-ABSA Addition: In a separate flask, dissolve the p-acetamidothis compound in a minimum amount of acetonitrile. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Risk Assessment & PPE reagents Prepare Reagents & Solvents start->reagents setup Assemble Reactor reagents->setup charge Charge Reactor with Substrate setup->charge cool Cool to 0 °C charge->cool add_base Add Base cool->add_base add_azide Slowly Add this compound Solution add_base->add_azide monitor Monitor Reaction (TLC/LC-MS) add_azide->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end Isolated Product purify->end

Caption: Experimental workflow for a scaled-up reaction with this compound.

safety_decision_tree start Plan to Scale Up Azide Reaction q1 Is a safer alternative reagent available? start->q1 use_alt Use Alternative Reagent (e.g., p-ABSA, polymer-supported) q1->use_alt Yes q2 Can the reaction be run in continuous flow? q1->q2 No use_flow Implement Continuous Flow Process q2->use_flow Yes batch_protocol Develop Strict Batch Protocol q2->batch_protocol No safety_measures Incorporate Enhanced Safety Measures: - Blast Shield - Remote Monitoring - Emergency Quench Plan batch_protocol->safety_measures proceed Proceed with Caution at Smallest Possible Scale safety_measures->proceed

Caption: Decision tree for selecting a safer scale-up strategy.

References

Technical Support Center: Steric Hindrance Effects in Reactions with Substituted Benzenesulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving substituted benzenesulfonyl azides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Cycloaddition Reactions

Q1: My [3+2] cycloaddition reaction between a substituted benzenesulfonyl azide (B81097) and an alkyne is giving a low yield. What are the potential causes related to steric hindrance?

A1: Low yields in these reactions can often be attributed to steric hindrance from bulky substituents on either the benzenesulfonyl azide or the alkyne.

  • Substituents on the this compound: Ortho-substituents on the benzene (B151609) ring can significantly hinder the approach of the azide to the alkyne. For instance, a methyl group in the ortho position (2-position) can lead to a decrease in yield compared to the same group in the para position (4-position)[1][2]. Multi-substituted benzenes, such as those with substituents at the 2, 4, and 6 positions, can show even lower yields[1][2].

  • Substituents on the Alkyne: Similarly, bulky groups on the alkyne can impede the reaction. The spatial arrangement of these groups can prevent the optimal orientation for the cycloaddition to occur[3][4][5].

  • Catalyst Inactivity (for catalyzed reactions): In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. While not directly a steric issue, it is a common cause of low yield[6]. In ruthenium-catalyzed reactions (RuAAC), bulky substituents can influence the formation of the ruthenacycle intermediate, affecting regioselectivity and yield[3][4][5].

Troubleshooting Steps:

  • Modify Substituent Position: If possible, use a this compound with substituents at the meta or para positions to minimize steric clash.

  • Change the Catalyst: For catalyzed reactions, switching from a copper to a ruthenium catalyst (or vice-versa) can sometimes overcome steric issues and alter the regioselectivity of the product[3][4][5].

  • Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary to achieve a reasonable yield. However, be cautious as this can also lead to decomposition of the azide[7].

  • Use a Less Hindered Reaction Partner: If the experimental design allows, using a smaller alkyne or a less substituted this compound can confirm if steric hindrance is the primary issue.

Issue 2: Unexpected Regioselectivity in Cycloaddition Reactions

Q2: I am observing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, or the "wrong" isomer, in my cycloaddition reaction. How does steric hindrance play a role?

A2: Steric hindrance is a critical factor in controlling the regioselectivity of 1,3-dipolar cycloadditions.

  • Huisgen Cycloaddition (Uncatalyzed): In the absence of a catalyst, the reaction often yields a mixture of 1,4- and 1,5-isomers. The ratio of these isomers can be influenced by both electronic and steric factors[8].

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): RuAAC reactions typically favor the formation of the 1,5-disubstituted triazole. However, significant steric bulk on the azide can reverse this selectivity, leading to the formation of the 1,4-isomer[3][4][5]. This is because the steric hindrance can disfavor the formation of the necessary ruthenacycle intermediate for the 1,5-product, making the pathway to the 1,4-product more favorable[3][4].

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC reactions are known to selectively produce the 1,4-disubstituted triazole. Steric hindrance can slow down the reaction but generally does not alter the regioselectivity.

Troubleshooting Steps:

  • Catalyst Choice: To obtain the 1,5-isomer, a ruthenium catalyst is the standard choice. If you are getting the 1,4-isomer with a Ru catalyst, it is likely due to severe steric hindrance[3][4][5]. To exclusively obtain the 1,4-isomer, a copper catalyst is recommended[6].

  • Substrate Modification: Reducing the steric bulk on the reactants can help restore the expected regioselectivity for a given catalytic system.

Issue 3: Side Reactions and Impurities

Q3: I am observing significant side products in my reaction with a substituted this compound. What are the common side reactions?

A3: Several side reactions can occur, some of which are promoted by the conditions used to overcome steric hindrance.

  • Reduction of Azide to Amine: This is a common side reaction, especially in CuAAC reactions that use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. An excess of the reducing agent can lead to the formation of the corresponding aniline[6]. The Staudinger reaction can also lead to amine formation if phosphines are present[6].

  • Decomposition of the Sulfonyl Azide: Sulfonyl azides can be thermally unstable and may decompose at elevated temperatures, which might be used to overcome steric barriers. This can lead to the formation of sulfonamides[7].

  • Alkyne Homocoupling (Glaser Coupling): In CuAAC reactions, the presence of oxygen can lead to the oxidative homocoupling of terminal alkynes, forming a diyne byproduct[6].

Troubleshooting Steps:

  • Optimize Reagent Concentrations: Use the minimum effective concentration of reducing agents in CuAAC reactions[6].

  • Temperature Control: Carry out the reaction at the lowest effective temperature to minimize azide decomposition[7].

  • Inert Atmosphere: For CuAAC reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent Glaser coupling[6].

  • Purification: If side reactions are unavoidable, careful purification by chromatography is often necessary to isolate the desired product.

Quantitative Data

Table 1: Effect of Substituent Position on the Yield of N-Sulfonylation of Proline

EntrySubstituent on this compoundPositionYield (%)
1Methyl4- (para)88
2Methyl3- (meta)81
3Methyl2- (ortho)70
4Chlorine4- (para)83
5Chlorine3- (meta)78
6Chlorine2- (ortho)72
7Trifluoromethyl4- (para)78
8Trifluoromethyl3- (meta)75
92-CH₃, 4-CH₃-68
102-CH₃, 4-CH₃, 6-CH₃-65

Data adapted from a base-mediated coupling reaction of substituted benzenesulfonyl azides with proline. Reactions were performed under standardized conditions for comparison.[1][2]

Table 2: Influence of Steric Hindrance on Reaction Time for Sulfonyl Azide Synthesis

EntrySulfonyl ChlorideSteric HindranceReaction Time (min)Yield (%)
1Benzenesulfonyl chlorideLow1095
24-Methylbenzenesulfonyl chlorideLow1097
32-Methylbenzenesulfonyl chlorideMedium2092
42,4,6-Trimethylbenzenesulfonyl chlorideHigh4088
52-Nitrobenzenesulfonyl chlorideHigh4085

Data from the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide in PEG-400. The increased reaction time for ortho-substituted and multi-substituted substrates highlights the effect of steric hindrance.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction, with considerations for minimizing side reactions.

Materials:

  • Substituted this compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water)

  • Ligand (optional, e.g., THPTA)

Procedure:

  • In a suitable reaction vessel, dissolve the substituted this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system.

  • If using a ligand, prepare a stock solution of the ligand and add it to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with workup and purification.

Protocol 2: Synthesis of Substituted Benzenesulfonyl Azides from Sulfonyl Chlorides

This procedure is adapted from a general method for the synthesis of sulfonyl azides.[9]

Materials:

  • Substituted benzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Polyethylene glycol (PEG-400) as the reaction medium

Procedure:

  • In a round-bottom flask, dissolve the substituted benzenesulfonyl chloride (1.0 eq.) in PEG-400.

  • Add sodium azide (1.1-1.5 eq.) to the solution.

  • Stir the mixture at room temperature. The reaction time will vary depending on the steric hindrance of the sulfonyl chloride (see Table 2).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture to precipitate the sulfonyl azide.

  • Filter the solid product, wash with water, and dry under vacuum. CAUTION: Sulfonyl azides are potentially explosive and should be handled with care. Avoid heat and shock.[7][10][11]

Visualizations

Steric_Hindrance_Troubleshooting start Low Reaction Yield cause1 Steric Hindrance on This compound? start->cause1 cause2 Steric Hindrance on Other Reactant? start->cause2 cause3 Suboptimal Reaction Conditions? start->cause3 solution1a Use Isomer with Less Ortho-Substitution cause1->solution1a Yes solution1b Use Less Bulky Substituents cause1->solution1b Yes solution2 Use Less Hindered Reaction Partner cause2->solution2 Yes solution3a Increase Reaction Time/Temperature cause3->solution3a Yes solution3b Change Catalyst System (e.g., Cu to Ru) cause3->solution3b Yes

Caption: Troubleshooting workflow for low reaction yields.

Regioselectivity_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Azide R-SO2N3 CuAAC Cu(I) Catalyst Azide->CuAAC RuAAC Ru Catalyst Azide->RuAAC Thermal Thermal (Uncatalyzed) Azide->Thermal Alkyne R'-C≡CH Alkyne->CuAAC Alkyne->RuAAC Alkyne->Thermal Product14 1,4-Disubstituted Triazole CuAAC->Product14 High Selectivity Product15 1,5-Disubstituted Triazole RuAAC->Product15 Generally Favored StericHindrance High Steric Hindrance RuAAC->StericHindrance ProductMix Mixture of 1,4- and 1,5-Isomers Thermal->ProductMix StericHindrance->Product14 Selectivity Switch

Caption: Factors influencing regioselectivity in triazole formation.

References

Validation & Comparative

A Comparative Guide for Researchers: Benzenesulfonyl Azide vs. Tosyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diazo transfer reagent is a critical decision that can significantly impact reaction efficiency, substrate scope, and safety. Among the array of available reagents, benzenesulfonyl azide (B81097) and its methylated analog, tosyl azide, are common choices. This guide provides an objective comparison of their performance, supported by available experimental data, to facilitate an informed selection process.

At a Glance: Key Performance Indicators

FeatureBenzenesulfonyl AzideTosyl AzideNotes
Molecular Weight 183.19 g/mol 197.22 g/mol This compound has a slight advantage in atom economy.
Reactivity Generally effective for diazo transfer to active methylene (B1212753) compounds.Highly reactive and widely used for various activated methylene compounds. Often considered more efficient.[1]Tosyl azide is frequently the reagent of choice for high-yielding diazo transfer reactions.
Byproduct Benzenesulfonamidep-ToluenesulfonamideBoth byproducts can complicate purification, often requiring chromatography.
Safety Potentially explosive, toxic if swallowed.[2]Potentially explosive, fatal if swallowed, and may cause fire upon heating.[3][4]Both are hazardous reagents requiring careful handling and appropriate safety precautions.

Performance in Diazo Transfer Reactions

Tosyl azide (p-toluenesulfonyl azide) is a well-established and highly efficient reagent for the synthesis of diazo compounds from active methylene precursors. For instance, in the preparation of 2-diazo-1,3-dicarbonyl compounds, tosyl azide has been reported to provide high yields, up to 94%.[1] It is often considered the most efficient diazo-transfer reagent for compounds with active methylene groups, outperforming several alternatives.[1] In the synthesis of diethyl diazomalonate, a 62% yield has been reported using tosyl azide.[5][6]

This compound is also a competent diazo transfer reagent. While specific yield data for the diazo transfer to common active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) using this compound is less frequently reported in readily available literature, its polymer-supported version has been highlighted as an efficient and safer alternative, suggesting the parent compound's inherent reactivity.[5] In a different application, this compound derivatives have been used in coupling reactions with proline to afford substituted benzenesulfonamides in good yields (80-88%), demonstrating their reactivity.[7]

It is important to note that safer alternatives to both reagents have been developed, such as p-acetamidothis compound (p-ABSA), which is reported to be a safer and effective reagent for diazo transfer reactions.[3][4][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and safety. Below are representative protocols for diazo transfer reactions.

General Protocol for Diazo Transfer using Tosyl Azide (or p-Acetamidothis compound)

This protocol is adapted from established procedures for the synthesis of diazo compounds from active methylene precursors.[8][9]

Materials:

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.0 equiv)

  • Tosyl azide or p-Acetamidothis compound (1.0 - 1.1 equiv)

  • Base (e.g., triethylamine, DBU) (1.1 - 2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Ether or diethyl ether

  • Petroleum ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the active methylene compound in the anhydrous solvent.

  • Add the base to the solution and stir for a few minutes.

  • Slowly add a solution of the sulfonyl azide in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue is then triturated with a mixture of ether and petroleum ether to precipitate the sulfonamide byproduct.

  • Filter the mixture to remove the solid byproduct and wash the filter cake with the ether/petroleum ether mixture.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude diazo compound can be purified by column chromatography on silica gel.

Safety and Handling

Both this compound and tosyl azide are energetic and potentially explosive compounds that must be handled with extreme caution.

This compound:

  • Hazards: Toxic if swallowed.[2] It is also a suspected explosive.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

Tosyl Azide:

  • Hazards: Fatal if swallowed.[3][4] It is a self-reactive substance that may cause a fire upon heating.[3] It is also sensitive to shock and friction.

  • Precautions: All operations should be conducted behind a safety shield in a fume hood.[9] Avoid heating the compound. Use appropriate PPE. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[8]

Due to the hazardous nature of these reagents, the development and use of safer alternatives, such as polymer-supported sulfonyl azides or in-situ generation protocols, are highly encouraged, especially for large-scale synthesis.[5]

Reaction Mechanisms and Workflows

The diazo transfer reaction proceeds through a well-established mechanism. The base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the diazo compound.

DiazoTransferMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination ActiveMethylene R1-CH2-R2 Enolate R1-CH(-)-R2 ActiveMethylene->Enolate Base Base ProtonatedBase Base-H+ Base->ProtonatedBase Enolate_step2 R1-CH(-)-R2 SulfonylAzide R'SO2-N3 Intermediate [R1-C(R2)-N=N-N(-)-SO2R'] SulfonylAzide->Intermediate Intermediate_step3 [R1-C(R2)-N=N-N(-)-SO2R'] Enolate_step2->Intermediate DiazoCompound R1-C(=N2)-R2 SulfonamideAnion R'SO2-NH- Intermediate_step3->DiazoCompound Intermediate_step3->SulfonamideAnion

Caption: Generalized mechanism of a base-catalyzed diazo transfer reaction.

The experimental workflow involves the reaction setup, monitoring, workup to remove the sulfonamide byproduct, and purification of the final diazo compound.

ExperimentalWorkflow A 1. Dissolve active methylene compound and base in solvent B 2. Add sulfonyl azide solution A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Concentrate in vacuo C->D E 5. Triturate with Ether/Petroleum Ether D->E F 6. Filter to remove sulfonamide byproduct E->F G 7. Concentrate filtrate F->G H 8. Purify by column chromatography G->H I Final Diazo Product H->I

Caption: A typical experimental workflow for a diazo transfer reaction.

Conclusion

Both this compound and tosyl azide are effective reagents for diazo transfer reactions. Tosyl azide is more commonly cited for its high efficiency, particularly with activated methylene compounds. However, the choice between the two may also depend on factors such as commercial availability, cost, and the specific requirements of the synthesis. Crucially, both are hazardous materials, and their handling requires strict adherence to safety protocols. For large-scale applications, the use of safer, immobilized, or in-situ generated reagents is strongly recommended to mitigate the risks of explosion and exposure. Researchers should carefully weigh the performance, safety, and practical considerations before selecting the optimal reagent for their specific needs.

References

A Comparative Guide to Diazo-Transfer Reagents: O-Nitrobenzenesulfonyl Azide as a Viable Alternative

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the introduction of the diazo group is a critical transformation, unlocking access to a diverse array of chemical functionalities. The choice of a diazo-transfer reagent is paramount, directly impacting reaction efficiency, safety, and substrate scope. This guide provides a comprehensive comparison of o-nitrobenzenesulfonyl azide (B81097) (o-NBSA) with other commonly employed diazo-transfer reagents, namely trifluoromethanesulfonyl azide (triflyl azide, TfN₃), imidazole-1-sulfonyl azide, and methanesulfonyl azide (mesyl azide, MsN₃).

Performance Comparison

The selection of a diazo-transfer reagent often involves a trade-off between reactivity, stability, and ease of handling. While a direct quantitative comparison of these reagents under identical conditions is not extensively documented in a single study, their individual characteristics and performance in various applications provide a strong basis for selection.

Key Performance Indicators:

ReagentKey CharacteristicsAdvantagesDisadvantages
o-Nitrobenzenesulfonyl Azide (o-NBSA) Stable, solid reagent.[1]Safer alternative to highly explosive reagents.[1] More efficient than its m- and p-isomers.[1]Less reactive than triflyl azide.
Trifluoromethanesulfonyl Azide (TfN₃) Highly reactive.Powerful diazo-transfer reagent, effective even with highly stabilized substrates.[2]Highly explosive, often requires in-situ preparation.[3]
Imidazole-1-sulfonyl Azide Available as salts (hydrochloride, hydrogen sulfate).[4]The hydrogen sulfate (B86663) salt is significantly more stable and safer to handle than the hydrochloride salt and triflyl azide.[4][5]The hydrochloride salt has stability and detonation risks.[5]
Methanesulfonyl Azide (MsN₃) Simple to prepare.Byproduct (methanesulfonamide) is water-soluble, simplifying purification.[6] In-situ generation enhances safety.[7][8]Potentially explosive and impact-sensitive.[9]

Yield Data:

Direct comparison of yields is challenging due to variations in substrates and reaction conditions across different studies. However, reported yields for specific transformations can offer insights:

  • o-Nitrothis compound: High-yielding (96%) synthesis of the reagent itself is reported.[1] In diazo-transfer reactions with primary amines, yields can be affected by steric hindrance.[1]

  • Triflyl Azide: In flow chemistry, telescoped generation and diazo-transfer using triflyl azide on various substrates, including β-diketones and β-ketonitriles, have shown excellent yields (70-94%).[2][10] For the synthesis of an azido-acid from N-Boc-protected L-lysine, an 85% yield was achieved.[11]

  • Imidazole-1-sulfonyl Azide: Amine to azide conversion on solid supports using the hydrochloride salt was greater than 90%.[12] The synthesis of the more stable hydrogen sulfate salt has been optimized to achieve yields of up to 78%.[13]

  • Methanesulfonyl Azide: Synthesis of the reagent can yield between 55-98%.[7]

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of these potent reagents.

General Experimental Workflow for Diazo-Transfer

G cluster_prep Reaction Setup cluster_reaction Diazo-Transfer cluster_workup Work-up and Purification A Dissolve substrate in an appropriate solvent B Add base (e.g., triethylamine (B128534), DBU) A->B C Cool the reaction mixture (optional, e.g., 0 °C) B->C D Slowly add the diazo-transfer reagent solution C->D E Stir at the appropriate temperature for the required time D->E F Monitor reaction progress (e.g., TLC, LC-MS) E->F G Quench the reaction F->G H Extract the product with an organic solvent G->H I Wash the organic layer H->I J Dry and concentrate the organic layer I->J K Purify the crude product (e.g., chromatography) J->K

Caption: A generalized experimental workflow for a typical diazo-transfer reaction.

Protocol for Diazo-Transfer using o-Nitrothis compound

A general procedure involves the reaction of a primary amine with o-NBSA in the presence of a copper catalyst.

Materials:

  • Primary amine

  • o-Nitrothis compound (o-NBSA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Base (e.g., triethylamine)

  • Solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base to the solution.

  • Add a catalytic amount of CuSO₄·5H₂O.

  • Add a solution of o-NBSA in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by chromatography.

Protocol for in-situ Generation and Use of Triflyl Azide

This protocol is adapted from a procedure for debenzoylative diazo transfer.[2]

Materials:

Procedure:

  • Preparation of Triflyl Azide Solution: In a separate flask, prepare a biphasic mixture of sodium azide in water and dichloromethane at 0 °C. Slowly add triflic anhydride to this mixture and stir for 2 hours at 0 °C. Separate the organic layer containing triflyl azide. Caution: Do not concentrate the triflyl azide solution.

  • Diazo-Transfer Reaction: In the reaction flask, dissolve the substrate in dichloromethane and add the base at 0 °C.

  • Slowly add the freshly prepared triflyl azide solution to the substrate solution.

  • Stir the reaction at 0 °C and monitor its progress.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by chromatography.

Protocol for Diazo-Transfer using Imidazole-1-sulfonyl Azide Hydrogen Sulfate

This reagent is often used for the synthesis of sulfonyl azides from primary sulfonamides and does not require a copper catalyst.[14]

Materials:

  • Primary sulfonamide

  • Imidazole-1-sulfonyl azide hydrogen sulfate

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the primary sulfonamide in the solvent.

  • Add the base to the solution.

  • Add imidazole-1-sulfonyl azide hydrogen sulfate.

  • Stir the reaction at room temperature.

  • Monitor the reaction until completion.

  • Perform an aqueous work-up and extract the product.

  • Dry, concentrate, and purify the resulting sulfonyl azide.

Protocol for in-situ Generation and Use of Mesyl Azide

This method avoids the isolation of the potentially explosive mesyl azide.[8]

Materials:

  • Methanesulfonyl chloride

  • Sodium azide

  • Substrate (e.g., β-ketoester)

  • Triethylamine

  • Acetonitrile (B52724) and water

Procedure:

  • Mesyl Azide Generation: In the reaction flask, dissolve sodium azide in a mixture of acetonitrile and water at 0 °C. Slowly add methanesulfonyl chloride.

  • Diazo-Transfer: To this mixture, add the substrate followed by the dropwise addition of triethylamine at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the product by chromatography if necessary.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the diazo-transfer from a sulfonyl azide to a primary amine involves the nucleophilic attack of the amine on the terminal nitrogen of the azide. This is followed by a proton transfer and subsequent collapse of the intermediate to form the desired azide and the sulfonamide byproduct.

G RNH2 Primary Amine (R-NH₂) Intermediate1 Tetrazene Intermediate RNH2->Intermediate1 Nucleophilic Attack SulfonylAzide Sulfonyl Azide (R'SO₂N₃) SulfonylAzide->Intermediate1 ProtonTransfer Proton Transfer Intermediate1->ProtonTransfer ProductAzide Product Azide (R-N₃) Sulfonamide Sulfonamide (R'SO₂NH₂) ProtonTransfer->ProductAzide Collapse ProtonTransfer->Sulfonamide Collapse

Caption: A simplified mechanism of the diazo-transfer reaction from a sulfonyl azide to a primary amine.

Conclusion

O-Nitrothis compound presents itself as a valuable and safer alternative to the highly energetic triflyl azide for diazo-transfer reactions. While it may not possess the sheer reactivity of triflyl azide, its stability as a solid reagent simplifies handling and storage. The choice of the optimal diazo-transfer reagent ultimately depends on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the safety infrastructure available. For many applications, the favorable safety profile of o-NBSA, along with other alternatives like imidazole-1-sulfonyl azide hydrogen sulfate and in-situ generated mesyl azide, makes them highly attractive options for researchers in both academic and industrial settings.

References

A Comparative Guide to the Efficacy of Sulfonyl Azides in Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen-containing functional group into a molecule through amidation is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the various reagents available for this transformation, sulfonyl azides have emerged as powerful and versatile nitrogen sources, especially in the context of transition-metal-catalyzed C-H amidation. This guide provides an objective comparison of the efficacy of different sulfonyl azides in amidation reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Sulfonyl Azides

The reactivity of sulfonyl azides in amidation reactions is significantly influenced by the electronic nature of the sulfonyl group and the choice of catalyst. While a comprehensive direct comparison across all sulfonyl azides under identical conditions is not extensively documented, trends can be elucidated from various studies.

A review of copper-catalyzed direct sulfonamidation of aromatic C–H bonds suggests a general reactivity trend based on the electronic properties of the sulfonyl azide[1]. The relative reaction rates follow the order: aliphatic sulfonyl azides > electron-rich aromatic sulfonyl azides > electron-poor aromatic sulfonyl azides [1]. This indicates that more electron-donating groups on the sulfonyl moiety can enhance the reactivity of the azide (B81097) in this specific catalytic system.

In the context of highly efficient iridium and rhodium-catalyzed C-H amidation reactions, a broad range of sulfonyl azides, including aromatic, heteroaromatic, and aliphatic derivatives, have been successfully employed.[2][3] The following tables summarize the performance of various sulfonyl azides in these catalytic systems, providing a snapshot of their efficacy across different substrates.

Data Presentation

Table 1: Efficacy of Various Sulfonyl Azides in Iridium-Catalyzed C-H Amidation of 2-Phenylpyridine (B120327)

EntrySulfonyl AzideProductYield (%)Reference
1p-Tosyl azideN-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide95[2]
2p-Methoxyphenylsulfonyl azideN-(2-(pyridin-2-yl)phenyl)-4-methoxybenzenesulfonamide92[2]
3p-Chlorophenylsulfonyl azide4-chloro-N-(2-(pyridin-2-yl)phenyl)benzenesulfonamide88[2]
4p-(Trifluoromethyl)phenylsulfonyl azideN-(2-(pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide85[2]
5Mesitylenesulfonyl azideN-(2-(pyridin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide93[2]
62-Naphthalenesulfonyl azideN-(2-(pyridin-2-yl)phenyl)naphthalene-2-sulfonamide90[2]
7Methanesulfonyl azideN-(2-(pyridin-2-yl)phenyl)methanesulfonamide85[2]
81-Butanesulfonyl azideN-(2-(pyridin-2-yl)phenyl)butane-1-sulfonamide82[2]

Table 2: Efficacy of Various Sulfonyl Azides in Rhodium-Catalyzed C-H Amidation of 2-Phenylpyridine

EntrySulfonyl AzideProductYield (%)Reference
1p-Tosyl azideN-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide94[3]
2p-Anisyl azideN-(2-(pyridin-2-yl)phenyl)-4-methoxybenzenesulfonamide92[3]
3p-Chlorophenylsulfonyl azide4-chloro-N-(2-(pyridin-2-yl)phenyl)benzenesulfonamide89[3]
4p-(Trifluoromethyl)phenylsulfonyl azideN-(2-(pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide84[3]
5Mesitylenesulfonyl azideN-(2-(pyridin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide91[3]
61-Naphthalenesulfonyl azideN-(2-(pyridin-2-yl)phenyl)naphthalene-1-sulfonamide88[3]
7Methanesulfonyl azideN-(2-(pyridin-2-yl)phenyl)methanesulfonamide87[3]
8Cyclohexanesulfonyl azideN-(2-(pyridin-2-yl)phenyl)cyclohexanesulfonamide85[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for iridium and rhodium-catalyzed C-H amidation reactions.

Iridium-Catalyzed C-H Amidation of 2-Phenylpyridine with p-Tosyl Azide

Materials:

  • [IrCp*Cl₂]₂ (4.0 mol %)

  • AgNTf₂ (16 mol %)

  • 2-Phenylpyridine (0.2 mmol, 1.0 equiv)

  • p-Tosyl azide (0.3 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE) (1.0 mL)

Procedure: To an oven-dried screw-capped vial were added [IrCp*Cl₂]₂ (6.4 mg, 0.008 mmol), AgNTf₂ (12.4 mg, 0.032 mmol), 2-phenylpyridine (31.0 mg, 0.2 mmol), and p-tosyl azide (59.1 mg, 0.3 mmol). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous 1,2-dichloroethane (1.0 mL) was added via syringe. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297). The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to afford the desired product, N-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, as a white solid.[2]

Rhodium-Catalyzed C-H Amidation of 2-Phenylpyridine with p-Tosyl Azide

Materials:

  • [RhCp*Cl₂]₂ (2.5 mol %)

  • AgSbF₆ (10 mol %)

  • 2-Phenylpyridine (0.2 mmol, 1.0 equiv)

  • p-Tosyl azide (0.3 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure: In a nitrogen-filled glovebox, a screw-capped vial was charged with [RhCp*Cl₂]₂ (6.2 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), 2-phenylpyridine (31.0 mg, 0.2 mmol), and p-tosyl azide (59.1 mg, 0.3 mmol). The vial was sealed, removed from the glovebox, and 1,2-dichloroethane (1.0 mL) was added. The reaction mixture was then stirred at 100 °C for 24 hours. After cooling, the reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexanes/ethyl acetate) to give the product as a white solid.[3]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycles for the iridium and rhodium-catalyzed amidation reactions, providing a visual representation of the reaction pathways.

iridium_amidation catalyst [Ir(III)]+ intermediate1 Ir(III)-Arene Complex catalyst->intermediate1 Coordination substrate Arene-H substrate->intermediate1 azide R-SO₂N₃ intermediate2 Iridacycle (Ir-C) azide->intermediate2 + R-SO₂N₃ - N₂ intermediate1->intermediate2 C-H Activation intermediate3 Ir(V)-Imido intermediate2->intermediate3 Oxidative Addition intermediate4 Ir(III)-Amide Complex intermediate3->intermediate4 Reductive Elimination intermediate4->catalyst Regeneration product Arene-NHSO₂R intermediate4->product Product Release n2 N₂ rhodium_amidation catalyst [Rh(III)]+ intermediate1 Rh(III)-Arene Complex catalyst->intermediate1 Coordination substrate Arene-H substrate->intermediate1 azide R-SO₂N₃ intermediate2 Rhodacycle (Rh-C) azide->intermediate2 + R-SO₂N₃ intermediate1->intermediate2 C-H Activation intermediate3 Rh(III)-Nitrene intermediate2->intermediate3 Coordination intermediate4 Rh(V)-Imido intermediate3->intermediate4 N₂ Extrusion intermediate5 Rh(III)-Amide Complex intermediate4->intermediate5 Migratory Insertion intermediate5->catalyst Regeneration product Arene-NHSO₂R intermediate5->product Product Release n2 N₂

References

Validating C-N Bond Formation: A Comparative Guide to Using 15N-Labeled Sulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally validating the formation of a carbon-nitrogen (C-N) bond is a critical step in chemical synthesis. The use of 15N-labeled sulfonyl azides offers a robust and unambiguous method for this purpose. This guide provides a comprehensive comparison of this technique with alternative methods, supported by experimental protocols and data to inform your selection of the most appropriate validation strategy.

The incorporation of nitrogen-containing moieties is fundamental in the synthesis of pharmaceuticals and other bioactive molecules. Sulfonyl azides have emerged as versatile reagents for C-N bond formation, particularly in metal-catalyzed C-H amination and radical amination reactions. To confirm that the desired C-N bond has indeed been formed and to elucidate the reaction mechanism, isotopic labeling is a powerful tool. By enriching the nitrogen atom of the sulfonyl azide (B81097) with the stable isotope ¹⁵N, researchers can track its incorporation into the final product with high precision using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Performance Comparison: ¹⁵N-Labeling vs. Alternative Methods

While ¹⁵N-labeling provides definitive proof of C-N bond formation, other methods can also be employed. The choice of method depends on the specific requirements of the experiment, including the need for quantitative data, the complexity of the molecule, and the available instrumentation.

Feature¹⁵N-Labeled Sulfonyl AzidesFluorescent LabelingReaction Yield Monitoring (e.g., by ¹H NMR or LC-MS)
Principle Tracks the incorporation of a stable isotope (¹⁵N) from the azide into the product.A fluorescent tag is attached to the nitrogen source or the substrate to visualize its incorporation.Quantifies the consumption of starting materials and the formation of the product over time.
Primary Detection Method NMR Spectroscopy (¹H-¹⁵N HSQC), Mass SpectrometryFluorescence Spectroscopy, Microscopy¹H NMR, LC-MS
Data Type Unambiguous confirmation of C-N bond formation, structural information, mechanistic insights.Qualitative or semi-quantitative localization of the nitrogen source.Quantitative reaction kinetics and yield.
Sensitivity Moderate to high, dependent on instrumentation and ¹⁵N enrichment.Very high, capable of single-molecule detection.Moderate to high, dependent on the analytical technique.
Quantitative Precision High for determining isotopic enrichment.Can be quantitative but is often used for qualitative imaging.High for determining reaction conversion and yield.
Structural Information Provides direct evidence of the newly formed C-N bond and its chemical environment.Does not directly probe the C-N bond; the bulky tag can perturb the system.Provides structural information on the overall product but not direct proof of the nitrogen source.
Cost Moderate to high due to the cost of ¹⁵N-labeled starting materials.Can be high depending on the cost of the fluorescent probe and labeling chemistry.Generally lower, utilizing standard analytical techniques.
Experimental Complexity Requires synthesis of the labeled reagent and specialized NMR or MS analysis.Involves chemical modification with a fluorescent tag, which may require optimization.Relatively straightforward for simple reaction mixtures.

Experimental Workflow: Rhodium-Catalyzed C-H Amination

A common application of sulfonyl azides is in the rhodium-catalyzed C-H amination of arenes. The following diagram illustrates the general workflow for such a reaction using a ¹⁵N-labeled sulfonyl azide to validate C-N bond formation.

G A Rh(III) Catalyst B Substrate Coordination and C-H Activation A->B C Rhodacycle Intermediate B->C D Coordination of ¹⁵N-Sulfonyl Azide C->D E N₂ Extrusion & Formation of Rh(V)-¹⁵N-Nitrenoid D->E - N₂ F Migratory Insertion of ¹⁵N-Amido Group E->F G ¹⁵N-Product Complex F->G H Protonolysis G->H H->A Catalyst Regeneration I ¹⁵N-Aminated Product H->I

A Comparative Guide to the Thermal Stability of Benzenesulfonyl Azide and its Alternatives using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of reagents is a critical parameter in process safety, especially for energetic compounds such as organic azides. This guide provides a comparative analysis of the thermal stability of benzenesulfonyl azide (B81097) and its common alternatives used as diazo transfer reagents. The data presented is based on Differential Scanning Calorimetry (DSC), a key technique for evaluating the thermal hazards of chemical compounds.

Executive Summary

Benzenesulfonyl azide and its derivatives are indispensable reagents in organic synthesis, particularly for the introduction of the diazo group. However, their inherent energetic nature necessitates a thorough understanding of their thermal stability to ensure safe handling and process design. This guide offers a direct comparison of the thermal decomposition characteristics of this compound analogues and other diazo transfer reagents, supported by experimental data. We also provide a detailed experimental protocol for DSC analysis and a visual representation of the experimental workflow.

Data Presentation: Thermal Stability of Sulfonyl Azides and Diazo Transfer Reagents

The following table summarizes the key thermal stability parameters obtained from DSC analysis for this compound derivatives and other related compounds. A lower onset temperature (Tonset) and a more negative enthalpy of decomposition (ΔHd) indicate lower thermal stability and higher energy release upon decomposition.

CompoundStructureOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHd) (kJ/mol)
p-Toluenesulfonyl Azide (TsN₃)p-Toluenesulfonyl Azide Structure~120[1]-207[2]
p-Acetamidothis compound (p-ABSA)p-Acetamidothis compound Structure~100[3]Not explicitly stated
4-Carboxythis compound4-Carboxythis compound Structure174.28[4]Not explicitly stated in kJ/mol
Methanesulfonyl Azide (MsN₃)Methanesulfonyl Azide Structure~120[5]Not explicitly stated
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)2-Azido-4,6-dimethoxy-1,3,5-triazine Structure159[2]-207[2]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Analysis of Azide Compounds

The following is a typical experimental protocol for analyzing the thermal stability of energetic materials like sulfonyl azides using DSC.[3][6]

Objective: To determine the onset temperature (Tonset) and the enthalpy of decomposition (ΔHd) of the azide compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure sealed crucibles (e.g., gold-plated stainless steel)

  • Microbalance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the azide compound into a high-pressure crucible.

  • Crucible Sealing: Securely seal the crucible to contain any gaseous products and prevent evaporation, which could lead to erroneous endothermic peaks.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant ramp rate (e.g., 2-10 °C/min) to a final temperature well above the expected decomposition temperature.

  • Data Acquisition: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.

    • The enthalpy of decomposition (ΔHd) is calculated by integrating the area of the exothermic peak.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Acquisition & Analysis cluster_output Output A Weigh this compound (1-5 mg) B Place in High-Pressure Crucible A->B C Seal Crucible B->C D Place Sample & Reference in DSC C->D Load into Instrument E Equilibrate at 25°C D->E F Heat at Constant Rate (e.g., 5°C/min) E->F G Record Heat Flow vs. Temperature F->G Generate Thermogram H Determine Onset Temperature (Tonset) G->H I Calculate Enthalpy of Decomposition (ΔHd) G->I J Thermal Stability Profile H->J I->J

References

A Researcher's Guide to Click Reaction Yields: A Quantitative Comparison of Azide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the "click" reaction, particularly the azide-alkyne cycloaddition, has become an indispensable tool for molecular assembly. Its high efficiency, broad functional group tolerance, and biocompatibility have propelled its use in fields ranging from drug discovery and bioconjugation to materials science. The choice of azide (B81097) substrate is a critical parameter that can significantly influence the reaction's yield and kinetics. This guide provides an objective, data-driven comparison of the performance of various azides in the two most prominent forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Influence of Azide Structure on Reactivity

The reactivity of an azide in a click reaction is primarily governed by two factors: electronics and sterics. Electron-withdrawing or -donating groups near the azide moiety can alter its nucleophilicity, while bulky substituents can hinder its approach to the alkyne. These effects are nuanced and can manifest differently in CuAAC versus SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the reaction generally proceeds with high to quantitative yields for a wide variety of azides. The reaction is known to be remarkably tolerant of steric and electronic variations in both the azide and alkyne partners.[1] Primary, secondary, tertiary, aliphatic, and aromatic azides all participate effectively in CuAAC.[1][2]

While a comprehensive comparative study with a broad range of azides under identical conditions is not extensively documented, the literature consistently reports high yields (often >90%) for most azide types. The general trend observed is that azides with electron-withdrawing substituents and less steric congestion around the azide group tend to react faster.[3]

Table 1: Quantitative Yields of Various Azides in CuAAC Reactions

Azide TypeRepresentative AzideAlkyne PartnerCatalyst SystemSolventYield (%)Reference
Primary Alkyl Benzyl AzidePhenylacetyleneCuSO₄/Sodium AscorbateWater/t-BuOH>95[1]
Benzyl AzidePhenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat>99[2]
Secondary Alkyl 1-AzidoethylbenzenePhenylacetyleneCuITHF95[1]
Tertiary Alkyl 2-Azido-2-methylpropanePhenylacetyleneCuITHF91[1]
Aryl Phenyl AzidePhenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat>99[2]
4-Methoxyphenyl AzidePhenylacetyleneCuITHF98[1]
Electron-Deficient Ethyl 2-azidoacetatePhenylacetyleneCuITHF96[3]
Sulfonyl Tosyl AzidePhenylacetyleneCu(OAc)₂·H₂O / 2-aminophenolMeCN95[4]
Mesyl AzidePhenylacetyleneCuTCToluene92[5]

Note: Yields are highly dependent on reaction conditions such as catalyst, ligand, solvent, temperature, and reaction time. The data presented here are from various sources and are intended to be illustrative.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the absence of a copper catalyst, the reactivity in SPAAC is critically dependent on the ring strain of the cyclooctyne (B158145) and the electronic properties of the azide. Unlike CuAAC, where most azides react with high efficiency, SPAAC exhibits more pronounced differences in reaction rates and, consequently, yields under given time constraints. The efficiency of a SPAAC reaction is often quantified by its second-order rate constant (k₂), where a higher value indicates a faster reaction.

Generally, aliphatic azides react faster than aromatic azides with common cyclooctynes like dibenzocyclooctyne (DBCO).[6] However, the electronic nature of aryl azides can be tuned to enhance reactivity; electron-deficient aryl azides often show improved reaction rates with electron-rich cyclooctynes.[7] Fluorinated alkyl azides have also been shown to exhibit enhanced reactivity with electron-rich cyclooctynes.[8]

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions with Various Azides

Azide TypeRepresentative AzideCyclooctyne PartnerSolventk₂ (M⁻¹s⁻¹)Reference
Primary Alkyl Benzyl AzideDBCOCD₃CN~0.1[6]
Benzyl AzideBCNCD₃CN~0.02[9]
Aryl Phenyl AzideDBCOCD₃CN~0.01[6]
4-Nitrophenyl AzideBCNCD₃CN/H₂O~0.3[7]
Biologically Relevant 1-Azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-aminePBS (pH 7)0.85[10][11]
3-Azido-L-alanineSulfo-DBCO-aminePBS (pH 7)0.32[10][11]
Fluoroalkyl 2,2,2-TrifluoroethylazideBCNCD₃CN0.11[8]

Note: Second-order rate constants are sensitive to the specific cyclooctyne, solvent, and temperature. The data provided are for comparative purposes.

Experimental Protocols

Accurate and reproducible quantitative data rely on well-defined experimental protocols. Below are general methodologies for determining reaction yields and kinetics for CuAAC and SPAAC reactions.

Protocol 1: Determination of CuAAC Reaction Yield by ¹H NMR Spectroscopy
  • Reaction Setup: In a typical experiment, to a solution of the alkyne (1.0 equiv) in a suitable solvent (e.g., DMSO-d₆), add the azide (1.1 equiv).

  • Initiation: Prepare a stock solution of the copper catalyst (e.g., 5 mol% CuSO₄) and a reducing agent (e.g., 10 mol% sodium ascorbate) in water. Add the catalyst solution to the reaction mixture.

  • Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy at regular intervals. The disappearance of the starting material signals and the appearance of the triazole product signals are observed.

  • Quantification: After the reaction is complete, add an internal standard with a known concentration to the NMR tube. The yield is calculated by comparing the integration of a characteristic product peak to the integration of the internal standard peak.

Protocol 2: Determination of SPAAC Kinetics by UV-Vis Spectrophotometry

This method is applicable when the cyclooctyne, such as DBCO, has a distinct UV-Vis absorbance that changes upon reaction.[6]

  • Stock Solutions: Prepare stock solutions of the cyclooctyne (e.g., DBCO derivative) and the azide in the desired reaction buffer or solvent.

  • Kinetic Measurement: In a quartz cuvette, mix a known concentration of the cyclooctyne with a large excess (at least 10-fold) of the azide to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance of the cyclooctyne at its maximum wavelength (e.g., ~309 nm for DBCO) over time using a spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the azide.

Visualizing the Workflow

The following diagrams illustrate the general workflows for comparing azide reactivity in click chemistry.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Diverse Azides (Alkyl, Aryl, Sulfonyl) B Prepare Stock Solutions of Azides and Alkyne A->B D Combine Alkyne and Azide in NMR Tube with Solvent B->D C Prepare Catalyst Solution (e.g., CuSO4/Ascorbate) E Add Catalyst Solution to Initiate Reaction C->E D->E F Monitor Reaction by ¹H NMR Spectroscopy E->F G Add Internal Standard Post-Reaction F->G H Calculate Yield Based on Peak Integration G->H I Comparative Yield Table H->I Compile Data

CuAAC Yield Comparison Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Select Diverse Azides (Aliphatic, Aromatic, etc.) B Prepare Stock Solutions of Azides and Cyclooctyne A->B C Mix Cyclooctyne and Excess Azide in Cuvette B->C D Monitor Absorbance Decrease of Cyclooctyne over Time C->D E Plot ln(Absorbance) vs. Time to get k' D->E F Calculate Second-Order Rate Constant (k₂) E->F G Comparative Kinetics Table F->G Compile Data

SPAAC Kinetics Comparison Workflow

Conclusion and Recommendations

The selection of an appropriate azide is a crucial step in the design of any experiment employing click chemistry.

  • For CuAAC reactions , a wide variety of azides, including primary, secondary, tertiary, alkyl, and aryl azides, can be expected to provide high to quantitative yields. For applications where reaction speed is critical, azides with less steric hindrance and electron-withdrawing substituents may be advantageous.

  • For SPAAC reactions , the choice of azide has a more pronounced effect on the reaction rate. Aliphatic azides generally offer faster kinetics with common cyclooctynes like DBCO compared to their aromatic counterparts. However, the reactivity of aryl azides can be enhanced by introducing electron-withdrawing groups. For bioconjugation applications where rapid labeling at low concentrations is required, an aliphatic azide or a strategically substituted aryl azide is often the preferred choice.

This guide provides a quantitative framework to aid researchers in making informed decisions when selecting an azide for their specific click chemistry application. By understanding the interplay between azide structure and reactivity, scientists can optimize their experimental designs to achieve higher yields and more efficient molecular assemblies.

References

A Comparative Guide to the Green Chemistry Metrics of Benzenesulfonyl Azide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzenesulfonyl azide (B81097) and its derivatives is a cornerstone reaction in organic chemistry, providing a crucial reagent for diazo-transfer reactions, the formation of N-heterocycles, and click chemistry. As the chemical industry, particularly the pharmaceutical sector, increasingly adopts green chemistry principles to enhance sustainability, a critical assessment of common synthetic routes is imperative. This guide provides an objective comparison of prevalent methods for synthesizing benzenesulfonyl azide, focusing on key green chemistry metrics to inform safer, more efficient, and environmentally benign choices in the laboratory and beyond.

Comparative Analysis of Synthesis Methods

Three primary methods for the synthesis of this compound are evaluated:

  • Method A: Nucleophilic Substitution of Benzenesulfonyl Chloride. This is the most traditional and widely practiced laboratory method, involving the reaction of commercially available benzenesulfonyl chloride with an azide source, typically sodium azide.

  • Method B: One-Pot Synthesis from Benzenesulfonic Acid. This approach avoids the isolation of the often hazardous sulfonyl chloride intermediate by converting a sulfonic acid directly to the sulfonyl azide in a single reaction vessel.

  • Method C: Two-Step Synthesis from Benzene (B151609). This industrial-scale approach begins with the electrophilic aromatic substitution of benzene using chlorosulfonic acid to produce benzenesulfonyl chloride, which is then converted to the azide.

The greenness of these methods is assessed using three widely accepted metrics:

  • Atom Economy (AE): A measure of the efficiency with which reactant atoms are incorporated into the final desired product. A higher percentage indicates less waste generation at a molecular level.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. A lower PMI signifies a more resource-efficient and sustainable process.

  • E-Factor: The ratio of the mass of waste generated to the mass of the product (E-Factor = PMI - 1). A lower E-Factor is indicative of a greener process.

Data Presentation: Quantitative Green Metrics

The following table summarizes the calculated green chemistry metrics for representative examples of Method A and Method B. A full quantitative analysis for Method C could not be completed due to the lack of a detailed, publicly available experimental protocol with precise mass balances for the initial chlorosulfonation step.

MetricMethod A: From Benzenesulfonyl Chloride (in PEG-400)Method B: One-Pot from p-Toluenesulfonic AcidMethod C: Two-Step from Benzene
Atom Economy (AE) 75.8%~27%Step 1 (Chlorosulfonation): 55.5%Step 2 (Azidation): 75.8%
Process Mass Intensity (PMI) 125263Data Not Available (High solvent load expected)
E-Factor 124262Data Not Available (High waste generation expected)
Key Advantages - High Atom Economy- Simple Reaction- Readily available starting material- Avoids isolation of sulfonyl chloride- One-pot procedure- Utilizes inexpensive bulk starting materials
Key Disadvantages - Requires pre-synthesized, hazardous sulfonyl chloride- Very poor Atom Economy- Uses stoichiometric, high molecular weight reagents (PPh₃)- Generates significant byproduct waste (PPh₃O)- Multi-step process- Uses highly corrosive and hazardous chlorosulfonic acid- Generates HCl gas byproduct

Experimental Protocols

Detailed methodologies for the key experiments used to calculate the metrics for Methods A and B are provided below.

Method A: Synthesis from Benzenesulfonyl Chloride in PEG-400

This procedure is adapted from a published method emphasizing an eco-friendly reaction medium.

Reaction: C₆H₅SO₂Cl + NaN₃ → C₆H₅SO₂N₃ + NaCl

Procedure: A mixture of benzenesulfonyl chloride (2 mmol, 0.353 g) and sodium azide (NaN₃) (2.4 mmol, 0.156 g) in polyethylene (B3416737) glycol (PEG-400) (2 mL) is vigorously stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the pure sulfonyl azide. (Typical Yield: 96%, 0.352 g).

Method B: One-Pot Synthesis from p-Toluenesulfonic Acid

This protocol describes a direct conversion of a sulfonic acid to the corresponding sulfonyl azide, avoiding the sulfonyl chloride intermediate.

Reaction: CH₃C₆H₄SO₃H + PPh₃ + TCCA + NaN₃ → CH₃C₆H₄SO₂N₃ + Byproducts

Procedure: To a solution of trichloroisocyanuric acid (TCCA) (0.6 mmol, 0.139 g) in tetrahydrofuran (B95107) (THF) (5 mL), triphenylphosphine (B44618) (PPh₃) (2 mmol, 0.525 g) is added at 0–5 °C with stirring. p-Toluenesulfonic acid (1 mmol, 0.172 g) is then added, and the mixture is stirred for 15 minutes. Sodium azide (NaN₃) (1 mmol, 0.065 g) is subsequently added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is concentrated, washed with ethyl acetate (B1210297) (6 mL) and cold distilled water (5 mL). The organic layer is dried, passed through a short silica-gel column, and the solvent is removed under reduced pressure to yield p-toluenesulfonyl azide. (Typical Yield: 98%, 0.193 g).

Mandatory Visualization

The logical relationship and comparative green performance of the synthesis methods are illustrated in the diagram below.

G cluster_0 This compound Synthesis Methods cluster_1 Green Chemistry Assessment A Method A: From Benzenesulfonyl Chloride AE Atom Economy (Higher is Better) A->AE High (76%) PMI Process Mass Intensity (Lower is Better) A->PMI Low (125) Safety Safety & Hazard Profile A->Safety Uses Hazardous Sulfonyl Chloride B Method B: One-Pot from Sulfonic Acid B->AE Very Low (~27%) B->PMI High (263) B->Safety Avoids Sulfonyl Chloride Isolation C Method C: Two-Step from Benzene C->AE Moderate (Stepwise) C->PMI N/A (Expected High) C->Safety Uses Highly Corrosive Reagents (HSO3Cl)

Caption: Comparative assessment of this compound synthesis routes.

Conclusion and Recommendations

This comparative analysis demonstrates that no single method for synthesizing this compound is ideal from a green chemistry perspective; each involves significant trade-offs.

  • Method A (from Benzenesulfonyl Chloride) exhibits a superior Atom Economy and a significantly lower Process Mass Intensity in the final azidation step compared to the one-pot alternative. The use of a recyclable and benign solvent like PEG-400 further enhances its green credentials. However, its primary drawback is the reliance on benzenesulfonyl chloride, a hazardous starting material that must be synthesized in a separate, non-atom-economical step.

  • Method B (One-Pot from Sulfonic Acid) offers a key safety advantage by avoiding the isolation of the sulfonyl chloride intermediate. Despite this, its green performance is severely compromised by a very poor Atom Economy and a high PMI . The use of stoichiometric amounts of high molecular weight triphenylphosphine, which is converted into a waste byproduct (triphenylphosphine oxide), is the main contributor to its inefficiency.

  • Method C (from Benzene) is a staple of industrial production due to the low cost of its feedstocks. However, it involves multiple steps and utilizes highly corrosive and hazardous reagents like chlorosulfonic acid, presenting significant safety and environmental challenges. While quantitative PMI data is unavailable, the multi-step nature and harsh conditions suggest a high environmental burden.

For laboratory-scale synthesis where green chemistry is a priority, Method A, particularly when conducted in a green solvent like PEG-400, represents the most balanced option , provided the pre-existing sulfonyl chloride is sourced responsibly. For process development professionals, efforts should be directed towards developing a catalytic, one-pot conversion from sulfonic acids that avoids the use of stoichiometric high-mass reagents, as this would combine the safety benefits of Method B with the efficiency of Method A.

A Comparative Guide to Diazo-Transfer Reagents: Benzenesulfonyl Azide vs. Imidazole-1-sulfonyl Azide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate diazo-transfer reagent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of two prominent reagents: benzenesulfonyl azide (B81097) and imidazole-1-sulfonyl azide hydrochloride, supported by experimental data and detailed protocols.

Executive Summary

Both benzenesulfonyl azide and imidazole-1-sulfonyl azide hydrochloride are effective reagents for the transfer of a diazo group to a substrate, a fundamental transformation in organic synthesis. Imidazole-1-sulfonyl azide hydrochloride generally exhibits higher reactivity, comparable to the highly efficient triflyl azide, and is crystalline and shelf-stable.[1] However, significant safety concerns, including impact sensitivity and the potential for explosion during preparation and storage of the hydrochloride salt, have been raised.[1][2][3] Safer alternatives, such as the hydrogen sulfate (B86663) and tetrafluoroborate (B81430) salts of imidazole-1-sulfonyl azide, have been developed to mitigate these risks.[1][4][5] this compound, while a widely used and cost-effective reagent, is also potentially hazardous.[6] To address this, polymer-supported versions have been developed to improve safety.[6] The choice between these reagents often involves a trade-off between reactivity, cost, and, most importantly, safety.

Performance Comparison

Reactivity

Imidazole-1-sulfonyl azide hydrochloride is noted for its high reactivity, which is comparable to that of trifluoromethanesulfonyl azide (TfN₃), a benchmark for efficient diazo-transfer reactions.[1][4][7] This high reactivity allows for the conversion of a wide range of substrates, including primary amines and activated methylene (B1212753) compounds, into their corresponding azides and diazo compounds, respectively.[1]

This compound and its derivatives, such as p-acetamidothis compound, are also effective diazo-transfer reagents, though they are generally considered less reactive than imidazole-1-sulfonyl azide.[8][9] The reactivity of benzenesulfonyl azides can be influenced by the substituents on the benzene (B151609) ring. For instance, electron-withdrawing groups can enhance reactivity.

Stability and Safety

Safety is a paramount concern when working with sulfonyl azides. Imidazole-1-sulfonyl azide hydrochloride, while crystalline and shelf-stable under ideal conditions, has been reported to be impact-sensitive and prone to explosion, particularly during its preparation where explosive byproducts like hydrazoic acid and sulfuryl diazide can form.[3][10][11] The hydrochloride salt is also hygroscopic and can slowly react with water to produce highly explosive hydrazoic acid.[2][11] Consequently, the hydrogen sulfate salt of imidazole-1-sulfonyl azide is now recommended as a significantly more stable and safer alternative.[4][5][12]

Benzenesulfonyl azides are also potentially explosive and should be handled with care.[6] The development of polystyrene-supported this compound represents a significant improvement in safety, as the polymer matrix reduces the risk of explosion.[6]

FeatureThis compoundImidazole-1-sulfonyl Azide HydrochlorideImidazole-1-sulfonyl Azide Hydrogen Sulfate
Physical State Oily liquid (unsubstituted)Crystalline solidCrystalline solid
Reactivity Moderate to highVery high (comparable to TfN₃)Very high
Stability Potentially explosiveImpact sensitive, hygroscopicSignificantly more stable than HCl salt
Safety Concerns Explosion hazardExplosion hazard, formation of explosive byproductsReduced explosion hazard
Key Advantages Cost-effective, well-establishedHigh reactivity, crystallineEnhanced safety and stability
Key Disadvantages Safety concernsSignificant safety concernsHigher cost than this compound

Experimental Protocols

General Procedure for Diazo-Transfer Reaction with Imidazole-1-sulfonyl Azide Hydrochloride

This protocol is adapted for the conversion of a primary amine to an azide.

Materials:

  • Primary amine (1.0 equiv)

  • Imidazole-1-sulfonyl azide hydrochloride (1.1 equiv)

  • Copper(II) sulfate pentahydrate (catalytic amount)

  • Methanol (B129727)

  • Water

Procedure:

  • Dissolve the primary amine in a mixture of methanol and water.

  • Add a catalytic amount of copper(II) sulfate pentahydrate to the solution.

  • Slowly add imidazole-1-sulfonyl azide hydrochloride to the reaction mixture at room temperature.

  • Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide.

  • Purify the product by column chromatography if necessary.

General Procedure for Diazo-Transfer Reaction with this compound

This protocol describes the conversion of an active methylene compound to a diazo compound.

Materials:

  • Active methylene compound (1.0 equiv)

  • This compound (1.1 equiv)

  • Base (e.g., triethylamine, 1.2 equiv)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Dissolve the active methylene compound in anhydrous acetonitrile.

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diazo compound, which can be purified by flash chromatography.[13]

Visualizing the Process

Logical Relationship of Reagent Selection

Reagent_Selection Reagent Diazo-Transfer Reagent Selection BSA This compound Reagent->BSA Cost-Effective Standard Reactivity ISAHCl Imidazole-1-sulfonyl Azide Hydrochloride Reagent->ISAHCl High Reactivity (with caution) PolymerBSA Polymer-Supported This compound BSA->PolymerBSA Improved Safety ISAHSO4 Imidazole-1-sulfonyl Azide Hydrogen Sulfate ISAHCl->ISAHSO4 Improved Safety

Caption: Reagent selection guide based on properties.

Experimental Workflow for Diazo-Transfer

Diazo_Transfer_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate (Primary Amine or Active Methylene Cmpd) Reaction Reaction in Appropriate Solvent (with Base/Catalyst) Substrate->Reaction Reagent Diazo-Transfer Reagent (BSA or ISA derivative) Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (Azide or Diazo Compound) Purification->Product

Caption: General experimental workflow for diazo-transfer.

Conclusion

The choice between this compound and imidazole-1-sulfonyl azide hydrochloride for diazo-transfer reactions is multifaceted. Imidazole-1-sulfonyl azide hydrochloride offers superior reactivity, making it an excellent choice for challenging substrates. However, the significant safety risks associated with its hydrochloride salt necessitate extreme caution and favor the use of its more stable hydrogen sulfate salt. This compound remains a viable and economical option, with polymer-supported versions offering a safer alternative. Ultimately, researchers must weigh the required reactivity against the critical importance of laboratory safety when selecting the appropriate reagent for their specific application.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Benzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Protocols for Researchers

Benzenesulfonyl azide (B81097) is a valuable reagent in chemical synthesis, but its inherent toxicity and potential for instability necessitate stringent safety measures and clearly defined disposal procedures. This guide provides laboratory personnel, including researchers, scientists, and drug development professionals, with essential, step-by-step instructions for the safe handling and disposal of benzenesulfonyl azide, ensuring a secure laboratory environment. Adherence to these protocols is critical to mitigate risks and maintain operational safety.

I. Immediate Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin and eyes. Do not use metal spatulas or other metal equipment to handle this compound, as this can lead to the formation of shock-sensitive metal azides.[2]

Incompatible Materials:

  • Strong oxidizing agents[3][4]

  • Acids (can generate highly toxic and explosive hydrazoic acid)[2]

  • Heavy metals and their salts[2]

  • Halogenated solvents (e.g., dichloromethane, chloroform)[2]

Hazardous Decomposition: Thermal decomposition of this compound can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and nitrogen oxides (NOx).[3]

II. Chemical Neutralization for Disposal

Disposal of this compound requires chemical neutralization to a less hazardous substance before it can be managed as chemical waste. The following protocol is adapted from established procedures for quenching similar sulfonyl azides, such as tosyl azide.[5][6] This two-stage process first involves reaction with a sacrificial acceptor molecule followed by the decomposition of the resulting diazo compound.

Quantitative Data for Disposal Protocol

ParameterValue/InstructionRationale/Reference
Reagents
This compound1.0 gStarting material for disposal.
Acetylacetone (B45752)1.5 eq (1.5 g)Sacrificial acceptor for the azide.[5][6]
Sodium Hydroxide (B78521)1.5 eq (0.66 g)Base to facilitate the reaction.[5][6]
Acetonitrile (B52724)10 mLSolvent for the initial reaction.[5][6]
Water10 mLCo-solvent for the initial reaction.[5][6]
Sodium Nitrite (B80452)40% excessTo ensure complete decomposition of the diazo intermediate.[7]
Sulfuric Acid (20% aq.)Added until acidicTo generate nitrous acid in situ for decomposition.[7]
Conditions
TemperatureRoom TemperatureFor safe and controlled reaction.
Reaction Time (Stage 1)~30 minutesTime for the initial quenching reaction.[5]
Reaction Time (Stage 2)Until gas evolution ceasesIndicates completion of diazo decomposition.[7]
Monitoring
Completion of Stage 1IR SpectroscopyDisappearance of the azide peak (~2100 cm⁻¹).[8]
Completion of Stage 2Starch-iodide paper testA blue color indicates excess nitrite and complete decomposition.[7]

III. Experimental Protocol for Disposal

Stage 1: Quenching of this compound

  • Preparation: In a chemical fume hood, prepare a quenching solution by dissolving 0.66 g of sodium hydroxide and 1.5 g of acetylacetone in a mixture of 10 mL of acetonitrile and 10 mL of water in a flask of appropriate size. Stir the solution until all solids have dissolved.

  • Addition of this compound: Carefully add 1.0 g of this compound to the stirred quenching solution at room temperature.

  • Reaction: Stir the mixture for approximately 30 minutes. The reaction should be monitored for completion by the disappearance of the azide peak in the IR spectrum (around 2104 cm⁻¹).[8]

Stage 2: Decomposition of the Diazo Intermediate

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite. For every gram of this compound initially used, dissolve approximately 1.5 g of sodium nitrite in water.

  • Addition of Nitrite: Add the sodium nitrite solution to the reaction mixture from Stage 1.

  • Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid to the stirred mixture. Crucially, the acid must be added after the nitrite solution to avoid the generation of toxic and volatile hydrazoic acid. [7] Continue adding the acid dropwise until the solution is acidic (test with pH paper).

  • Completion and Verification: Continue stirring until the evolution of gas (nitrogen and nitric oxide) ceases. To confirm the complete destruction of the diazo compound, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the decomposition is complete.[7]

  • Final Neutralization and Disposal: Neutralize the final reaction mixture with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 9.[7] The resulting aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines. Do not pour the solution down the drain. [7][9]

IV. Workflow and Logical Relationships

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

BenzenesulfonylAzideDisposal cluster_prep Preparation cluster_reaction Chemical Neutralization cluster_disposal Final Disposal start Start: this compound for Disposal prep_quench Prepare Quenching Solution (Acetylacetone + NaOH in MeCN/H2O) start->prep_quench add_azide Add this compound to Quenching Solution prep_quench->add_azide prep_nitrite Prepare Sodium Nitrite Solution add_nitrite Add Sodium Nitrite Solution prep_nitrite->add_nitrite react_quench Stir for ~30 min at RT add_azide->react_quench monitor_quench Monitor by IR Spectroscopy react_quench->monitor_quench monitor_quench->react_quench Azide Peak Present monitor_quench->add_nitrite Azide Peak Absent add_acid Slowly Add Sulfuric Acid add_nitrite->add_acid react_decomp Stir Until Gas Evolution Ceases add_acid->react_decomp monitor_decomp Test with Starch-Iodide Paper react_decomp->monitor_decomp monitor_decomp->add_acid Test Negative neutralize Neutralize to pH 6-9 monitor_decomp->neutralize Test Positive (Blue) collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste end_point End: Safe Disposal collect_waste->end_point

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a culture of safety and responsibility in the research environment.

References

Handling Benzenesulfonyl Azide: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must exercise extreme caution when handling benzenesulfonyl azide (B81097) due to its potential explosive nature and toxicity. This guide provides essential safety protocols and disposal information to minimize risks in a laboratory setting.

Benzenesulfonyl azide is an organic azide that is sensitive to shock, friction, and heat, and can decompose explosively. It is also classified as toxic if swallowed.[1] Adherence to strict safety procedures is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure and ensure safety.

PPE CategoryItemSpecifications & Rationale
Hand Protection Double-gloving with a chemical-resistant outer gloveWhile specific breakthrough data for this compound is not readily available, a combination of Silver Shield® under nitrile gloves is recommended for handling highly toxic azides.[2] Regularly inspect gloves for any signs of degradation and change them frequently.
Eye Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a face shield offers an additional layer of protection from splashes or unexpected reactions.
Body Protection Flame-resistant lab coatA flame-resistant lab coat should be worn and kept fully buttoned. Ensure it is a different garment from personal clothing.
Respiratory Protection NIOSH-approved respiratorAll manipulations of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If there is a potential for exposure above established limits, a NIOSH-approved respirator is necessary.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect from spills.

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[3]

  • Blast Shield: The use of a blast shield is required for all reactions involving azides that are known or expected to be explosive.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[3][4]

Work Practices:

  • Avoid Shock, Friction, and Heat: this compound is sensitive to physical impact and temperature. Avoid grinding the solid material. Use non-metal spatulas (e.g., ceramic or plastic) to prevent the formation of shock-sensitive metal azides.

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and halogenated solvents.[2][3] Reactions with metals such as copper and lead can form highly explosive azide salts.[2]

  • Small Quantities: Handle the smallest feasible quantities of the material.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

Disposal Plan

The disposal of this compound requires careful deactivation to mitigate its explosive hazard. Under no circumstances should it be disposed of down the drain, as it can react with metals in the plumbing to form explosive compounds.[2]

Experimental Protocol: Deactivation of this compound (Adapted from Sodium Azide Protocol)

Disclaimer: This protocol is adapted from procedures for sodium azide and should be thoroughly evaluated by qualified personnel for its suitability with this compound. Perform a thorough risk assessment before proceeding.

  • Preparation (in a chemical fume hood):

    • Prepare a 20% aqueous solution of sodium nitrite (B80452).

    • Prepare a 20% aqueous solution of sulfuric acid.

    • Place the this compound waste solution (diluted to 5% or less) in a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet for gas to be vented into the fume hood flue.

  • Deactivation:

    • To the stirred this compound solution, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of this compound.

    • Crucially, only after the addition of sodium nitrite , slowly add the 20% sulfuric acid solution dropwise until the mixture is acidic (test with pH paper). Never add acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid.

    • Stir the reaction mixture for several hours to ensure complete deactivation.

  • Verification and Neutralization:

    • Test the solution for the presence of residual azides using a ferric chloride test. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete.

    • Once the absence of azide is confirmed, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.

  • Final Disposal:

    • The neutralized, deactivated solution should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety office.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, FR Lab Coat) risk_assessment->ppe fume_hood Prepare Chemical Fume Hood with Blast Shield ppe->fume_hood gather_materials Gather Materials (Non-Metal Spatula) fume_hood->gather_materials weigh Weigh Small Quantities Carefully gather_materials->weigh reaction Perform Reaction Behind Blast Shield weigh->reaction monitor Monitor Reaction for Exotherms reaction->monitor quench Quench Reaction Mixture monitor->quench deactivate Deactivate Waste Solution (Sodium Nitrite then Sulfuric Acid) quench->deactivate verify Verify Deactivation (FeCl3 Test) deactivate->verify neutralize Neutralize to pH 6-9 verify->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.